PROTAC SMARCA2 degrader-17
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H51N11O4 |
|---|---|
分子量 |
797.9 g/mol |
IUPAC 名称 |
3-[5-[4-[4-[2-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyrimidin-5-yl]piperidin-1-yl]cyclohexyl]-3-methyl-2-oxobenzimidazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C44H51N11O4/c1-51-37-20-28(8-13-35(37)55(44(51)59)36-14-15-40(57)48-42(36)58)26-6-9-30(10-7-26)52-18-16-27(17-19-52)29-22-46-43(47-23-29)54-31-11-12-32(54)25-53(24-31)38-21-34(49-50-41(38)45)33-4-2-3-5-39(33)56/h2-5,8,13,20-23,26-27,30-32,36,56H,6-7,9-12,14-19,24-25H2,1H3,(H2,45,50)(H,48,57,58) |
InChI 键 |
RFWLQOKSXYWDAV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to PROTAC SMARCA2 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of PROTAC SMARCA2 degrader-17, a promising therapeutic agent in oncology. By hijacking the ubiquitin-proteasome system, this heterobifunctional molecule selectively targets the SMARCA2 protein for degradation, exploiting a synthetic lethal relationship in cancers with SMARCA4 mutations. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTAC (Proteolysis Targeting Chimera) SMARCA2 degrader-17 operates through a novel mechanism of induced protein degradation. This bifunctional molecule is composed of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two.
The fundamental mechanism involves the formation of a ternary complex between SMARCA2, the PROTAC degrader, and the recruited E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The therapeutic rationale for targeting SMARCA2 lies in its synthetic lethal relationship with SMARCA4, a closely related paralog. Both are ATP-dependent helicases and core components of the SWI/SNF chromatin remodeling complex. In cancers harboring loss-of-function mutations in SMARCA4, tumor cells become highly dependent on SMARCA2 for survival. Selective degradation of SMARCA2 in these contexts leads to cell cycle arrest and apoptosis, providing a targeted therapeutic strategy.
Quantitative Data Summary
The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and the binding affinity (Kd) to the target protein and E3 ligase. Below is a summary of reported quantitative data for various SMARCA2 degraders.
| Degrader Molecule | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Binding Affinity (Kd) | Reference |
| PROTAC SMARCA2/4-degrader-17 (Compound I-345) | SMARCA2, SMARCA4 | Not Specified | A549 (SMARCA2) | <100 nM | >90% | Not Reported | [1][2] |
| MV411 (SMARCA4) | <100 nM | Not Reported | Not Reported | [1] | |||
| A947 | SMARCA2 (selective) | VHL | SW1573 | 39 pM | Not Reported | SMARCA2: 93 nM, SMARCA4: 65 nM | [3] |
| ACBI2 | SMARCA2 (preferential) | VHL | RKO | 1 nM (SMARCA2), 32 nM (SMARCA4) | Not Reported | EC50 (Ternary Complex): 7 nM | [4][5] |
| NCI-H1568 | 1-13 nM | >90% | Not Reported | [6] | |||
| YDR1 | SMARCA2 | Cereblon (CRBN) | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | Not Reported | [7] |
| YD54 | SMARCA2 | Cereblon (CRBN) | H1792 | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | Not Reported | [7] |
Downstream Signaling Consequences
The degradation of SMARCA2 initiates a cascade of downstream cellular events, ultimately leading to the selective killing of SMARCA4-mutant cancer cells. One of the key affected pathways is the Hippo-YAP signaling pathway . The degradation of SMARCA2 has been shown to modulate this pathway, leading to an increase in the phosphorylation of YAP1, a key transcriptional co-activator involved in cell proliferation and survival.[7] Additionally, there is evidence suggesting an impact on the MAPK signaling pathway , where SMARCA2 degradation can further reduce the phosphorylation of ERK in combination with KRAS inhibitors.[7]
References
The Discovery and Development of PROTAC SMARCA2 Degrader-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide delves into the discovery and development of PROTAC SMARCA2 degrader-17, a molecule designed to selectively target and degrade SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[2][3] The inactivation of the related protein SMARCA4, a frequent event in various cancers, leads to a dependency on SMARCA2 for cell survival, making it a compelling synthetic lethal target.[4][5][6] This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms associated with the development of this targeted protein degrader.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][7] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[1]
This compound: An Overview
This compound, also identified as compound I-290, is a targeted degrader of the SMARCA2 protein.[8] It has demonstrated potent and efficient degradation of SMARCA2 in various cell lines. Another closely related compound, PROTAC SMARCA2/4-degrader-17 (Compound I-345), targets both SMARCA2 and its close homolog SMARCA4.[9][10] The development of selective SMARCA2 degraders is a key objective to minimize off-target effects due to the high homology with SMARCA4.[4][5]
Quantitative Data Summary
The efficacy of PROTAC SMARCA2 degraders is quantified by their degradation concentration 50 (DC50), representing the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), indicating the percentage of protein degraded at saturating concentrations.
| Compound Name | Target(s) | Cell Line | DC50 | Dmax | Citation |
| This compound (I-290) | SMARCA2 | A549 | < 100 nM | > 90% | [8] |
| PROTAC SMARCA2/4-degrader-17 (I-345) | SMARCA2 | A549 | < 100 nM | Not Reported | [10] |
| PROTAC SMARCA2/4-degrader-17 (I-345) | SMARCA4 | MV411 | < 100 nM | Not Reported | [9][10] |
| SMD-3236 | SMARCA2 | Not Specified | < 1 nM | > 95% | [11][12] |
| A947 | SMARCA2 | SW1573 | ~30-fold selective over SMARCA4 | Not Reported | [5][6] |
| YD54 and YDR1 | SMARCA2 | H322 (SMARCA4 mutant) | Potent | Not Reported | [13] |
| ACBI2 | SMARCA2 | Not Specified | Orally bioavailable, selective | Not Reported | [7] |
Signaling Pathway and Mechanism of Action
The SMARCA2 protein is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[2][3] This complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors.[2] In cancers with mutated or inactive SMARCA4, the cells become dependent on the paralog SMARCA2 for survival.[5][6]
The mechanism of action for a PROTAC SMARCA2 degrader involves the formation of a ternary complex between the degrader, the SMARCA2 protein, and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[11][13] This proximity induces the E3 ligase to transfer ubiquitin molecules to the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.[1][7]
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Protocols
The evaluation of PROTAC SMARCA2 degraders involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and mechanism of action.[14]
Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[14]
-
Cell Culture and Treatment: Plate the desired cell line (e.g., A549) and allow cells to adhere. Treat the cells with varying concentrations of the PROTAC SMARCA2 degrader for a specified time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the loading control and normalized to the vehicle control.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega) or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Target Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[14]
-
Cell Treatment: Treat cells with the PROTAC degrader, with and without a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against SMARCA2 to pull down the target protein.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and perform a Western Blot as described above.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: The presence of a high-molecular-weight smear or ladder of bands in the PROTAC-treated sample, which is enhanced by co-treatment with a proteasome inhibitor, indicates successful ubiquitination of SMARCA2.[14]
Caption: A typical experimental workflow for evaluating a PROTAC candidate.[14]
Development and Optimization
The development of effective PROTAC SMARCA2 degraders involves optimizing several parameters, including the choice of the SMARCA2-binding ligand, the E3 ligase-recruiting ligand, and the nature and length of the linker.[1] For instance, the use of polyethylene (B3416737) glycol (PEG) linkers can improve the solubility and permeability of the PROTAC molecule.[1] The ultimate goal is to identify a compound with high potency, selectivity, and favorable pharmacokinetic properties for in vivo efficacy.[7] Recent efforts have led to the discovery of orally bioavailable SMARCA2 degraders, a significant advancement for the clinical translation of this therapeutic approach.[7]
Conclusion
This compound and other related molecules represent a promising therapeutic strategy for cancers harboring SMARCA4 mutations. Their unique mechanism of action offers the potential for a more profound and durable response compared to traditional inhibitors. The continued development and optimization of these degraders, guided by the rigorous experimental evaluation outlined in this guide, hold the key to unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Role of SWI/SNF complex in gene regulation and cancer
An In-Depth Technical Guide to the SWI/SNF Complex in Gene Regulation and Cancer
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complexes are a family of highly conserved, multi-subunit ATP-dependent chromatin remodeling enzymes.[1][2] First discovered in yeast, these molecular machines utilize the energy from ATP hydrolysis to alter the structure of chromatin by repositioning, ejecting, or altering the composition of nucleosomes.[1][3] This remodeling activity is fundamental to gene regulation, as it modulates the accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling essential cellular processes like transcription, DNA replication, and DNA repair.[4][5][6]
In recent years, advances in cancer genomics have revealed that the genes encoding subunits of the SWI/SNF complexes are among the most frequently mutated in human cancers, with aberrations found in nearly 25% of all malignancies.[7][8] These mutations, often leading to a loss of function, underscore the critical role of SWI/SNF complexes as tumor suppressors.[7][9] This guide provides a comprehensive technical overview of the structure and function of mammalian SWI/SNF complexes, their role in gene regulation, their alteration in cancer, and the key experimental methodologies used to study them.
The Mammalian SWI/SNF Complexes: Composition and Variants
Mammalian SWI/SNF (mSWI/SNF), also known as BAF (BRG1/BRM-associated factor) complexes, are more heterogeneous than their yeast counterparts and exist in at least three distinct final-form assemblies: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF or GBAF).[7][10][11] Each complex is assembled around one of two mutually exclusive catalytic ATPase subunits, SMARCA4 (BRG1) or SMARCA2 (BRM), and contains a set of core subunits as well as unique, signature subunits that define the complex's identity and specific functions.[8][10] For instance, cBAF is primarily involved in regulating gene enhancers, while PBAF and ncBAF are thought to function more at promoter-proximal regions.[2]
| Complex | Core Subunits | Signature Subunits | Primary Function |
| cBAF | SMARCA4/2, SMARCC1, SMARCC2, SMARCD1/2/3, SMARCE1, ACTL6A, ACTB | ARID1A or ARID1B, DPF1/2/3 | Enhancer regulation, cell differentiation[2][10] |
| PBAF | SMARCA4/2, SMARCC1, SMARCC2, SMARCD1/2/3, ACTL6A, ACTB | ARID2, PBRM1, BRD7, PHF10 | Promoter regulation, tumor suppression[2][10][11] |
| ncBAF (GBAF) | SMARCA4/2, SMARCC1, SMARCC2, SMARCD1/2/3, ACTL6A, ACTB | BRD9, GLTSCR1 or GLTSCR1L | Promoter regulation[7][10] |
Mechanism of Action in Gene Regulation
The primary function of SWI/SNF complexes is to overcome the repressive barrier of chromatin to facilitate gene expression.[1] They achieve this by using the energy of ATP hydrolysis to introduce changes to the nucleosome, the fundamental repeating unit of chromatin.[3] The main remodeling activities include:
-
Nucleosome Sliding: The complex can move a histone octamer along the DNA, exposing or concealing specific DNA sequences.[2]
-
Nucleosome Ejection: The complex can completely remove a histone octamer from the DNA, creating a nucleosome-depleted region.[2][12]
-
Histone Dimer Eviction/Exchange: The complex can facilitate the removal or exchange of H2A-H2B histone dimers within a nucleosome.
These actions increase chromatin accessibility, allowing transcription factors, RNA polymerase, and other regulatory machinery to bind to promoters and enhancers to initiate or modulate gene transcription.[9][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. SWI/SNF - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications | MDPI [mdpi.com]
- 5. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of SWI/SNF chromatin remodeling complexes and mechanistic implications for transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 11. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role and Activity of SWI/SNF Chromatin Remodelers | Annual Reviews [annualreviews.org]
- 13. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC SMARCA2 degrader-17 target protein binding ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC SMARCA2 Degrader-17, a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. This document details its mechanism of action, target protein binding ligand, and provides a summary of its biological activity. Furthermore, it outlines key experimental protocols for its characterization and visualizes associated pathways and workflows.
Introduction to this compound
This compound, also identified by the compound numbers I-290 and I-345, is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate the SMARCA2 protein. SMARCA2, an ATPase subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1] The degradation of SMARCA2 is a promising therapeutic strategy, particularly in cancers with mutations in the homologous protein SMARCA4, where cancer cells become dependent on SMARCA2 for survival.
This compound is composed of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing SMARCA2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, detailing its degradation efficacy in various cell lines.
Table 1: Degradation Efficacy of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| A549 | SMARCA2 | < 100 | > 90 | 24 |
| MV411 | SMARCA4 | < 100 | Not Reported | Not Reported |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanism of Action
The Role of SMARCA2 in Chromatin Remodeling
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, a key regulator of chromatin structure. By hydrolyzing ATP, the SWI/SNF complex can remodel nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins. This process is fundamental to the control of gene expression, and its dysregulation is implicated in various diseases, including cancer.
Caption: The role of the SMARCA2-containing SWI/SNF complex in chromatin remodeling and gene expression.
PROTAC-Mediated Degradation of SMARCA2
This compound operates by hijacking the ubiquitin-proteasome pathway. The molecule forms a ternary complex with SMARCA2 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of SMARCA2, which is then recognized and degraded by the 26S proteasome.
Caption: The mechanism of action of this compound, leading to the degradation of the SMARCA2 protein.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound, based on methodologies described for similar compounds in the field.
Representative Synthesis of this compound
The synthesis of a PROTAC molecule like SMARCA2 Degrader-17 involves a multi-step process, typically culminating in the coupling of the three core components.
-
Synthesis of the SMARCA2/4 Binding Ligand: This is often a complex heterocyclic molecule designed to bind to the bromodomain of SMARCA2/4. The synthesis will involve standard organic chemistry reactions to construct the core scaffold, followed by functionalization to introduce an attachment point for the linker.
-
Synthesis of the Linker: The linker is typically a polyethylene (B3416737) glycol (PEG) or alkyl chain of varying length, with reactive functional groups at both ends to allow for conjugation to the target-binding ligand and the E3 ligase ligand.
-
Synthesis of the E3 Ligase Ligand: Ligands for E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN) are well-established. Their synthesis follows published procedures.
-
Conjugation: The final step involves the sequential coupling of the linker to the SMARCA2/4 ligand and the E3 ligase ligand, often through amide bond formation or click chemistry. Purification is typically performed using high-performance liquid chromatography (HPLC).
Target Engagement Assay (NanoBRET)
This assay is used to confirm that the PROTAC binds to SMARCA2 within living cells.
-
Cell Line Preparation: A cell line (e.g., HEK293T) is co-transfected with plasmids expressing SMARCA2 fused to a NanoLuc luciferase and a HaloTag protein.
-
Compound Treatment: The transfected cells are plated and treated with varying concentrations of this compound.
-
Reagent Addition: A fluorescently labeled HaloTag ligand (the energy acceptor) and the NanoLuc substrate (the energy donor) are added to the cells.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor and acceptor emission wavelengths. The BRET ratio is calculated, and the data is used to determine the concentration of the PROTAC required to displace a known binder, thus confirming target engagement.
Protein Degradation Assay (Western Blotting)
This is the standard method to quantify the degradation of the target protein.
-
Cell Seeding and Treatment: A relevant cell line (e.g., A549) is seeded in multi-well plates and allowed to adhere. The cells are then treated with a dose-response of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: The cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of SMARCA2 is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated to determine the DC50 and Dmax.
Experimental and Logical Workflow
The characterization of a PROTAC degrader follows a logical progression from initial binding verification to the assessment of cellular effects.
Caption: A typical experimental workflow for the characterization of a PROTAC degrader like SMARCA2 Degrader-17.
References
Unveiling the Mechanism of PROTAC SMARCA2 Degrader-17: A VHL-Recruiting Approach to Chromatin Remodeler Degradation
For Immediate Release
This technical guide provides an in-depth analysis of PROTAC SMARCA2 degrader-17, a targeted protein degrader of the SMARCA2 ATPase, a key component of the SWI/SNF chromatin remodeling complex. This document details the E3 ligase recruited by this PROTAC, its mechanism of action, and provides a summary of its degradation performance, alongside experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and epigenetics.
Executive Summary
This compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 and SMARCA4 proteins. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A critical component of its mechanism is the recruitment of an E3 ubiquitin ligase to the target protein. This guide confirms that PROTAC SMARCA2/4-degrader-17 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4. This is accomplished through the incorporation of a VHL-binding ligand, (S,R,S)-AHPC (also known as VH032-NH2 or by the catalog number HY-125845), within its chemical structure.
Introduction to SMARCA2 and Targeted Protein Degradation
SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in SMARCA4, the cancerous cells become dependent on SMARCA2 for their survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that offers a distinct advantage over traditional inhibitors. Instead of merely blocking the activity of a target protein, PROTACs eliminate the protein from the cell. They are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (PROTAC-target-E3 ligase) leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
E3 Ligase Recruitment and Mechanism of Action
PROTAC SMARCA2/4-degrader-17 effectuates the degradation of its target proteins by engaging the VHL E3 ligase. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the bromodomain of SMARCA2/4 and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The VHL E3 ligase, now in proximity to SMARCA2/4, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2/4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated SMARCA2/4 is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to recruit another target protein and E3 ligase, acting in a catalytic manner.
Quantitative Data Summary
The following tables summarize the degradation performance of PROTAC SMARCA2/4-degrader-17 and other representative VHL-recruiting SMARCA2 degraders, ACBI2 and A947.
Table 1: Degradation Potency and Efficacy
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| PROTAC SMARCA2/4-degrader-17 | SMARCA2 | A549 | < 100 | > 90 | 24 |
| PROTAC SMARCA2/4-degrader-17 | SMARCA4 | MV411 | < 100 | N/A | N/A |
| ACBI2 | SMARCA2 | RKO | 1 | N/A | 18 |
| ACBI2 | SMARCA4 | RKO | 32 | N/A | 18 |
| ACBI2 | SMARCA2 | NCI-H1568 | 1-13 | >95 | 4/18 |
| A947 | SMARCA2 | SW1573 | 0.039 | 96 | 20 |
| A947 | SMARCA4 | SW1573 | 1.1 | 92 | 20 |
N/A: Data not available
Table 2: Binding Affinities
| Compound | Target Protein | Binding Affinity (Kd, nM) |
| A947 | SMARCA2 | 93 |
| A947 | SMARCA4 | 65 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize SMARCA2 degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., A549, RKO, SW1573)
-
Complete cell culture medium
-
PROTAC SMARCA2 degrader
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the SMARCA2 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells to assess the cytotoxic effects of the PROTAC.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of SMARCA2 in a reconstituted system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant SMARCA2 protein
-
Ubiquitin
-
ATP
-
PROTAC SMARCA2 degrader
-
Ubiquitination reaction buffer
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: Assemble the reaction mixture containing E1, E2, VHL complex, SMARCA2, ubiquitin, ATP, and the PROTAC in the reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-SMARCA2 antibody to detect the formation of higher molecular weight poly-ubiquitinated SMARCA2 species.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the SMARCA2-PROTAC-VHL ternary complex.
Materials:
-
Labeled recombinant SMARCA2 (e.g., with a donor fluorophore)
-
Labeled recombinant VHL E3 ligase (e.g., with an acceptor fluorophore)
-
PROTAC SMARCA2 degrader
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the labeled SMARCA2, labeled VHL, and a serial dilution of the PROTAC in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the maximal complex formation.
Conclusion
This compound is a VHL-recruiting PROTAC that effectively induces the degradation of SMARCA2 and SMARCA4. This technical guide provides a comprehensive overview of its mechanism of action, quantitative performance, and the experimental methodologies required for its characterization. The provided data and protocols can serve as a valuable resource for researchers in the field of targeted protein degradation to advance the development of novel therapeutics for cancers with SWI/SNF complex mutations.
Chemical structure and properties of PROTAC SMARCA2 degrader-17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC SMARCA2 degrader-17, also identified as compound I-290. This molecule is a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, making it a significant target in oncology research. This document details the available data on its chemical properties, mechanism of action, and the methodologies for its evaluation.
Chemical Structure and Properties
While the specific chemical structure of this compound (Compound I-290; CAS 2568276-43-5) is not publicly disclosed in readily available literature, its identity as a PROTAC defines its fundamental architecture. It is a heterobifunctional molecule composed of three key components: a ligand that binds to the SMARCA2 protein, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. This design facilitates the induced proximity of SMARCA2 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
A related but distinct molecule, PROTAC SMARCA2/4-degrader-17 (Compound I-345), is a dual degrader targeting both SMARCA2 and its paralog SMARCA4.[1][2]
Table 1: Physicochemical and Pharmacological Properties of this compound (Compound I-290)
| Property | Value | Cell Line | Conditions |
| CAS Number | 2568276-43-5 | N/A | N/A |
| DC₅₀ (Half-maximal Degradation Concentration) | < 100 nM | A549 | 24-hour treatment |
| Dₘₐₓ (Maximum Degradation) | > 90% | A549 | 24-hour treatment |
Mechanism of Action
This compound operates through the principles of targeted protein degradation. By binding simultaneously to SMARCA2 and an E3 ubiquitin ligase, it forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the SMARCA2 protein, tagging it for recognition and subsequent degradation by the cell's proteasome. The degradation of SMARCA2 alters the composition and function of the SWI/SNF chromatin remodeling complex, thereby affecting gene expression and cellular processes that are dependent on its activity.
Signaling and Functional Consequences of SMARCA2 Degradation
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin. By hydrolyzing ATP, the SWI/SNF complex can reposition nucleosomes, making DNA more or less accessible to transcription factors. The degradation of SMARCA2 is expected to disrupt these processes, leading to changes in the transcription of genes involved in cell cycle control, differentiation, and proliferation. In cancers with mutations in the paralog SMARCA4, the degradation of SMARCA2 can be synthetically lethal, providing a therapeutic window.
Experimental Protocols
The following are representative, detailed protocols for the characterization of PROTACs like SMARCA2 degrader-17. Specific parameters may require optimization based on the cell line and reagents used.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., A549)
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-beta-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-beta-actin).
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation.
Materials:
-
96-well clear-bottom white plates
-
Cell line of interest
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 to 120 hours) to observe effects on cell proliferation.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration at which cell growth is inhibited (e.g., GI₅₀).
Experimental and Logical Workflow
The evaluation of a novel PROTAC follows a structured workflow to confirm its mechanism of action, potency, and specificity.
References
A Technical Comparison: PROTAC SMARCA2 Degrader-17 versus SMARCA2 Inhibitors
An In-depth Guide for Drug Development Professionals
Executive Summary
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a high-value therapeutic target, particularly in cancers harboring mutations in its paralog, SMARCA4.[1][2][3] This dependency creates a synthetic lethal vulnerability that can be exploited therapeutically. Two primary modalities are being pursued to target SMARCA2: traditional small-molecule inhibitors and targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides a detailed comparison between these two approaches, with a specific focus on PROTAC SMARCA2 degrader-17 and representative SMARCA2 inhibitors. We will delve into their distinct mechanisms of action, present comparative quantitative data, outline key experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.
The Target: SMARCA2 in Chromatin Remodeling
SMARCA2, also known as BRM, is an ATP-dependent helicase that provides the energy for the SWI/SNF complex to remodel chromatin.[4][5] By altering the position of nucleosomes, the complex modulates DNA accessibility, thereby regulating the transcription of numerous genes involved in cell growth, division, and DNA repair.[5][6] The ATPase function is critical for this activity. In cancers that have lost the function of the highly similar SMARCA4 subunit, cancer cells become solely dependent on SMARCA2 for survival, making its selective targeting a promising precision oncology strategy.[7]
Caption: Role of SMARCA2 in ATP-dependent chromatin remodeling.
Modality 1: SMARCA2 Inhibitors
SMARCA2 inhibitors are small molecules designed to block the protein's function. They primarily target one of two key domains:
-
ATPase Domain Inhibitors: These molecules bind to the ATPase active site, preventing the hydrolysis of ATP.[4] This action blocks the energy source for chromatin remodeling, effectively shutting down the SWI/SNF complex's activity and leading to changes in gene expression that can trigger cell death in dependent cancer cells.[4]
-
Bromodomain Inhibitors: The bromodomain recognizes acetylated lysine (B10760008) residues on histones, helping to anchor the SWI/SNF complex to chromatin. While inhibitors for this domain, such as PFI-3, have been developed, studies suggest that inhibiting the ATPase domain is more critical for achieving a therapeutic effect.[8]
The mechanism of inhibitors is occupancy-driven . Their efficacy is directly related to maintaining a sufficient concentration in and around the target cell to continuously bind to and inhibit the SMARCA2 protein.
Modality 2: PROTAC SMARCA2 Degraders
PROTACs are heterobifunctional molecules with two distinct heads connected by a linker. One head binds to the target protein (SMARCA2), and the other binds to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent destruction by the cell's proteasome.[9][10]
The mechanism of degraders is event-driven and catalytic . A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is itself degraded or cleared.[10] This allows for a sub-stoichiometric, potent, and potentially long-lasting effect that can be achieved at lower drug concentrations compared to inhibitors. This compound (also known as compound I-290) is a targeted degrader of SMARCA2.[11]
Caption: Catalytic mechanism of action for a PROTAC degrader.
Quantitative Data Comparison
Direct comparative studies are limited; however, data from various sources can be compiled to assess the relative potency and efficacy of these modalities.
| Compound Name/Class | Modality | Target Domain | Key Metric | Value | Cell Line / Assay | Citation |
| This compound | Degrader | N/A (Binds for degradation) | DC₅₀ | < 100 nM | A549 | [11] |
| Dₘₐₓ | > 90% | A549 (24h) | [11] | |||
| A947 | Degrader (VHL-based) | Bromodomain | DC₅₀ (SMARCA2) | ~30 nM | SW1573 | [2][12] |
| DC₅₀ (SMARCA4) | > 1000 nM | SW1573 | [2][12] | |||
| ACBI2 | Degrader (VHL-based) | Bromodomain | DC₅₀ (SMARCA2) | ~8 nM | RKO | [13] |
| FHD-286 | Inhibitor | ATPase | IC₅₀ (Viability) | 1-10 nM | SMARCA4-mutant lines | [14] |
| PFI-3 | Inhibitor | Bromodomain | IC₅₀ (Binding) | 89 nM | TR-FRET Assay | [8] |
| IC₅₀ (Chromatin Displacement) | ~2 µM | In-cell assay | [8] | |||
| DCSM06-05 | Inhibitor | Bromodomain | IC₅₀ (Binding) | 9.0 µM | AlphaScreen Assay | [15] |
| K_d_ | 22.4 µM | SPR Assay | [15] |
-
DC₅₀: Concentration required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
-
IC₅₀: Concentration required to inhibit 50% of a biological function (e.g., enzyme activity, cell viability).
-
K_d_: Dissociation constant, a measure of binding affinity.
Inhibitor vs. Degrader: A Conceptual Framework
The fundamental difference lies in their approach: blocking versus removing the target. This leads to distinct pharmacological profiles.
Caption: Conceptual difference between inhibitors and degraders.
Key Experimental Protocols
Evaluating SMARCA2-targeted agents requires a suite of assays to confirm their mechanism, potency, and selectivity.
Caption: Standard experimental workflow for evaluating a SMARCA2 degrader.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the primary method to directly measure the reduction in SMARCA2 protein levels and determine DC₅₀ and Dₘₐₓ values.[10]
-
Cell Seeding: Plate SMARCA4-mutant cells (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for SMARCA2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody. Also probe for a loading control (e.g., β-actin, GAPDH, or HDAC1).
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the SMARCA2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.[10]
Protocol 2: Assessment of Cellular Viability
This assay determines the effect of the compound on cell proliferation and health to calculate an IC₅₀ value.
-
Cell Seeding: Plate cells in 96-well opaque white plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor or degrader for an extended period (e.g., 7-15 days for epigenetic modifiers, with media and compound replenished every 3-4 days).[16]
-
Assay: Use a luminescence-based assay like CellTiter-Glo®. Equilibrate the plate to room temperature, add the reagent according to the manufacturer's protocol, mix, and incubate to stabilize the signal.[10]
-
Data Analysis: Read luminescence on a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Proteasome-Dependence Rescue Assay
This experiment validates that protein loss is due to the proteasome, a key feature of PROTAC-mediated degradation.[2]
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or an inhibitor of the ubiquitin-activating enzyme (e.g., MLN-7243) for 1-2 hours.[2]
-
PROTAC Treatment: Add the SMARCA2 degrader at a concentration known to cause significant degradation (e.g., 500 nM A947) and co-incubate for the standard treatment duration.[12]
-
Analysis: Perform a Western Blot as described in Protocol 1.
-
Expected Outcome: Pre-treatment with the proteasome inhibitor should "rescue" SMARCA2 levels, preventing its degradation by the PROTAC. This confirms the mechanism of action.
Conclusion and Future Outlook
Both SMARCA2 inhibitors and degraders represent promising therapeutic strategies for SMARCA4-mutant cancers.
-
Inhibitors , particularly those targeting the ATPase domain, offer a classical, occupancy-based approach. Their success will depend on achieving high potency and selectivity to minimize off-target effects and ensure sustained target engagement in vivo.
-
PROTAC Degraders like degrader-17 offer a novel, event-driven mechanism. Their key advantages include the potential for greater potency at lower concentrations, a more durable pharmacodynamic effect, and the ability to eliminate all functions of the target protein, including non-enzymatic scaffolding roles.[17] Furthermore, PROTACs can transform non-selective binding ligands into highly selective degraders, as the formation of a productive ternary complex is a key determinant of degradation selectivity, often more so than simple binding affinity.[2]
The choice between modalities will depend on the specific therapeutic context, target biology, and the ability to develop molecules with favorable drug-like properties. The data suggest that the degradation approach is exceptionally potent and can achieve a level of selectivity that has been challenging for traditional inhibitors due to the high homology between SMARCA2 and SMARCA4.[2][3] As both fields advance, continued head-to-head studies will be crucial to fully delineate the optimal strategy for targeting this critical cancer dependency.
References
- 1. kddf.org [kddf.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. SMARCA2 - Wikipedia [en.wikipedia.org]
- 7. preludetx.com [preludetx.com]
- 8. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. amsbio.com [amsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of SMARCA2 Degradation in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the scientific rationale, preclinical data, and key experimental methodologies underpinning this approach. A central focus is the concept of synthetic lethality, where cancer cells harboring loss-of-function mutations in the paralogous gene SMARCA4 exhibit a profound dependency on SMARCA2 for survival. We will explore the mechanism of action of SMARCA2 degraders, particularly Proteolysis Targeting Chimeras (PROTACs), and present a consolidated view of their efficacy across various preclinical models. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in this rapidly evolving field.
Introduction: The SWI/SNF Complex and the Rationale for Targeting SMARCA2
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that modulates gene expression by altering the structure of chromatin.[1][2] This complex is composed of multiple subunits, with the catalytic ATPase activity provided by either SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[1][3] These two subunits are mutually exclusive within the complex.[3]
Mutations in the genes encoding SWI/SNF subunits are found in approximately 20% of all human cancers, highlighting the complex's critical role as a tumor suppressor.[4] Loss-of-function mutations in SMARCA4 are particularly prevalent in certain malignancies, such as non-small cell lung cancer (NSCLC).[3][5] In such SMARCA4-deficient cancers, the cells become critically dependent on the paralog SMARCA2 for their survival and proliferation.[1][2][3] This phenomenon, known as synthetic lethality, provides a compelling therapeutic window for selectively targeting SMARCA2 in SMARCA4-mutant tumors, while sparing normal tissues where both SMARCA2 and SMARCA4 are present.[1][2][6]
Targeted protein degradation, utilizing bifunctional molecules like PROTACs, offers a powerful approach to eliminate SMARCA2.[6] PROTACs are designed to bind simultaneously to the target protein (SMARCA2) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[7] This event-driven pharmacology can be more effective and durable than traditional occupancy-based inhibition.
Mechanism of Action of SMARCA2 Degraders
SMARCA2 degraders, predominantly PROTACs, are heterobifunctional molecules composed of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][8] The binding of the PROTAC to both SMARCA2 and the E3 ligase induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome. The selective degradation of SMARCA2 in SMARCA4-deficient cancer cells triggers a cascade of events leading to cell cycle arrest and apoptosis.[2]
Downstream of SMARCA2 degradation, one of the key functional consequences in SMARCA4-mutant cancer cells is the modulation of the YAP signaling pathway.[5] A notable observation is the drastic increase in the phosphorylation of YAP1 at serine residues S109 and S127 upon treatment with SMARCA2 degraders.[5] This phosphorylation event is indicative of the inactivation of the YAP pathway, which is known to be involved in cell proliferation and survival.
Preclinical Efficacy of SMARCA2 Degraders
A growing body of preclinical evidence demonstrates the potent and selective anti-tumor activity of SMARCA2 degraders in SMARCA4-deficient cancer models. This is typically assessed by measuring the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
In Vitro Degradation and Anti-proliferative Activity
The following tables summarize the in vitro activity of selected SMARCA2 degraders across a panel of cancer cell lines.
Table 1: In Vitro Degradation of SMARCA2 by Selected Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H1792 (SMARCA4 WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | [5] |
| YDR1 | H322 (SMARCA4 mutant) | 6.4 | 99.2 | [5] |
| YDR1 | HCC515 (SMARCA4 mutant) | 10.6 | 99.4 | [5] |
| YDR1 | H2030 (SMARCA4 mutant) | 12.7 | 98.7 | [5] |
| YDR1 | H2126 (SMARCA4 mutant) | 1.2 | 99.6 | [5] |
| YD54 | H1792 (SMARCA4 WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | [5] |
| YD54 | H322 (SMARCA4 mutant) | 1 | 99.3 | [5] |
| YD54 | HCC515 (SMARCA4 mutant) | 1.2 | 98.9 | [5] |
| YD54 | H2030 (SMARCA4 mutant) | 10.3 | 98.6 | [5] |
| YD54 | H2126 (SMARCA4 mutant) | 1.6 | 98.9 | [5] |
| ACBI1 | SW1573 | 6 | - | [2] |
| Compound 17 | HT1080 | 0.1 | 97 | [9] |
| Compound 9 | HT1080 | 1 | 97 | [9] |
| UM-SMD-3236 | - | <1 | >95 | [10] |
| Cpd Ex 18 | HeLa | 2 | 92.4 | [11] |
| ACBI2 | RKO | 1 | - | [4] |
Table 2: In Vitro Anti-proliferative Activity of Selected SMARCA2 Degraders
| Degrader | Cell Line | IC50 (nM) | Reference |
| ACBI1 | MV-4-11 | 68 | [2] |
| PRT005 | LU6437 (SMARCA4-del) | 81 | [3] |
| PRT005 | LU2511 (SMARCA4-del) | 27 | [3] |
| PRT005 | LU5263 (SMARCA4 WT) | 6220 | [3] |
In Vivo Anti-tumor Efficacy
The anti-tumor activity of SMARCA2 degraders has been validated in vivo using xenograft models of SMARCA4-deficient cancers.
Table 3: In Vivo Efficacy of Selected SMARCA2 Degraders
| Degrader | Xenograft Model | Dosing | Outcome | Reference |
| YDR1 | H1568 (human lung cancer) | 80 mg/kg, oral, daily for 4 days | 87% SMARCA2 degradation in tumors | [5][12] |
| YDR1 | CrbnI391V mice | 80 mg/kg, oral, once daily for 3 days | 81% SMARCA2 degradation in spleen | [5][12] |
| GLR-203101 | A549 (SMARCA4-deficient) | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | [13] |
| UM-SMD-3236 | SMARCA4 deficient xenograft | Intravenous, weekly | Highly effective in inhibiting tumor growth | [10] |
| ACBI2 | NCI-H1568 | 100 mg/kg, oral | 89% median decrease in SMARCA2 levels in tumors after 48h | [4] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are critical for the evaluation of SMARCA2 degraders. The following sections provide detailed protocols for key assays.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[2]
-
Cell Lysis: Treat cancer cells with the SMARCA2 degrader or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2, typically at a 1:1000 dilution) overnight at 4°C.[2] Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[2]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of SMARCA2 degradation.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of a compound.
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 500 cells per well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader for a specified period (e.g., 7 days).[3]
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment, providing a measure of long-term cytotoxicity.[1][6][15]
-
Cell Seeding: Plate a single-cell suspension of cancer cells in 6-well plates at a low density (e.g., 0.5–2 x 10³ cells per well).[12]
-
Treatment: Treat the cells with the SMARCA2 degrader at various concentrations.
-
Incubation: Incubate the plates for 9–14 days, refreshing the medium containing the drug every 5 days.[12]
-
Fixation and Staining: At the end of the incubation period, fix the colonies with 10% formalin or 6.0% v/v glutaraldehyde (B144438) and stain with 0.01% w/v crystal violet.[12][15]
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion and Future Directions
The targeted degradation of SMARCA2 represents a highly promising therapeutic strategy for a defined patient population with SMARCA4-deficient cancers. The preclinical data to date are compelling, demonstrating potent and selective anti-tumor activity both in vitro and in vivo. The development of orally bioavailable SMARCA2 degraders further enhances the clinical translatability of this approach.
Future research will likely focus on several key areas:
-
Biomarker Development: Refining biomarkers beyond SMARCA4 mutations to better identify patients who will respond to SMARCA2 degradation.[1]
-
Combination Therapies: Exploring synergistic combinations of SMARCA2 degraders with other anti-cancer agents to overcome potential resistance mechanisms.
-
Understanding Resistance: Investigating the mechanisms by which cancer cells may develop resistance to SMARCA2 degradation.
-
Clinical Translation: Advancing the most promising SMARCA2 degraders into clinical trials to evaluate their safety and efficacy in patients.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. preludetx.com [preludetx.com]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sklslabs.com [sklslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ubiquitin-Proteasome System in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[][2] These heterobifunctional molecules are engineered to hijack the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[3][4] Unlike conventional small-molecule inhibitors that require high and sustained occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule, which can lead to a more profound and durable therapeutic effect at substoichiometric concentrations.[3][5]
The efficacy of a PROTAC is intrinsically linked to the functional integrity and dynamics of the UPS. This guide provides an in-depth exploration of the core components of the UPS and delineates their critical roles in every step of the PROTAC mechanism of action, from ternary complex formation to final proteolysis. A thorough understanding of this interplay is paramount for the rational design and optimization of next-generation protein degraders.
The Ubiquitin-Proteasome System (UPS): The Cell's Protein Quality Control
The UPS is a fundamental regulatory network in all eukaryotic cells, responsible for maintaining protein homeostasis (proteostasis) by degrading misfolded, damaged, or short-lived regulatory proteins.[4][6] This process is crucial for the control of a vast array of cellular functions, including cell cycle progression, signal transduction, and DNA repair.[3] The UPS operates through a highly orchestrated enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, a molecular signal marking them for destruction by the 26S proteasome.[7]
The key components of this cascade are:
-
Ubiquitin (Ub): A highly conserved 76-amino acid protein that acts as the tag for degradation.[4]
-
E1 Ubiquitin-Activating Enzymes: These enzymes use ATP to activate ubiquitin, forming a high-energy thioester bond.[8]
-
E2 Ubiquitin-Conjugating Enzymes: Activated ubiquitin is transferred from an E1 to the cysteine residue of an E2 enzyme.[8]
-
E3 Ubiquitin Ligases: This diverse family of over 600 enzymes provides substrate specificity.[7] They recognize and bind to the target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target.[6][7]
-
The 26S Proteasome: A large, multi-catalytic protease complex that recognizes polyubiquitinated proteins, unfolds them, and degrades them into small peptides.[9] It consists of a 20S core particle responsible for proteolysis and one or two 19S regulatory particles that recognize the ubiquitin chain and unfold the substrate.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
PROTAC Mechanism of Action: Hijacking the UPS
A PROTAC molecule is composed of three parts: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3][10] Its mechanism relies on inducing proximity between the POI and the E3 ligase, which are not naturally associated.
The key steps are:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key POI-PROTAC-E3 ligase ternary complex.[] The stability and conformation of this complex are critical determinants of degradation efficiency.[][12]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface lysine residues on the POI.[7] This process is repeated to form a polyubiquitin chain, which acts as the degradation signal.[13]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, deubiquitinated, unfolded, and degraded into small peptides.[7]
-
Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation, highlighting its catalytic nature.[3]
Caption: The catalytic cycle of a PROTAC molecule.
Quantitative Metrics for PROTAC Efficacy
The efficacy of a PROTAC is assessed using several key quantitative parameters, typically derived from cellular dose-response experiments.[7]
| Parameter | Description | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | A measure of potency . A lower DC50 value indicates a more potent PROTAC.[7] |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | A measure of efficacy . It reflects the maximal degradation capacity of the system.[7] |
| Cooperativity (α) | The factor by which the binding affinity of the PROTAC for one protein partner changes upon binding to the other. Calculated as the ratio of binary to ternary binding affinities. | An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which often correlates with higher degradation efficiency.[4][] |
| Hook Effect | A phenomenon where PROTAC efficacy decreases at very high concentrations. | Occurs due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) that cannot form the required ternary complex, reducing overall degradation.[7][14] |
Experimental Protocols for Characterizing UPS-PROTAC Interplay
A suite of biochemical and cellular assays is essential to fully characterize a PROTAC's mechanism and its reliance on the UPS.
Cellular Degradation Assay (Western Blot)
This is the foundational assay to confirm that a PROTAC induces the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[4]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50). It is critical to co-treat with a proteasome inhibitor (e.g., MG132 or bortezomib) for 2-4 hours prior to lysis to allow for the accumulation of polyubiquitinated proteins.[7]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.[7]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration (e.g., to 0.1%) and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody that recognizes ubiquitin (e.g., P4D1 or FK2). An increase in the high-molecular-weight smear for the target protein upon PROTAC treatment confirms its polyubiquitination.[7]
Caption: Experimental workflow for an in-cell ubiquitination assay.
Ternary Complex Formation Assays
Biophysical assays are used to quantify the formation and stability of the POI-PROTAC-E3 complex.
Protocol (Example using TR-FRET):
-
Reagents: Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex) and corresponding FRET-pair antibodies (e.g., Europium-labeled anti-GST and Cy5-labeled anti-His).
-
Assay Setup: In a microplate, combine the POI, the E3 ligase, and a titration of the PROTAC molecule in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow complex formation to reach equilibrium.
-
Antibody Addition: Add the FRET-pair antibodies and incubate to allow antibody binding.
-
Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. An increased FRET signal indicates proximity between the POI and E3 ligase, confirming ternary complex formation.
-
Data Analysis: Plot the TR-FRET signal against PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50) and to observe any potential hook effect.
Conclusion
The Ubiquitin-Proteasome System is the central engine driving the therapeutic effect of PROTACs. The efficacy of these molecules is not merely dependent on binding affinities but on a complex series of events including the formation of a productive ternary complex, the rate of ubiquitination, and the processing capacity of the proteasome. A multi-faceted experimental approach, combining cellular degradation and ubiquitination assays with biophysical characterization of the ternary complex, is essential for a holistic understanding of PROTAC performance. This detailed knowledge is critical for overcoming challenges such as the hook effect and for the rational design of potent and selective protein degraders for the next generation of therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Proteasome - Wikipedia [en.wikipedia.org]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of SWI/SNF Complex Integrity by PROTAC-mediated SMarCA2 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant fraction of human cancers. The mutually exclusive ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are the catalytic engines of the complex. In cancers with inactivating mutations in SMARCA4, the paralog SMARCA2 often becomes a synthetic lethal dependency, making it a prime therapeutic target. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of specific proteins. This technical guide provides an in-depth analysis of the effects of PROTAC-mediated degradation of SMARCA2 on the integrity of the SWI/SNF complex, with a focus on the well-characterized degrader ACBI1 and other relevant compounds.
Mechanism of Action of SMARCA2 PROTAC Degraders
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A SMARCA2 PROTAC typically consists of a ligand that binds to the bromodomain of SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein.
Quantitative Data on SMARCA2/4 Degradation and SWI/SNF Complex Integrity
The efficacy of SMARCA2 PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Treatment with potent SMARCA2/4 degraders like ACBI1 not only leads to the degradation of the target ATPases but also impacts the stability and composition of the entire SWI/SNF complex.
Table 1: Degradation Efficiency of SMARCA2/4 PROTACs in Cancer Cell Lines
| PROTAC Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ACBI1 | SMARCA2 | MV-4-11 | 6 | >95 | [1] |
| SMARCA4 | MV-4-11 | 11 | >95 | [1] | |
| PBRM1 | MV-4-11 | 32 | >95 | [1] | |
| SMARCA2 | NCI-H1568 | 3.3 | >95 | [2] | |
| PBRM1 | NCI-H1568 | 15.6 | >95 | [2] | |
| AU-15330 | SMARCA2/4, PBRM1 | VCaP | Dose-dependent degradation | Not specified | [3][4] |
| A947 | SMARCA2 | SW1573 | 0.039 | 96 | [5] |
| SMARCA4 | SW1573 | 1.1 | 92 | [5] |
Table 2: Effect of ACBI1 on the Abundance of SWI/SNF Subunits
Immunoprecipitation of the SWI/SNF complex followed by mass spectrometry reveals that the degradation of the core ATPases leads to a reduction in the recovery of other complex members, indicating a disruption of the complex's integrity.[1][2]
| SWI/SNF Subunit | Effect of ACBI1 Treatment |
| SMARCA2 | Significantly Reduced |
| SMARCA4 | Significantly Reduced |
| PBRM1 | Significantly Reduced |
| SMARCC1 | Reduced recovery |
| SMARCC2 | Reduced recovery |
| ARID1A | Reduced recovery |
| SMARCB1 | Reduced recovery |
| Other BAF/PBAF subunits | Reduced recovery |
Experimental Protocols
Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells of interest in appropriate culture plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against SMARCA2, SMARCA4, other SWI/SNF subunits, and a loading control (e.g., Vinculin, GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
Analysis of SWI/SNF Complex Integrity by Immunoprecipitation-Mass Spectrometry (IP-MS)
This method allows for the assessment of the entire SWI/SNF complex composition following degrader treatment.[1][2]
-
Cell Treatment and Lysis: Treat cells with the PROTAC degrader or a control. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a core SWI/SNF subunit (e.g., SMARCC2 or ARID1A) conjugated to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the immunoprecipitated protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify and quantify the proteins in the immunoprecipitates. Compare the abundance of SWI/SNF subunits between the PROTAC-treated and control samples.
Cell Viability Assay
This assay determines the effect of SMARCA2 degradation on cell proliferation.
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Signaling Pathways and Logical Relationships
The degradation of SMARCA2 in SMARCA4-mutant cancers is a synthetic lethal interaction that leads to cell cycle arrest and apoptosis. The disruption of the SWI/SNF complex's integrity leads to widespread changes in chromatin accessibility, particularly at enhancer regions, which in turn alters the expression of key oncogenic and cell cycle regulatory genes.
Conclusion
PROTAC-mediated degradation of SMARCA2 is a promising therapeutic strategy for SMARCA4-deficient cancers. This approach not only eliminates the target protein but also disrupts the integrity of the entire SWI/SNF complex, leading to profound effects on chromatin structure and gene expression, ultimately resulting in cancer cell death. The methodologies and data presented in this guide provide a framework for the continued research and development of SMARCA2-targeting therapeutics.
References
- 1. Targeting the mSWI/SNF complex in POU2F-POU2AF transcription factor-driven malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mSWI/SNF Complex in POU2F-POU2AF Transcription Factor-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
SMARCA2 as a Therapeutic Target in SMARCA4-Mutant Cancers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The targeting of epigenetic regulators represents a frontier in oncology drug development. Within this landscape, the SWI/SNF chromatin remodeling complex has emerged as a critical nexus of tumor suppression, with its subunits being mutated in over 20% of all human cancers. A significant portion of these cancers, including a notable subset of non-small cell lung cancers (NSCLC), harbor inactivating mutations in the SMARCA4 gene, which encodes one of the two mutually exclusive ATPase engines of the complex. These SMARCA4-deficient tumors exhibit a unique and exploitable dependency on the remaining paralog, SMARCA2, for their survival. This phenomenon, known as synthetic lethality, establishes SMARCA2 as a compelling therapeutic target. This technical guide provides an in-depth overview of the core biological rationale, therapeutic strategies, preclinical and clinical data, and key experimental methodologies for researchers pursuing SMARCA2-targeted therapies in the context of SMARCA4-mutant cancers.
The SWI/SNF Complex and the SMARCA2/SMARCA4 Synthetic Lethal Relationship
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression, DNA replication, and repair[1][2]. The catalytic core of this complex is driven by one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM)[2][3].
In normal cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the SWI/SNF complex to function. However, a variety of cancers, including approximately 5-10% of NSCLC, experience loss-of-function mutations in the SMARCA4 gene[2][4]. In these SMARCA4-deficient cancer cells, the assembly and function of the SWI/SNF complex become entirely reliant on SMARCA2[1][3]. Consequently, the genetic or pharmacological inhibition of SMARCA2 in this specific context leads to cell death, a classic example of a synthetic lethal interaction[3][5]. This dependency is not observed in SMARCA4-wildtype cells, providing a therapeutic window to selectively target cancer cells while sparing normal tissues[6].
References
- 1. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. preludetx.com [preludetx.com]
- 4. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation of SMARCA2 using PROTAC SMARCA2 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific protein of interest.
PROTAC SMARCA2 degrader-17 is a targeted protein degrader designed to promote the degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. This document provides a detailed protocol for an in vitro degradation assay to quantify the efficacy of this compound in a cellular context.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
This compound functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome.
Application Notes and Protocols for Measuring the DC50 Value of PROTAC SMARCA2 Degrader-17
Objective: This document provides detailed protocols and methodologies for the determination of the half-maximal degradation concentration (DC50) of PROTAC SMARCA2 degrader-17, a critical parameter for evaluating its potency and efficacy.
Audience: Researchers, scientists, and drug development professionals involved in the field of targeted protein degradation.
Introduction to PROTACs and SMARCA2
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATP-dependent helicase and a catalytic subunit of the SWI/SNF chromatin-remodeling complex.[4][5] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[4] In certain cancers with mutations in the paralog gene SMARCA4, cancer cells become dependent on SMARCA2 for survival, making it an attractive synthetic lethal target.[6] this compound is a molecule designed to induce the degradation of the SMARCA2 protein.
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7][8]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value signifies greater efficacy.[7]
Signaling Pathway of SMARCA2 Degradation
This compound co-opts the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another cycle.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Gene - SMARCA2 [maayanlab.cloud]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detecting SMARCA2 Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby influencing cellular processes such as transcription, cell cycle progression, and differentiation.[2] The catalytic ATPase activity of SMARCA2 is essential for these functions.
Recent advancements in cancer biology have identified SMARCA2 as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[3][4][5][6] This has spurred the development of targeted therapies aimed at degrading SMARCA2. One promising approach is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein.[7][8] PROTACs designed to target SMARCA2 typically work by recruiting an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase, to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9][10]
Accurately monitoring the degradation of SMARCA2 is critical for the development and validation of these novel therapeutics. Western blotting is a fundamental and widely used technique to quantify changes in protein levels.[11][12] This document provides a detailed protocol for performing a Western blot to detect and quantify the degradation of SMARCA2, particularly in the context of PROTAC-mediated degradation.
Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation
The diagram below illustrates the mechanism of PROTAC-mediated degradation of the SMARCA2 protein. A PROTAC molecule simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Figure 1. PROTAC-mediated degradation of SMARCA2 protein.
Experimental Workflow: Western Blot for SMARCA2
The following diagram outlines the major steps involved in the Western blot protocol for detecting SMARCA2 protein levels.
Figure 2. Experimental workflow for SMARCA2 Western blot.
Detailed Experimental Protocol
This protocol is designed for the detection of SMARCA2 protein from cultured mammalian cells.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast or hand-cast Tris-Glycine SDS-PAGE gels (6-8% recommended for large proteins)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-SMARCA2 (see Table 1)
-
Primary Antibody: Loading Control (e.g., Anti-β-actin, Anti-GAPDH, or Anti-HDAC1)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the SMARCA2-targeting PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 6-8% Tris-Glycine SDS-PAGE gel. The expected molecular weight of SMARCA2 is approximately 181 kDa.[13][14][15]
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SMARCA2 antibody and the loading control antibody in blocking buffer at the recommended concentrations (see Table 1).
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Data Presentation
The following tables provide a summary of quantitative data and recommended reagents for the Western blot protocol.
Table 1: Recommended Reagents and Concentrations
| Reagent/Component | Recommended Concentration/Dilution | Notes |
| Protein Loading | 20-40 µg per lane | May need optimization based on cell type and SMARCA2 expression. |
| SDS-PAGE Gel | 6-8% Tris-Glycine | A lower percentage gel is suitable for high molecular weight proteins like SMARCA2 (~181 kDa).[13][14][15] |
| Primary Anti-SMARCA2 Antibody | 1:1000 - 1:3000 | Dilution should be optimized based on the antibody datasheet and experimental results.[2][16] |
| Primary Loading Control Antibody | Varies (e.g., β-actin 1:5000, GAPDH 1:10000, HDAC1 1:1000) | Ensure the loading control protein is not affected by the experimental treatment. |
| Secondary HRP-conjugated Antibody | 1:2000 - 1:10000 | Dilution depends on the specific antibody and substrate used. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | BSA is recommended if using phosphospecific antibodies. |
Table 2: Example Quantitative Data for SMARCA2 Degradation
| Treatment | Concentration (nM) | Time (h) | Normalized SMARCA2 Intensity (Arbitrary Units) | % Degradation vs. Control |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.08 | 0% |
| SMARCA2 PROTAC | 10 | 24 | 0.65 ± 0.05 | 35% |
| SMARCA2 PROTAC | 50 | 24 | 0.21 ± 0.03 | 79% |
| SMARCA2 PROTAC | 100 | 24 | 0.09 ± 0.02 | 91% |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of SMARCA2 protein degradation by Western blot. The detailed methodology, along with the illustrative diagrams and data tables, serves as a valuable resource for researchers and professionals in drug development who are investigating SMARCA2 as a therapeutic target. Adherence to this protocol will facilitate the reliable assessment of the efficacy of SMARCA2-targeting compounds, such as PROTACs, and contribute to the advancement of novel cancer therapies.
References
- 1. biocompare.com [biocompare.com]
- 2. static.abclonal.com [static.abclonal.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers | Semantic Scholar [semanticscholar.org]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. genecards.org [genecards.org]
- 15. epicypher.com [epicypher.com]
- 16. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
Application Notes and Protocols for Testing PROTAC SMARCA2 Degrader-17 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for selecting appropriate cell lines and employing robust experimental protocols to evaluate the efficacy of PROTAC SMARCA2 degrader-17. The protocols focus on quantifying target degradation and assessing the downstream effects on cell viability.
Introduction
The SWI/SNF chromatin remodeling complex is crucial for regulating gene expression, and its catalytic subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are key components. In many cancers, inactivating mutations in the SMARCA4 gene lead to a dependency on its paralog, SMARCA2, for survival.[1][2][3] This creates a synthetic lethal relationship, making SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.[2][4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[5] A SMARCA2-targeting PROTAC, such as degrader-17, works by binding to both SMARCA2 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4][6] This targeted degradation is expected to selectively kill cancer cells that are dependent on SMARCA2.
Recommended Cell Lines for Efficacy Testing
The selection of appropriate cell lines is critical for evaluating the efficacy and selectivity of a SMARCA2 degrader. A paired approach using SMARCA4-deficient and SMARCA4-wildtype cell lines is recommended to validate the synthetic lethality mechanism.
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Dependency | Rationale for Use |
| A549 | Non-Small Cell Lung Carcinoma | Deficient / Mutant | High | A standard model for SMARCA4-deficient cancer; expected to be sensitive to SMARCA2 degradation.[1][3][7] |
| NCI-H1568 | Non-Small Cell Lung Carcinoma | Deficient / Mutant | High | Another SMARCA4-deficient cell line expected to show high sensitivity.[7] |
| SK-MEL-5 | Melanoma | Deficient / Mutant | High | A non-lung cancer model to test efficacy across different tumor types.[1][7] |
| SW1573 | Non-Small Cell Lung Carcinoma | Wild-Type | Low | A control cell line with functional SMARCA4; expected to be resistant to SMARCA2 degradation.[7] |
| NCI-H520 | Non-Small Cell Lung Carcinoma | Wild-Type | Low | Used as a negative control to demonstrate the selectivity of the degrader for SMARCA4-deficient cells.[2] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | Not Applicable | Often used to assess degradation of SMARCA4 itself by non-selective degraders.[8][9] |
| HCC515 | Non-Small Cell Lung Carcinoma | Deficient / Mutant | High | A model for in vitro and in vivo efficacy studies.[10][11][12] |
| TOV112D | Ovarian Carcinoma | Deficient / Mutant | High | A model from a different tissue of origin demonstrating SMARCA2 dependency.[12][13] |
Quantitative Efficacy Data for SMARCA2 Degraders
The following table summarizes publicly available efficacy data for various SMARCA2 PROTAC degraders in relevant cell lines. This data can serve as a benchmark for evaluating this compound.
| Degrader | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | IC50 (Cell Viability) |
| This compound | A549 | <100 nM | >90% (at 24h) | Not specified |
| PROTAC SMARCA2/4-degrader-17 | A549 | <100 nM | Not specified | Not specified |
| PROTAC SMARCA2/4-degrader-17 | MV4;11 | <100 nM (for SMARCA4) | Not specified | Not specified |
| A947 | SW1573 | ~10 nM (SMARCA2) | >95% | Not specified |
| ACBI2 | Mouse Xenograft | Not applicable | Near-complete | Resulted in tumor growth inhibition |
| YDR1 | NCI-H2126 | 1.2 nM | 99.6% | Not specified |
| YDR1 | NCI-H322 | 6.4 nM | 99.2% | Not specified |
| YD54 | NCI-H322 | 1.0 nM | 99.3% | Not specified |
| YD54 | MV4;11 | 1.2 nM | 98.9% | Not specified |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation observed. IC50 is the concentration required to inhibit 50% of cell growth.
Visualized Mechanisms and Workflows
PROTAC SMARCA2 Degrader Mechanism of Action
Caption: Mechanism of PROTAC-induced SMARCA2 degradation and resulting synthetic lethality.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the efficacy of a SMARCA2 PROTAC degrader in selected cell lines.
Experimental Protocols
Western Blotting for SMARCA2 Protein Degradation
This protocol is used to visually confirm and quantify the degradation of the SMARCA2 protein.
Materials:
-
Selected cell lines (e.g., A549, SW1573)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (appropriate percentage for SMARCA2, ~180 kDa)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-SMARCA2, Anti-SMARCA4, Anti-Actin (or other loading control)[15][16]
-
HRP-conjugated secondary antibody[17]
-
Chemiluminescent substrate (ECL)[15]
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells once with cold PBS. Add 100-200 µL of cold RIPA buffer to each well, scrape the cells, and collect the lysate.[14]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-SMARCA2 antibody (and anti-SMARCA4 for selectivity) overnight at 4°C, following the manufacturer's recommended dilution.[17]
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using an imaging system.[14] Re-probe the membrane for a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize SMARCA2 levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of SMARCA2 remaining against the drug concentration to determine the DC50 and Dmax.
Quantitative PCR (qPCR) for SMARCA2 mRNA Expression
This assay determines if the PROTAC's effect is due to protein degradation rather than transcriptional repression. A true degrader should not significantly reduce mRNA levels.
Materials:
-
Treated cell lysates (from a parallel experiment to Western Blot)
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit[18]
-
SYBR Green or TaqMan qPCR master mix[18]
-
qPCR primers for SMARCA2 and a housekeeping gene (e.g., GAPDH, GUSB)[12][19]
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cells treated with the PROTAC and vehicle control using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[18]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, qPCR master mix, and primers for SMARCA2 and the housekeeping gene.
-
Thermal Cycling: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Analysis: Calculate the relative expression of SMARCA2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[18]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effect of the degrader.
Materials:
-
Selected cell lines
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours or longer for slower-acting degraders) at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[22][23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.[20][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22][23]
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[20]
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. static.abclonal.com [static.abclonal.com]
- 16. Anti-SMARCA2 Antibodies | Invitrogen [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SMARCA4-Deficient Cancer Cell Line Models in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA4 (also known as BRG1) is a critical component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2] Inactivating mutations or deletions of the SMARCA4 gene are frequently observed in a variety of cancers, including non-small cell lung cancer (NSCLC), small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), and certain undifferentiated tumors.[1][2][3][4][5] These mutations lead to a loss of SMARCA4 protein expression, resulting in a distinct molecular subtype of cancer characterized by aggressive clinical behavior and often poor prognosis.[3][6] The dependency of these cancer cells on alternative cellular pathways for survival creates therapeutic vulnerabilities that can be exploited for targeted drug development. This document provides detailed application notes and protocols for utilizing SMARCA4-deficient cancer cell line models in drug screening campaigns.
SMARCA4-Deficient Cancer Cell Line Models
Several well-characterized cancer cell lines exhibit a deficiency in SMARCA4, making them invaluable tools for in vitro and in vivo drug screening. The selection of an appropriate cell line model is crucial and should be guided by the specific cancer type under investigation.
| Cell Line | Cancer Type | Key Features | Reference |
| NCI-H522 | Lung Adenocarcinoma (reclassified as SMARCA4-dUT) | Hemizygous inactivating mutation of SMARCA4, low SMARCA2 expression, high expression of SOX2 and SALL4.[7][8] | [7][8] |
| A427 | Lung Adenocarcinoma | SMARCA4 mutation, sensitive to ATR inhibitors.[9] | [9] |
| H1299 | Non-Small Cell Lung Cancer | SMARCA4 deficient, sensitive to CDK4/6 inhibitors and ATR inhibitors.[9][10] | [9][10] |
| SW1573 | Non-Small Cell Lung Cancer | SMARCA4 mutant, used in studies with SMARCA2 degraders.[11] | [11] |
| TOV112D | Ovarian Carcinoma (reclassified as SCCOHT) | Lacks both SMARCA2 and SMARCA4 protein expression, sensitive to EZH2 inhibition.[4] | [4] |
| OVK18 | Ovarian Carcinoma (reclassified as SCCOHT) | Lacks both SMARCA2 and SMARCA4 protein expression, sensitive to EZH2 inhibition.[4] | [4] |
| COV434 | Granulosa Cell Tumor (reclassified as SCCOHT) | Lacks both SMARCA2 and SMARCA4 protein expression, sensitive to EZH2 inhibition.[4] | [4] |
| Bin-67 | Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | Lacks expression of both SMARCA2 and SMARCA4.[4] | [4] |
Therapeutic Vulnerabilities and Drug Screening Targets
The loss of SMARCA4 creates a dependency on specific signaling pathways, presenting several opportunities for targeted therapeutic intervention. Drug screening efforts should focus on compounds that exploit these vulnerabilities.
Key Signaling Pathways and Drug Targets
-
EZH2 Inhibition: In cancers with dual loss of SMARCA2 and SMARCA4, such as SCCOHT, there is a synthetic lethal relationship with the inhibition of EZH2, a methyltransferase in the Polycomb Repressive Complex 2 (PRC2).[4][5]
-
ATR Inhibition: SMARCA4-deficient cells exhibit increased DNA replication stress, making them highly susceptible to inhibitors of the ATR kinase, a key regulator of the DNA damage response.[9]
-
CDK4/6 Inhibition: Loss of SMARCA4 can lead to reduced expression of Cyclin D1, resulting in a dependency on CDK4/6 for cell cycle progression.[10]
-
Aurora Kinase A Inhibition: SMARCA4-deficient NSCLC cells have shown sensitivity to inhibitors of Aurora Kinase A (AURKA), a key mitotic kinase.[12]
-
SMARCA2 Degradation: In SMARCA4-mutant cancers, the paralog SMARCA2 becomes essential for survival, making it an attractive therapeutic target for degradation via Proteolysis Targeting Chimeras (PROTACs).[11]
Quantitative Data from Drug Screening Studies
| Cell Line(s) | Drug Class | Compound | IC50 / Effect | Reference |
| TOV112D, OVK18, COV434 | EZH2 Inhibitor | Tazemetostat | IC50 < 1 µM | [4] |
| A427, A549, H1299 | ATR Inhibitor | Not specified | Highly responsive | [9] |
| H1299, H1703 | CDK4/6 Inhibitor | Palbociclib | Potent growth inhibition in vivo | [10] |
| SMARCA4-mutant NSCLC lines | Aurora Kinase A Inhibitor | VX-680 | Significant decrease in cell growth/survival | [12] |
| SW1573 | SMARCA2 PROTAC | A947 | Potent in vitro growth inhibition | [11] |
Experimental Protocols
Cell Culture and Maintenance
Protocol:
-
Culture SMARCA4-deficient and proficient (as control) cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
-
Regularly test for mycoplasma contamination to ensure experimental reproducibility.[8]
Western Blotting for SMARCA4 and Pathway Proteins
Objective: To confirm the absence of SMARCA4 protein and assess the expression levels of key pathway proteins.
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate imaging system.
Cell Viability and Drug Sensitivity Assay
Objective: To determine the cytotoxic or cytostatic effects of test compounds on SMARCA4-deficient cells.
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., EZH2 inhibitor, ATR inhibitor, CDK4/6 inhibitor). Include a DMSO-treated control.
-
Incubate for a period of 72 hours to 6 days, depending on the cell line and compound.[9]
-
Assess cell viability using a PrestoBlue or similar metabolic assay according to the manufacturer's instructions.[9]
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate IC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of lead compounds in a tumor model.
Protocol:
-
Subcutaneously or orthotopically implant SMARCA4-deficient cancer cells into immunocompromised mice (e.g., NOD-SCID or NSG).[7]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and γH2AX).[9]
Signaling Pathways and Experimental Workflows
SMARCA4 Deficiency and Synthetic Lethality
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 3. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Perspectives and Issues in the Assessment of SMARCA4 Deficiency in the Management of Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the first bona fide cell model for SMARCA4-deficient, undifferentiated tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SMARCA4-inactivating mutations increase sensitivity to Aurora kinase A inhibitor VX-680 in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Xenograft Models for Evaluating PROTAC SMARCA2 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] PROTAC SMARCA2 degrader-17 is a heterobifunctional molecule designed to target SMARCA2 (also known as BRM), a key protein involved in chromatin remodeling.[3] SMARCA2 is the catalytic ATPase subunit of the SWI/SNF complex, which regulates gene expression by altering chromatin structure.[4][5]
In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the gene for SMARCA4 (BRG1), a paralog of SMARCA2, is mutated or deleted.[6] This genetic alteration creates a dependency on the remaining SMARCA2 protein for cell survival, a concept known as synthetic lethality.[6][7] Therefore, selectively degrading SMARCA2 in SMARCA4-deficient tumors is a highly promising therapeutic strategy.[8] Xenograft mouse models are indispensable preclinical tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of PROTACs like SMARCA2 degrader-17.[9][10]
Mechanism of Action of SMARCA2 PROTACs
This compound functions by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the SMARCA2 protein, tagging it for degradation by the 26S proteasome.[11][12] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple SMARCA2 proteins.[2]
Quantitative Data Summary (Illustrative)
The following tables summarize representative data from preclinical studies of various selective SMARCA2 degraders in xenograft models. This data provides a benchmark for expected outcomes when evaluating this compound.
Table 1: Illustrative In Vivo Efficacy of SMARCA2 Degraders
| Animal Model | Cell Line | PROTAC | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference(s) |
| Nude Mice | H1568 (NSCLC) | YDR1 | 80 | Oral (p.o.) | Once Daily (4 days) | 87% SMARCA2 degradation in tumor | [13] |
| Athymic Nude | H2030 (NSCLC) | YD54 | 5 | Oral (p.o.) | Once Daily (17 days) | 93.4% Tumor Growth Inhibition (TGI) | [14] |
| Nude Mice | HCC515 (NSCLC) | A947 | 40 | Intravenous (i.v.) | Single Dose | Sustained SMARCA2 degradation | [9] |
| Nude Mice | A549 (NSCLC) | GLR-203101 | 25 | Oral (p.o.) | Not Specified | Robust anti-tumor activity | [15] |
| N/A | HCC2302 (NSCLC) | Unnamed | Not Specified | Not Specified | Not Specified | >95% BRM (SMARCA2) degradation required for anti-tumor activity | [16] |
| Nude Mice | NCI-H1944 (NSCLC) | SMD-3040 | 50 | Oral (p.o.) | Twice Daily | Strong tumor growth inhibition | [17] |
Table 2: Illustrative In Vitro Degradation Potency
| PROTAC | Cell Line | SMARCA2 DC₅₀ | SMARCA4 DC₅₀ | Selectivity (Fold) | Reference(s) |
| A947 | SW1573 | 39 pM | 1.1 nM | ~28x | [18] |
| ACBI2 | RKO | 78 nM | >10 µM | >128x | [19][20] |
| Unnamed | SW1573 | < 10 nM | > 1000 nM | >100x | [21] |
Experimental Workflow for In Vivo Xenograft Studies
A typical workflow for evaluating a SMARCA2 degrader involves several sequential stages, from model generation to endpoint analysis.
Detailed Experimental Protocols
These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Generation
-
Cell Culture: Culture a SMARCA4-deficient human cancer cell line (e.g., A549, H1568 NSCLC) in appropriate media until cells reach 70-80% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude, 6-8 weeks old). Allow them to acclimatize for at least one week before the procedure.[10]
-
Cell Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[22] Keep the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[10][22]
-
Tumor Monitoring: Monitor the mice 2-3 times per week. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
Protocol 2: In Vivo Efficacy and Tolerability Study
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.[10]
-
Formulation Preparation: Prepare the dosing formulation for this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). Also, prepare a vehicle-only control.
-
Administration: Administer the PROTAC or vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 25 mg/kg, once daily).[15]
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and monitor for toxicity.[23]
-
Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of unacceptable toxicity (e.g., >20% body weight loss) are observed.[10]
Protocol 3: Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the study endpoint (or at specific time points post-dose for a time-course experiment), euthanize the animals. Immediately excise the tumors.
-
Sample Processing: Flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for SMARCA2.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity to determine the percentage of SMARCA2 degradation relative to the vehicle-treated control group.[9]
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with a primary antibody against SMARCA2.
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin (B73222) and visualize under a microscope to assess the reduction in SMARCA2 staining in treated tumors compared to controls.[13]
-
Protocol 4: Pharmacokinetic (PK) Analysis
-
Study Design: In a separate cohort of tumor-bearing mice, administer a single dose of this compound.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of the PROTAC at each time point.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
SMARCA2 Signaling and Therapeutic Rationale
The SWI/SNF complex, powered by either SMARCA2 or SMARCA4, uses ATP to remodel chromatin, making DNA accessible for transcription and other cellular processes.[24] In SMARCA4-deficient cancers, the SWI/SNF complex is entirely dependent on SMARCA2 for its function.[6] Degrading SMARCA2 in this context leads to the collapse of the residual SWI/SNF complex, aberrant gene expression, cell cycle arrest, and ultimately, cancer cell death.[5][25]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 16. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of cells with PROTAC SMARCA2 degrader-17, a targeted protein degrader designed to induce the degradation of the SMARCA2 protein. This molecule is of particular interest in cancer research, especially in the context of tumors with deficiencies in the SMARCA4 gene, where it can induce synthetic lethality.
Introduction
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] SMARCA2 (also known as BRM) is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[2][3] In cancers where the paralog SMARCA4 is inactivated, cancer cells become dependent on SMARCA2 for survival.[4][5][6] Targeting SMARCA2 with a degrader like this compound has emerged as a promising therapeutic strategy for these SMARCA4-deficient tumors.[6][7][8]
Mechanism of Action
This compound functions by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][9][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to transcriptional reprogramming and ultimately inducing apoptosis and cell cycle arrest in SMARCA4-deficient cancer cells.[11]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of various PROTAC SMARCA2 degraders.
| Compound Name | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Treatment Time | Reference |
| This compound (compound I-290) | A549 | <100 nM | >90% | 24 hours | [12][13] |
| PROTAC SMARCA2/4-degrader-17 (Compound I-345) | A549 (SMARCA2) | <100 nM | Not Reported | Not Reported | [14][15] |
| PROTAC SMARCA2/4-degrader-17 (Compound I-345) | MV411 (SMARCA4) | <100 nM | Not Reported | Not Reported | [14][15] |
| YDR1 | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | 24 & 48 hours | [1] |
| YD54 | H1792 | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | 24 & 48 hours | [1] |
| A947 | SW1573 | Not Reported | Not Reported | 20 hours | [8] |
| ACBI2 | A549, NCI-H1568 | Not Reported | Complete Degradation | Not Reported | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment for SMARCA2 Degradation
This protocol outlines the general steps for treating cultured cancer cells with this compound to assess protein degradation.
Materials:
-
Appropriate cancer cell line (e.g., A549, a SMARCA4-deficient non-small cell lung cancer line)[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed the cells into multi-well plates at a density that will allow for ~70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the degrader in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
-
Cell Treatment:
-
Cell Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
The resulting protein lysates are now ready for downstream analysis, such as Western blotting, to assess the levels of SMARCA2 protein.
Caption: Workflow for assessing SMARCA2 protein degradation.
Protocol 2: Western Blotting for SMARCA2
This protocol describes how to perform a Western blot to quantify the degradation of SMARCA2 protein following treatment with the degrader.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2 (e.g., rabbit anti-SMARCA2)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize the protein lysates to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against SMARCA2, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically (often 1:1000).[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading across all lanes.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control band intensity for each sample. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for assessing the effect of SMARCA2 degradation on cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo Luminescent Cell Viability Assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control for the desired duration (e.g., 72 hours).[11]
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. preludetx.com [preludetx.com]
- 5. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. amsbio.com [amsbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. amsbio.com [amsbio.com]
Measuring SMARCA2 Degradation: A Guide to Quantitative Proteomics
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
SMARCA2, also known as BRM, is a critical component of the SWI/SNF chromatin-remodeling complex, which plays a fundamental role in regulating gene expression by altering the accessibility of DNA to transcription factors.[1][2] Dysregulation of this complex is implicated in various cancers.[1][2] Specifically, in cancers with mutations in the SMARCA4 gene, the paralog of SMARCA2, cancer cells often become dependent on the remaining SMARCA2 for survival.[3][4] This synthetic lethality makes SMARCA2 an attractive therapeutic target.[3][4]
One promising therapeutic strategy is the targeted degradation of SMARCA2 using technologies like Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
To evaluate the efficacy and specificity of these degraders, robust and quantitative methods are required to measure the extent of SMARCA2 degradation. Quantitative mass spectrometry-based proteomics has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.[8][9] This application note provides detailed protocols for two complementary quantitative proteomics workflows: a targeted approach using Parallel Reaction Monitoring (PRM) for precise quantification of SMARCA2, and a global proteomics approach using Tandem Mass Tag (TMT) labeling to assess the broader proteomic consequences of SMARCA2 degradation.
Signaling Pathway and Degradation Mechanism
SMARCA2 is a subunit of the SWI/SNF complex, an ATPase that uses the energy from ATP hydrolysis to remodel chromatin structure.[2][10] The degradation of SMARCA2 can be induced by targeted degraders, which typically consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.
Experimental Protocols
Part 1: Targeted Quantification of SMARCA2 Degradation using Parallel Reaction Monitoring (PRM)
This protocol outlines the steps for the targeted and precise quantification of SMARCA2 protein levels following treatment with a degrader molecule.
Experimental Workflow
1. Cell Culture and Treatment
-
Culture a SMARCA4-mutant cancer cell line (e.g., SW1573) in the recommended medium and conditions.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the SMARCA2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]
4. Peptide Cleanup
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[8]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
5. LC-MS/MS Analysis (PRM)
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., a quadrupole-Orbitrap instrument).[12][13]
-
Create a targeted inclusion list of precursor ions for specific, proteotypic peptides of SMARCA2. These peptides should be unique to SMARCA2 and readily detectable.[14]
-
Set up the PRM method to isolate the precursor ions for the selected SMARCA2 peptides in the quadrupole, fragment them in the HCD cell, and detect all fragment ions in the Orbitrap.[12][13]
6. Data Analysis
-
Process the raw data using software such as Skyline.[12]
-
Extract the peak areas of the fragment ions for each targeted SMARCA2 peptide across all samples.
-
Normalize the peptide intensities to a stable housekeeping protein or use a spiked-in heavy-labeled peptide standard for absolute quantification.
-
Calculate the relative abundance of SMARCA2 in treated samples compared to the vehicle control.
Data Presentation: Targeted PRM Quantification of SMARCA2
| Treatment Group | SMARCA2 Peptide 1 Abundance (Normalized) | SMARCA2 Peptide 2 Abundance (Normalized) | SMARCA2 Peptide 3 Abundance (Normalized) | Average SMARCA2 Abundance (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 | 1.00 |
| Degrader (10 nM) | 0.62 ± 0.04 | 0.65 ± 0.05 | 0.63 ± 0.06 | 0.63 |
| Degrader (100 nM) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.16 ± 0.02 | 0.16 |
| Degrader (1 µM) | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.04 |
Part 2: Global Proteomics to Assess Specificity of SMARCA2 Degradation
This protocol allows for the unbiased, global profiling of the proteome to assess the specificity of the degrader and identify potential off-target effects.
Experimental Workflow
1. Cell Culture, Lysis, and Digestion
Follow steps 1-3 from the PRM protocol.
2. TMT Labeling
-
Resuspend the digested peptides from each condition in a labeling buffer.
-
Add the respective TMT reagent to each peptide sample and incubate to allow the labeling reaction to complete.
-
Quench the reaction and combine the labeled peptide samples.
-
Clean up the combined, labeled peptide sample using SPE.
3. Peptide Fractionation
-
To reduce sample complexity and increase proteome coverage, fractionate the labeled peptide mixture using high-pH reversed-phase liquid chromatography.[15]
-
Collect the fractions and concatenate them for subsequent analysis.
4. LC-MS/MS Analysis
-
Analyze the fractionated peptide samples by LC-MS/MS using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[9]
5. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the SMARCA2 degrader.
Data Presentation: Global Proteome Profiling
| Protein | Gene | Function | Fold Change (Degrader vs. Control) | p-value |
| SMARCA2 | SMARCA2 | Chromatin Remodeling | -25.0 | < 0.001 |
| SMARCA4 | SMARCA4 | Chromatin Remodeling | -1.2 | > 0.05 |
| PBRM1 | PBRM1 | SWI/SNF Subunit | -1.5 | > 0.05 |
| Protein X | GENEX | Unrelated Pathway | 1.1 | > 0.05 |
| Protein Y | GENEY | Unrelated Pathway | -1.05 | > 0.05 |
Conclusion
Quantitative proteomics provides a powerful and indispensable toolkit for the development and characterization of targeted protein degraders. The targeted PRM workflow offers highly accurate and precise measurement of SMARCA2 degradation, making it ideal for determining potency and degradation kinetics. The global proteomics approach provides a broader view of the degrader's specificity, enabling the identification of potential off-target effects and a deeper understanding of the downstream cellular consequences of SMARCA2 degradation. By employing these detailed protocols, researchers can robustly evaluate the efficacy and selectivity of novel SMARCA2-targeting therapeutics.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. researchgate.net [researchgate.net]
- 6. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 10. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 12. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 14. UWPR [proteomicsresource.washington.edu]
- 15. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
Application Notes: Immunoprecipitation-Mass Spectrometry for PROTAC Target Engagement
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs physically eliminate the protein. Their mechanism relies on the formation of a key "ternary complex" consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2][4][5] Confirming the formation and characterizing the composition of this complex within a cellular context is critical for PROTAC development. Immunoprecipitation coupled with mass spectrometry (IP-MS) has emerged as a gold-standard technique for this purpose, providing direct evidence of target engagement and offering deep insights into the PROTAC's mechanism of action.[6][7][8]
Principle of the Assay
The IP-MS workflow for PROTAC target engagement is a multi-step process designed to isolate and identify the components of the PROTAC-induced ternary complex. The fundamental principle is "guilty by association".[6] The process begins with treating cells with a PROTAC to induce the formation of the ternary complex. Following cell lysis under conditions that preserve protein-protein interactions, an antibody targeting a known component of the complex (e.g., the E3 ligase, the POI, or an epitope tag on either) is used to "pull down" or immunoprecipitate the entire complex from the lysate. After stringent washing to remove non-specific binders, the captured proteins are eluted, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] By comparing the proteins identified and their relative abundance in the PROTAC-treated sample versus a vehicle control, researchers can confidently identify the specific interaction partners induced by the PROTAC.[9][10]
Applications in PROTAC Development
-
Confirmation of Ternary Complex Formation: The primary application is to provide direct evidence that the PROTAC facilitates the interaction between the target protein and the intended E3 ligase in a cellular environment.[4][5]
-
Identification of E3 Ligase: For novel PROTACs, IP-MS can be used to identify which of the hundreds of cellular E3 ligases is recruited.
-
On- and Off-Target Identification: Global proteomic analysis of the IP eluate can reveal not only the intended target but also unintended "off-target" proteins that are brought into the complex, providing crucial specificity data.[11]
-
Stoichiometry and Dynamics: Advanced quantitative MS techniques can offer insights into the stoichiometry and stability of the ternary complex.[4]
-
Elucidation of Ubiquitination Sites: MS analysis can identify the specific lysine (B10760008) residues on the target protein that are ubiquitinated, confirming downstream functional consequences of complex formation.[8]
Visualizations
Experimental Protocols
Protocol 1: Immunoprecipitation of PROTAC-induced Ternary Complex
This protocol describes the immunoprecipitation of a target complex using an antibody against an endogenous protein (e.g., an E3 ligase like CRBN or VHL) or an epitope-tagged protein.
1.1. Materials and Reagents
-
Cell culture reagents
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild detergent), supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Primary antibody (e.g., anti-CRBN, anti-VHL, or anti-FLAG)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with or without detergent.
-
Elution Buffer: e.g., 0.1 M Glycine-HCl pH 2.5 or 2x Laemmli sample buffer.
1.2. Cell Culture and Treatment
-
Culture cells (e.g., HEK293T, VCaP) to ~80-90% confluency.[12]
-
Treat cells with the desired concentration of PROTAC or vehicle control for the determined optimal time (e.g., 1-4 hours).
1.3. Cell Lysis
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).[13]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
1.4. Immunoprecipitation
-
Normalize the protein concentration of all samples with Lysis Buffer. Use at least 1-2 mg of total protein per IP.
-
Optional Pre-clearing: To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C.[14][15] Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody (typically 2-5 µg) to the clarified lysate.[13]
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
Add a pre-washed slurry of Protein A/G magnetic beads (e.g., 25-30 µL) to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
1.5. Washing and Elution
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Invert the tube several times for each wash.[14][15]
-
After the final wash, carefully remove all residual buffer.
-
Elute the bound proteins from the beads using an appropriate Elution Buffer. For MS, a common method is on-bead digestion to avoid eluting the antibody.
Protocol 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry
2.1. Reagents
-
Reduction Buffer: 5 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate.
-
Alkylation Buffer: 15 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Sequencing-grade Trypsin.
-
Quenching Solution: Trifluoroacetic acid (TFA).
-
C18 StageTips for peptide desalting.
2.2. Procedure
-
After the final wash step in the IP, resuspend the beads in 50 µL of Reduction Buffer. Incubate at 37°C for 45 minutes.[1]
-
Cool to room temperature. Add 50 µL of Alkylation Buffer and incubate in the dark for 30 minutes.[1]
-
Add trypsin (e.g., 0.5 µg) and incubate overnight at 37°C with shaking.
-
Pellet the beads and transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptide solution by adding TFA to a final concentration of 0.5% to stop the digestion.[1]
-
Desalt and concentrate the peptides using C18 StageTips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
3.1. LC-MS/MS
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Astral, Q-Exactive).[1][12][16]
-
Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
3.2. Data Analysis
-
Process the raw MS files using a software suite like Proteome Discoverer, MaxQuant, or Spectronaut.[12]
-
Search the tandem mass spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins in each sample.[10]
-
Perform statistical analysis to identify proteins that are significantly enriched in the PROTAC-treated sample compared to the vehicle control. Results are typically visualized using a volcano plot.
Data Presentation
Table 1: Example Quantitative Data from a PROTAC IP-MS Experiment
This table shows hypothetical results from an anti-CRBN IP-MS experiment on cells treated with a BRD4-degrading PROTAC versus a DMSO vehicle control.
| Protein ID | Gene Name | LFQ Intensity (PROTAC) | LFQ Intensity (DMSO) | Log2 Fold Change (PROTAC/DMSO) | -log10 (p-value) | Description |
| P00001 | CRBN | 1.5E+11 | 1.4E+11 | 0.1 | 15.2 | Cereblon (Bait) |
| P00002 | DDB1 | 1.2E+11 | 1.1E+11 | 0.12 | 14.8 | Damage-Specific DNA Binding Protein 1 |
| P00003 | CUL4A | 8.9E+10 | 8.5E+10 | 0.06 | 13.1 | Cullin-4A |
| P00004 | BRD4 | 7.5E+10 | 1.2E+07 | 12.6 | 8.5 | Bromodomain-containing protein 4 (Target) |
| P00005 | BRD3 | 2.1E+08 | 1.5E+07 | 3.8 | 4.1 | Bromodomain-containing protein 3 (Off-target) |
| P00006 | BRD2 | 1.8E+08 | 1.1E+07 | 4.0 | 4.3 | Bromodomain-containing protein 2 (Off-target) |
| P00007 | ACTB | 5.0E+07 | 6.2E+07 | -0.3 | 0.5 | Actin, cytoplasmic 1 (Non-specific) |
Data is for illustrative purposes only.
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Recommended Concentration/Time | Notes |
| Cell Lysis | Detergent (e.g., NP-40) | 0.2% - 1.0% | Use mild detergents to preserve interactions. |
| Protease/Phosphatase Inhibitors | 1x Manufacturer's recommendation | Add fresh immediately before use. | |
| Immunoprecipitation | Total Protein Input | 1 - 5 mg | Higher input increases the chance of detecting low-abundance interactors. |
| Antibody Amount | 1 - 5 µg | Titrate to determine the optimal amount.[14] | |
| Antibody Incubation | 2 hours - overnight at 4°C | Longer incubation may increase capture but also background. | |
| Bead Incubation | 1 - 2 hours at 4°C | ||
| Digestion | DTT | 5 - 10 mM | For protein reduction. |
| Iodoacetamide (IAA) | 15 - 20 mM | For protein alkylation; perform in the dark. | |
| Trypsin | 1:50 - 1:100 (enzyme:protein) | Overnight incubation at 37°C. |
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. wp.unil.ch [wp.unil.ch]
- 7. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: CRISPR-Cas9 Screening to Identify SMARCA2 Dependencies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in cancer. SMARCA2 (also known as BRM) is an ATPase subunit of this complex. In certain cancers, loss or inactivation of the paralogous subunit SMARCA4 (also known as BRG1) creates a dependency on SMARCA2 for survival. This phenomenon, known as synthetic lethality, presents a promising therapeutic target.[1][2][3] CRISPR-Cas9 genome-wide or targeted screens are powerful tools to identify such dependencies by systematically knocking out genes and assessing the impact on cell viability in a SMARCA4-deficient background.[2] These screens can uncover novel drug targets and inform the development of targeted therapies for cancers with specific genetic vulnerabilities.[3][4]
This document provides detailed application notes and protocols for performing CRISPR-Cas9 screens to identify SMARCA2 dependencies.
Principle of the Technology
The CRISPR-Cas9 system facilitates targeted gene knockout.[5] It consists of the Cas9 nuclease and a single-guide RNA (sgRNA) that directs the enzyme to a specific genomic location.[5] The Cas9 protein introduces a double-strand break in the DNA, which is often repaired by the error-prone non-homologous end-joining (NHEJ) pathway.[6] This imperfect repair can lead to insertions or deletions (indels), resulting in a frameshift mutation and a functional gene knockout.[6]
In a pooled CRISPR screen, a library of lentiviral vectors, each encoding an sgRNA targeting a different gene, is introduced into a population of Cas9-expressing cells.[6] By comparing the relative abundance of each sgRNA at the beginning and end of the experiment (e.g., in SMARCA4-deficient vs. SMARCA4-proficient cells), one can identify genes whose knockout confers a fitness defect, thereby revealing genetic dependencies.[6][7]
Key Concepts: Synthetic Lethality
Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[1] In the context of SMARCA2, cells that have lost SMARCA4 function become critically dependent on SMARCA2 for survival.[2][3] Targeting SMARCA2 in these SMARCA4-deficient cancer cells leads to cell death, while normal cells with functional SMARCA4 are unaffected.
Figure 1: Synthetic lethality between SMARCA4 and SMARCA2.
Experimental Workflow
A typical CRISPR-Cas9 screen to identify SMARCA2 dependencies involves several key stages, from cell line selection to data analysis and hit validation.
Figure 2: Experimental workflow for a CRISPR-Cas9 screen.
Data Presentation
The results of a CRISPR screen are typically presented as a list of genes whose knockout leads to a significant change in cell fitness. This data can be summarized in tables for clear comparison.
Table 1: Illustrative Results of a SMARCA2 Dependency Screen
| Target Gene | sgRNA Sequence | Log2 Fold Change (SMARCA4-deficient vs. proficient) | p-value | FDR |
| SMARCA2 | GCGAGCUACGCUCAAGUUGC | -3.5 | 1.2e-8 | 2.5e-7 |
| POLR2A | GGUCAAGAUCCUCAAGAGAU | -2.8 | 3.4e-7 | 5.1e-6 |
| RPL11 | GCAUCAUCAUCAUCAUCGUC | -2.5 | 8.9e-7 | 1.2e-5 |
| Non-targeting | ACGGAGGCTAAGCGTCGCAA | -0.1 | 0.85 | 0.92 |
Table 2: Gene Set Enrichment Analysis (GSEA) of Depleted Genes
| Gene Set | Enrichment Score | Nominal p-value | FDR q-value |
| SWI/SNF Complex | -0.85 | <0.001 | <0.001 |
| Ribosome Biogenesis | -0.62 | 0.005 | 0.012 |
| Spliceosome | -0.58 | 0.008 | 0.018 |
Experimental Protocols
Protocol 1: Lentivirus Production for sgRNA Library
Materials:
-
HEK293T cells
-
sgRNA library plasmid pool
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
0.45 µm syringe filters
Procedure:
-
Seed HEK293T cells in 10 cm plates to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix by combining the sgRNA library plasmid pool, psPAX2, and pMD2.G in serum-free media.
-
Add the transfection reagent to the plasmid mix, incubate at room temperature for 20 minutes.
-
Add the transfection complex to the HEK293T cells and incubate at 37°C.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.[6]
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.[6]
-
Aliquot and store the lentivirus at -80°C.
Protocol 2: CRISPR-Cas9 Screen
Materials:
-
Cas9-expressing cancer cell lines (SMARCA4-deficient and proficient)
-
Pooled lentiviral sgRNA library
-
Polybrene
-
Cell culture medium and supplements
Procedure:
-
Library Transduction: Plate the Cas9-expressing cells at a density that ensures a representation of at least 500-1000 cells per sgRNA in the library.[6]
-
Transduce the cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive no more than one sgRNA.[6] Add polybrene to enhance transduction efficiency.
-
Antibiotic Selection: After 24 hours, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[6]
-
Screening: After selection, harvest an initial cell pellet as a Day 0 reference sample.[6]
-
Split the remaining cells into replicate populations for each experimental condition and culture for 14-21 days.
-
Sample Collection: Harvest cell pellets at the end of the screen.
Protocol 3: sgRNA Sequencing and Data Analysis
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
Illumina sequencing adapters and barcodes
-
AMPure XP beads
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the Day 0 and final timepoint cell pellets.
-
sgRNA Amplification: Perform a two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA.[6] The first PCR uses primers specific to the region flanking the sgRNA in the lentiviral vector. The second PCR adds Illumina sequencing adapters and barcodes.[6]
-
Library Purification: Purify the PCR products using AMPure XP beads.[6]
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Read Counting: Align sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.
-
Hit Identification: Use software packages like MAGeCK to identify sgRNAs and genes that are significantly depleted or enriched in the SMARCA4-deficient cells compared to the proficient cells.[8]
-
Figure 3: Data analysis workflow for a CRISPR screen.
Hit Validation
Following the primary screen, it is crucial to validate the identified dependencies. This can be achieved through:
-
Individual sgRNA Knockout: Transducing cells with individual sgRNAs targeting the candidate gene to confirm the phenotype.
-
Rescue Experiments: Re-expressing the target gene in the knockout cells to see if the phenotype is reversed.
-
Orthogonal Approaches: Using alternative methods like RNAi to confirm the dependency.
Conclusion
CRISPR-Cas9 screening is a robust and powerful method for identifying genetic dependencies in cancer cells. By applying this technology to SMARCA4-deficient cell lines, researchers can effectively uncover a reliance on SMARCA2, providing a strong rationale for the development of SMARCA2 inhibitors as a targeted therapy for this patient population. The protocols and guidelines presented here offer a framework for conducting these screens and analyzing the resulting data to accelerate the discovery of novel cancer therapeutics.
References
- 1. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 8. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Visualizing Protein Degradation in Real-Time: Application Notes and Protocols for Live-Cell Imaging of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of target proteins at sub-stoichiometric concentrations.[1][3] This event-driven pharmacology necessitates a deep understanding of the kinetics and dynamics of the entire degradation process.[3] Live-cell imaging has emerged as an indispensable tool for elucidating the complex and dynamic nature of PROTAC-mediated protein degradation, offering real-time, quantitative insights into compound efficacy, mechanism of action, and degradation kinetics within a physiological context.[1][4]
This document provides detailed application notes on the principles of PROTAC action and live-cell imaging methodologies, accompanied by specific experimental protocols to guide researchers in visualizing and quantifying PROTAC-induced protein degradation.
Application Note 1: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The primary function of a PROTAC is to facilitate the formation of a ternary complex between the POI and the E3 ligase.[5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.[1]
Application Note 2: Live-Cell Imaging Strategies
Several live-cell imaging strategies can be employed to monitor PROTAC-mediated protein degradation. The choice of method often depends on the specific protein of interest, the desired temporal resolution, and the available instrumentation.
1. Fluorescent Protein Fusions: The POI can be genetically fused to a fluorescent protein (e.g., GFP, RFP). The degradation of the POI is then monitored by the loss of fluorescence over time. While straightforward, potential artifacts from the fluorescent protein tag affecting the POI's function or degradation should be considered.
2. Self-Labeling Protein Tags (HaloTag™ & SNAP-tag®): These systems involve fusing the POI with a self-labeling protein tag (e.g., HaloTag™, SNAP-tag®) that covalently binds to a cell-permeable fluorescent ligand.[6][7] This approach offers the flexibility of using bright and photostable organic dyes and allows for pulse-chase experiments to distinguish between pre-existing and newly synthesized protein populations.[7][8] HaloTag, in particular, has been shown to provide brighter and more photostable signals with certain far-red dyes compared to SNAP-tag.[7]
3. Endogenous Protein Tagging with CRISPR/Cas9: To study protein degradation under more physiological conditions, CRISPR/Cas9-mediated genome editing can be used to insert a tag (e.g., HaloTag™, HiBiT) at the endogenous locus of the POI.[9][10][11] This avoids potential artifacts associated with protein overexpression. The HiBiT tag, a small 11-amino acid peptide, can be detected via luminescence upon complementation with the LgBiT subunit, offering a highly sensitive and quantitative readout.[4][10]
4. Fluorescent PROTACs: In some cases, the PROTAC molecule itself can be conjugated to a fluorophore.[12] This allows for the direct visualization of the PROTAC's cellular uptake, distribution, and co-localization with the target protein.[12]
Quantitative Data Summary
The primary outputs of live-cell imaging experiments for PROTAC-mediated degradation are quantitative parameters that describe the potency, efficacy, and kinetics of the degrader. These are typically derived from plotting the normalized fluorescence intensity against time.
| Parameter | Description | Typical Units | Significance |
| DC₅₀ | The concentration of PROTAC required to achieve 50% of the maximal degradation at a specific time point. | nM or µM | A measure of the PROTAC's potency. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | % | Indicates the efficacy of the PROTAC. A higher Dₘₐₓ signifies greater degradation. |
| k_deg | The rate of protein degradation. | hr⁻¹ or min⁻¹ | Describes the speed at which the PROTAC induces degradation. |
| t₁/₂ | The time required to degrade 50% of the target protein at a given PROTAC concentration. | hours or minutes | A measure of the degradation kinetics. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of HaloTag-Fused Protein Degradation
This protocol describes the monitoring of protein degradation using a POI endogenously tagged with HaloTag.[1]
Materials:
-
Cell line with the POI endogenously tagged with HaloTag
-
Glass-bottom 96-well imaging plates
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® dyes)
-
PROTAC stock solution (in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed the HaloTag-POI cells into a 96-well glass-bottom plate to achieve 60-80% confluency at the time of imaging. Incubate for 24 hours.[1]
-
Fluorescent Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the HaloTag fluorescent ligand at the desired concentration. Incubate for 15-30 minutes at 37°C.[1]
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution to remove unbound ligand.[1]
-
PROTAC Addition: Prepare serial dilutions of the PROTAC in the live-cell imaging solution. Add the PROTAC solutions to the wells, including a vehicle control (e.g., 0.1% DMSO).[1]
-
Time-Lapse Microscopy: Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage. Acquire images (e.g., every 15-30 minutes for 4-24 hours) in the appropriate fluorescent channel and a brightfield/phase-contrast channel for cell health monitoring.[1]
-
Image Analysis: Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point. Normalize the fluorescence intensity of each cell to its intensity at time zero.[1]
-
Data Analysis: Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves. Calculate Dₘₐₓ, DC₅₀, and degradation rates from these curves.[1]
Protocol 2: HiBiT Lytic Assay for Quantifying Endogenous Protein Degradation
This protocol provides a method for quantifying the degradation of a POI endogenously tagged with HiBiT using a lytic endpoint assay.[1][4]
Materials:
-
Cell line with the POI endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
PROTAC stock solution (in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer plate reader
Methodology:
-
Cell Plating: Seed the HiBiT-POI cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point. Incubate for 24 hours.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the PROTAC solutions to the wells and incubate for the desired time points.
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[1]
-
Add a volume of reagent equal to the volume of medium in each well.[1]
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.[1]
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point. Plot the percent remaining protein versus time for each concentration to determine kinetic parameters.[1]
Conclusion
Live-cell imaging is a powerful approach to quantitatively assess the efficacy and kinetics of PROTAC-mediated protein degradation. By providing real-time data from a physiological context, these methods are crucial for the development and optimization of novel protein-degrading therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively implement these techniques in their drug discovery and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]
- 9. The Current Landscape of CRISPR-Cas9-based Technologies for Imaging of Genomic Loci in Fixed and Live Cells [xiahepublishing.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiplex Gene Tagging with CRISPR-Cas9 for Live-Cell Microscopy and Application to Study the Role of SARS-CoV-2 Proteins in Autophagy, Mitochondrial Dynamics, and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of PROTAC-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules link a target protein to an E3 ubiquitin ligase, thereby coopting the cell's own ubiquitin-proteasome system (UPS) to induce degradation of the protein of interest.[1][2] For many PROTACs developed as cancer therapeutics, the degradation of an oncogenic protein is intended to trigger programmed cell death, or apoptosis.[1] Therefore, the accurate quantification of apoptosis is a critical step in evaluating the efficacy of novel PROTACs.[1][3]
Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of individual cells within a heterogeneous population.[1] Its ability to simultaneously measure multiple parameters makes it an ideal platform for dissecting the complex and dynamic process of apoptosis in response to PROTAC treatment.[1] This document provides detailed application notes and protocols for key flow cytometry-based assays to monitor PROTAC-induced apoptosis.
Mechanism of PROTAC Action and Apoptosis Induction
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] The degradation of key survival proteins, such as anti-apoptotic proteins or oncogenic kinases, can trigger the intrinsic or extrinsic apoptosis pathways, ultimately leading to the activation of executioner caspases and cell death.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Testing of SMARCA2 Degraders in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In cancers with loss-of-function mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship presents a promising therapeutic window for the selective targeting of SMARCA2. Targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), have emerged as a powerful modality to eliminate pathogenic proteins. SMARCA2 degraders are designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of the SMARCA2 protein, leading to anti-tumor effects in SMARCA4-deficient cancers.
These application notes provide a comprehensive guide for the preclinical evaluation of SMARCA2 degraders in animal models, focusing on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.
Signaling Pathway and Mechanism of Action
Preclinical Experimental Workflow
Data Presentation
Table 1: In Vivo Efficacy of SMARCA2 Degrader in SMARCA4-Deficient NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | Daily, PO | 1500 ± 150 | - | +2.5 |
| SMARCA2 Degrader | 10 | Daily, PO | 600 ± 80 | 60 | -1.0 |
| SMARCA2 Degrader | 30 | Daily, PO | 250 ± 50 | 83 | -3.2 |
| SMARCA2 Degrader | 100 | Daily, PO | 100 ± 30 | 93 | -8.5 |
Table 2: Pharmacokinetic Parameters of SMARCA2 Degrader in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (h) |
| 10 | 500 | 2 | 3500 | 4.5 |
| 30 | 1800 | 2 | 15000 | 5.0 |
| 100 | 5500 | 4 | 58000 | 6.2 |
Table 3: Pharmacodynamic Modulation of SMARCA2 in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (h) | SMARCA2 Protein Levels (% of Vehicle) ± SEM |
| Vehicle | - | 24 | 100 ± 10 |
| SMARCA2 Degrader | 30 | 4 | 25 ± 5 |
| SMARCA2 Degrader | 30 | 24 | 15 ± 4 |
| SMARCA2 Degrader | 30 | 72 | 40 ± 8 |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Line Selection:
-
Use human cancer cell lines with confirmed SMARCA4 loss-of-function mutations and detectable SMARCA2 expression.
-
Examples for non-small cell lung cancer (NSCLC) include NCI-H1299 and A427.
-
-
Animal Strain:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG) of 6-8 weeks of age.
-
-
Cell Culture and Implantation:
-
Culture selected cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: Drug Formulation and Administration
-
Formulation:
-
Prepare a formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.
-
Ensure the degrader is uniformly suspended or dissolved.
-
-
Administration:
-
For oral gavage, use an appropriate gauge gavage needle.
-
Administer the calculated dose volume based on the most recent body weight of each animal.
-
Dosing volume for mice is typically 5-10 mL/kg.
-
Protocol 3: In Vivo Efficacy Study
-
Study Design:
-
Include a vehicle control group and multiple dose groups of the SMARCA2 degrader.
-
A typical group size is 8-10 mice.
-
-
Treatment and Monitoring:
-
Administer the vehicle or degrader according to the planned dosing schedule.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 4: Pharmacokinetic (PK) Analysis
-
Study Design:
-
Administer a single dose of the SMARCA2 degrader to non-tumor-bearing or tumor-bearing mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
-
Sample Collection and Processing:
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital bleed) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the degrader in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 5: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design:
-
Treat tumor-bearing mice with a single or multiple doses of the SMARCA2 degrader.
-
Euthanize cohorts of mice at various time points post-dose.
-
-
Sample Collection:
-
Collect tumor tissue and, if relevant, other tissues of interest.
-
Snap-freeze a portion of the tissue in liquid nitrogen for protein and RNA analysis, and fix a portion in formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis:
-
Western Blot or ELISA: Quantify SMARCA2 protein levels in tumor lysates to confirm target degradation.
-
Immunohistochemistry (IHC): Visualize and quantify SMARCA2 protein expression within the tumor microenvironment.
-
RT-qPCR: Analyze the expression of downstream target genes of the SWI/SNF complex to assess functional consequences of SMARCA2 degradation.
-
-
Data Analysis:
-
Quantify biomarker modulation relative to the vehicle-treated control group.
-
Protocol 6: Toxicology Assessment
-
In-life Observations:
-
Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Record body weights at least twice weekly.
-
-
Post-mortem Analysis:
-
At the end of the study, perform a gross necropsy.
-
Collect major organs for histopathological examination.
-
Collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
-
Data Analysis:
-
Evaluate any treatment-related changes in clinical signs, body weight, organ weights, hematology, clinical chemistry, and histopathology.
-
Conclusion
The preclinical evaluation of SMARCA2 degraders in appropriate animal models is a critical step in their development as potential cancer therapeutics. The protocols outlined in these application notes provide a robust framework for assessing the efficacy, pharmacokinetics, pharmacodynamics, and safety of these novel agents. Rigorous execution of these studies will generate the necessary data to support the advancement of promising SMARCA2 degraders into clinical trials for patients with SMARCA4-deficient cancers.
Application Notes and Protocols for PROTAC SMARCA2 Degrader-17 in Chromatin Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful tool for targeted protein degradation, offering a novel approach to modulate cellular processes. PROTAC SMARCA2 degrader-17 is a heterobifunctional molecule designed to selectively target the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, protein for ubiquitination and subsequent proteasomal degradation. SMARCA2 is a key catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] Dysregulation of the SWI/SNF complex is implicated in various cancers, making SMARCA2 an attractive therapeutic target.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed protocols for its application in studying chromatin biology and for potential therapeutic development.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to SMARCA2, tagging it for degradation by the proteasome. This targeted degradation of SMARCA2 leads to the functional inactivation of the SWI/SNF complex, thereby altering chromatin accessibility and gene expression.
Quantitative Data Presentation
The following tables summarize the degradation potency and selectivity of various PROTAC SMARCA2 degraders based on published data. This allows for a comparative analysis of their performance in different cellular contexts.
Table 1: In Vitro Degradation Potency of this compound and Comparators
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| This compound (I-290) | A549 | < 100 | > 90 | 24 | [5] |
| A947 | SW1573 | 0.039 | 96 | 18 | [6][7] |
| ACBI2 | RKO | 1 | >80 | 18 | [8][9] |
| YDR1 | H322 | 6.4 | 99.2 | Not Specified | [10] |
| YD54 | H322 | 1 | 99.3 | Not Specified | [11] |
Table 2: Selectivity Profile of PROTAC SMARCA2 Degraders
| Degrader | Target | Off-Target | DC50 (nM) - Target | DC50 (nM) - Off-Target | Selectivity (Fold) | Reference |
| A947 | SMARCA2 | SMARCA4 | 0.039 | 1.1 | ~28 | [6] |
| ACBI2 | SMARCA2 | SMARCA4 | 1 | 32 | > 30 | [12] |
| YDR1 | SMARCA2 | SMARCA4 | 6.4 (H322) | 135 (H1792, 24h) | ~21 | [10][11] |
| YD54 | SMARCA2 | SMARCA4 | 1 (H322) | 19 (H1792, 24h) | ~19 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (AlamarBlue Method)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound
-
96-well cell culture plates
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the degrader dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of AlamarBlue™ reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C, protected from light.[14]
-
Measure fluorescence with excitation at 530-560 nm and emission at 590 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 | Cancer Genetics Web [cancer-genetics.org]
- 4. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting inefficient SMARCA2 degradation with PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with inefficient SMARCA2 degradation using Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your SMARCA2 PROTAC experiments.
Issue 1: Weak or No Degradation of SMARCA2
Potential Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect")
At excessively high concentrations, PROTACs can favor the formation of binary complexes (SMARCA2-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex (SMARCA2-PROTAC-E3 Ligase), leading to reduced degradation efficiency.[1][2] This phenomenon is known as the "hook effect".[1][2]
Troubleshooting Steps:
-
Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[1][2]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to directly measure ternary complex formation at various PROTAC concentrations.[3][4] A decrease in the ternary complex signal at high concentrations can confirm the hook effect.
Potential Cause 2: Inefficient Ternary Complex Formation
The stability and conformation of the SMARCA2-PROTAC-E3 ligase ternary complex are critical for efficient ubiquitination and subsequent degradation.[5] Issues with the linker length or composition, or the choice of E3 ligase, can hinder the formation of a productive complex.
Troubleshooting Steps:
-
Linker Optimization:
-
Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths (e.g., using PEG or alkyl chains) to find the optimal distance for productive ternary complex formation.[6][7]
-
Modify Linker Composition: Experiment with more rigid (e.g., containing piperazine (B1678402) or phenyl groups) or flexible linkers to promote favorable protein-protein interactions within the ternary complex.[6][7]
-
-
E3 Ligase Selection: The expression levels and intrinsic activity of the recruited E3 ligase (commonly CRBN or VHL) can vary between cell lines.[8][9]
Logical Diagram for Troubleshooting Weak/No Degradation
Caption: Troubleshooting workflow for weak or no SMARCA2 degradation.
Potential Cause 3: Poor Cell Permeability or PROTAC Instability
PROTACs are large molecules and may have poor cell permeability, preventing them from reaching their intracellular target.[6] They can also be unstable in cell culture media.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[6]
-
Evaluate PROTAC Stability: Incubate the PROTAC in cell culture media over the time course of your experiment and quantify the amount of intact PROTAC using LC-MS/MS.
-
Modify Linker Properties: Incorporating elements like PEG units can increase solubility, while alkyl chains can enhance membrane permeability.[6]
Issue 2: Lack of Selectivity for SMARCA2 over SMARCA4
SMARCA2 and its paralog SMARCA4 share high homology, making selective degradation challenging.[12]
Troubleshooting Steps:
-
Leverage Ternary Complex Cooperativity: Selectivity can be achieved even with non-selective binders by exploiting unique protein-protein interactions in the ternary complex.[13][14] For example, the PROTAC ACBI2 achieves SMARCA2 selectivity through a PROTAC-induced interaction with a non-conserved residue in SMARCA2.[13]
-
Structure-Based Design: Utilize co-crystal structures of the ternary complex to guide linker and ligand modifications that favor binding to SMARCA2 over SMARCA4.[15]
-
Proteomics: Use global proteomics to assess the selectivity of your PROTAC across the entire proteome and identify any off-target effects.[12][14]
Signaling Pathway of PROTAC-mediated Degradation
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a SMARCA2 PROTAC experiment?
A1: To ensure the observed degradation is specific and on-target, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of SMARCA2.
-
Negative Control PROTAC: A structurally similar molecule that is deficient in binding to either SMARCA2 or the E3 ligase (e.g., an inactive epimer).[1] This control helps confirm that degradation is due to the specific PROTAC-mediated mechanism.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" SMARCA2 from degradation, confirming a proteasome-dependent mechanism.[1]
-
E3 Ligase Ligand Only: This helps to rule out any effects caused by the E3 ligase binder alone.
Q2: How do I measure the potency and efficacy of my SMARCA2 PROTAC?
A2: The key parameters are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achieved).[1] These are typically determined by performing a dose-response experiment and quantifying SMARCA2 protein levels by Western blot.[1]
Q3: What is the role of the SWI/SNF complex and why target SMARCA2?
A3: SMARCA2 and SMARCA4 are ATP-dependent helicases and core catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[16][17][18] In some cancers, the SMARCA4 gene is mutated and inactivated, leading to a dependency on SMARCA2 for survival.[12][19] This creates a synthetic lethal relationship, making selective degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-deficient tumors.[12][16]
Q4: Can linker composition affect more than just ternary complex formation?
A4: Yes, the linker's physicochemical properties significantly impact the PROTAC's overall behavior, including its solubility, cell permeability, and metabolic stability.[7][20][21] Therefore, linker optimization is a multi-parameter process that balances the need for efficient ternary complex formation with drug-like properties.[13]
Quantitative Data Summary
Table 1: Degradation Potency of Exemplary SMARCA2 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Selectivity over SMARCA4 | Reference |
| ACBI2 | VHL | RKO | 1 | >90 | ~30-fold | [15] |
| A947 | VHL | SW1573 | ~1 | >95 | Moderately Selective | [14] |
| Cpd 5 | VHL | RKO | 78 | 46 | Spared SMARCA4 | [15] |
| YDR1 | CRBN (?) | H1792 | 69 (24h) | 87 (24h) | Moderately Impacted SMARCA4 | [22] |
| YD54 | CRBN (?) | H1792 | 8.1 (24h) | 98.9 (24h) | Minimally Impacted SMARCA4 | [22] |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
Objective: To determine the dose- and time-dependent degradation of SMARCA2 following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the SMARCA2 PROTAC (e.g., 1 nM to 10 µM) and controls (vehicle, negative control) for a fixed time (e.g., 18-24 hours).[1][23]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at its DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities. Normalize the SMARCA2 signal to the loading control and then to the vehicle control. Plot the normalized protein levels against PROTAC concentration or time to determine DC50 and Dmax values.[1]
Experimental Workflow for Western Blot Analysis
Caption: Standard workflow for assessing PROTAC efficacy via Western Blot.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, a vehicle control, and a negative control PROTAC.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G beads.
-
Incubate the cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or SMARCA2, coupled to protein A/G beads, overnight at 4°C.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the immunoprecipitated fractions by Western blot, probing for SMARCA2 and the E3 ligase. An increased amount of SMARCA2 in the E3 ligase pulldown (or vice versa) in the presence of the active PROTAC indicates ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 10. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 17. academic.oup.com [academic.oup.com]
- 18. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]
- 19. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Navigating the PROTAC Hook Effect: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the hook effect in your PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the interpretation of a PROTAC's potency and efficacy.[3][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5] However, at excessive concentrations, PROTAC molecules can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex). These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data, which can lead to an inaccurate assessment of a PROTAC's potency and efficacy.[4] Key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be incorrectly determined if the hook effect is not recognized.[6] This could lead to the premature dismissal of a potentially potent PROTAC if it is only tested at concentrations that fall within the hook effect region.
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, target protein, E3 ligase, and cell line used.[7] However, it is frequently observed at micromolar (µM) concentrations.[2] It is therefore crucial to perform a wide dose-response experiment, often spanning from picomolar (pM) to high micromolar (µM) concentrations, to identify the optimal degradation window and detect the onset of the hook effect.
Q5: How can I overcome or mitigate the hook effect?
A5: Several strategies can be employed to overcome or mitigate the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a detailed dose-response curve to identify the optimal concentration range for maximum degradation and use concentrations at or below this "sweet spot" for subsequent experiments.
-
Optimize Linker Design: The length, rigidity, and composition of the linker play a crucial role in the stability and geometry of the ternary complex. A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, thereby stabilizing the ternary complex and reducing the hook effect.[8]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that induce favorable protein-protein interactions between the target and the E3 ligase can enhance the stability of the ternary complex, making it more resistant to the formation of non-productive binary complexes at higher concentrations.[9]
-
Use Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET™ assays can be used to directly measure the formation and stability of the ternary complex, providing valuable insights into the cooperativity and helping to guide the design of more effective PROTACs.[10]
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, confirming the hook effect.
-
Likely Cause: Formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., Co-Immunoprecipitation, NanoBRET™) to directly measure ternary complex formation across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations will correlate with the observed decrease in degradation.[11][12]
-
Re-evaluate Linker Design: If possible, synthesize and test PROTAC variants with different linker lengths and compositions to identify a linker that promotes more stable ternary complex formation.[13]
-
Issue 2: I'm not observing any protein degradation, or it's very weak across all tested concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region, an inactive PROTAC, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: Your initial concentration range may have been too high. Test a very broad range of concentrations, from picomolar to high micromolar, to ensure you are not missing a narrow window of activity.
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase independently using biophysical assays like SPR or ITC.
-
Confirm Ternary Complex Formation: Use assays like Co-IP or NanoBRET™ to determine if the PROTAC is capable of forming a ternary complex in cells.[10]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Consider using a cell permeability assay to investigate this possibility.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy and Hook Effect
This table summarizes hypothetical data illustrating how linker length can influence the degradation efficiency (DC50 and Dmax) of a PROTAC and the onset of the hook effect.
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 12 | 50 | 85 | ~500 |
| PROTAC-B | 16 | 15 | 95 | >1000 |
| PROTAC-C | 20 | 80 | 70 | ~250 |
Note: Data is for illustrative purposes and will vary depending on the specific PROTAC, target, and E3 ligase.
Table 2: Quantitative Data for Characterized PROTACs
This table presents data for well-characterized PROTACs from published literature, highlighting key degradation parameters.
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | ~15 | >90 | HeLa | [7] |
| ARV-110 | Androgen Receptor | VHL | ~1 | >95 | VCaP | [14] |
| dBET1 | BRD4 | CRBN | ~4 | >90 | 22Rv1 | [3] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify target protein degradation following PROTAC treatment.[15]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[16][17]
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for the last 2 hours.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or a tag on the protein) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the real-time detection of PROTAC-induced ternary complex formation.[1][18][19]
-
Cell Line Preparation:
-
Generate a cell line that stably expresses the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Signal Detection:
-
Add the NanoLuc® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is the ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration. An increase in the BRET signal indicates the formation of the ternary complex. A bell-shaped curve in the BRET signal can also be indicative of the hook effect at the level of ternary complex formation.
-
Visualizations
PROTAC Mechanism of Action and the Hook Effect
Caption: PROTAC mechanism and the cause of the hook effect.
Ubiquitin-Proteasome System (UPS) Pathway
Caption: The Ubiquitin-Proteasome degradation pathway.
Experimental Workflow for Investigating the Hook Effect
References
- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Optimizing PROTAC SMARCA2 degrader-17 dosage and incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-17. Our goal is to help you optimize your experimental conditions to achieve efficient and specific degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively target the SMARCA2 protein for degradation.[1] It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the cell's natural disposal system, the proteasome.[2][3] This targeted protein degradation approach is being explored for therapeutic intervention in cancers with mutations in the SMARCA4 gene, as these tumors often become dependent on SMARCA2 for survival.[4][5]
Q2: What are the recommended starting concentrations for this compound?
A2: For initial experiments, a wide concentration range is recommended to determine the optimal dosage. Based on available data for similar SMARCA2 degraders, a starting concentration range of 0.1 nM to 10 µM is advisable for dose-response experiments.[6] Specifically, for a compound identified as "this compound (compound I-290)," a DC50 of less than 100 nM has been reported in A549 cells after 24 hours of treatment.[7] Another related molecule, "PROTAC SMARCA2/4-degrader-17," also showed a DC50 of less than 100 nM in A549 cells for SMARCA2.[8] Therefore, including concentrations around this range is crucial.
Q3: What is the optimal incubation time for observing SMARCA2 degradation?
A3: The optimal incubation time can vary between cell lines and experimental conditions. For initial time-course experiments, it is recommended to assess SMARCA2 protein levels at several time points, such as 4, 8, 12, 24, and 48 hours, to identify the time point of maximal degradation (Dmax) and to understand the kinetics of degradation.[9][10] Some potent PROTACs can induce significant degradation within a few hours.[11] For "this compound (compound I-290)," maximum degradation (Dmax > 90%) was observed in A549 cells after 24 hours of treatment.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[12][13] This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the target protein (SMARCA2) or the E3 ligase, preventing the formation of the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[6][14] To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations, including lower concentrations (in the pM to nM range), to identify the optimal concentration for maximal degradation.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of SMARCA2 | Compound Integrity: The PROTAC may have degraded or is at an incorrect concentration. | Verify the integrity and concentration of your PROTAC stock solution using methods like LC-MS. |
| Cell Permeability: The PROTAC may not be efficiently entering the cells. | Assess the physicochemical properties of the PROTAC. If permeability is low, consider using different cell lines or formulation strategies.[16] | |
| Low Expression of Target or E3 Ligase: The cell line may not express sufficient levels of SMARCA2 or the recruited E3 ligase. | Confirm the expression of both SMARCA2 and the relevant E3 ligase (e.g., VHL or Cereblon) in your cell model by Western blot.[3] | |
| Suboptimal Incubation Time or Concentration: The chosen time point or concentration may not be optimal for degradation. | Perform a time-course experiment (e.g., 4-48 hours) and a dose-response experiment (e.g., 0.1 nM - 10 µM) to identify the optimal conditions.[9][17] | |
| High Cell Toxicity | On-target Toxicity: Degradation of SMARCA2 may be inherently toxic to the cells. | This may be the desired outcome in cancer cells. Confirm that the toxicity correlates with SMARCA2 degradation. |
| Off-target Effects: The PROTAC may be degrading other essential proteins. | Perform a dose-response for cytotoxicity to find a therapeutic window. Use proteomic approaches to identify off-target effects.[17] Include a negative control PROTAC that does not bind the target or E3 ligase.[16] | |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.1%).[17] | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of Non-productive Binary Complexes: Excess PROTAC is preventing the formation of the ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range that avoids the hook effect.[15][18] Focus on lower concentrations where maximal degradation is observed. |
| Inconsistent Results | Experimental Variability: Inconsistent cell seeding density, passage number, or reagent preparation. | Standardize your experimental protocols, including cell culture conditions and reagent handling. |
| PROTAC Instability: The PROTAC may be unstable in culture medium. | Assess the stability of the PROTAC in your experimental conditions. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
Objective: To determine the concentration of this compound that induces 50% degradation of SMARCA2 (DC50).
Materials:
-
Cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (anti-SMARCA2 and a loading control like anti-GAPDH or anti-β-actin)[19][20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the prepared PROTAC dilutions. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SMARCA2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control. Plot the percentage of SMARCA2 remaining relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics
Objective: To evaluate the rate of SMARCA2 degradation upon treatment with this compound.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well or 12-well plate.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., a concentration around the DC50 or where maximal degradation is observed).
-
Time Points: Harvest the cells at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) post-treatment.
-
Sample Processing and Analysis: Lyse the cells, quantify the protein, and perform Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of SMARCA2 remaining at each time point to visualize the degradation kinetics.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | % SMARCA2 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 15 |
| 10000 | 30 (Hook Effect) |
Table 2: Example Time-Course Data for this compound at 100 nM
| Incubation Time (hours) | % SMARCA2 Remaining (Normalized to t=0) |
| 0 | 100 |
| 4 | 70 |
| 8 | 45 |
| 12 | 25 |
| 24 | 15 |
| 48 | 20 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for no/low SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. amsbio.com [amsbio.com]
- 8. amsbio.com [amsbio.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
Improving cell permeability of PROTAC SMARCA2 degrader-17
This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of the hypothetical PROTAC SMARCA2 degrader-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a novel proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin-remodeling complex.[1][2][3][4] Like other PROTACs, it is a heterobifunctional molecule with three components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5] By bringing SMARCA2 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome.[6]
Q2: Why is cell permeability a common issue for PROTACs like SMARCA2 degrader-17? PROTACs are large molecules, often with molecular weights greater than 800 Da and a high polar surface area.[7][8][9] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[8] This large size and polarity can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane, leading to low intracellular concentrations and reduced efficacy.[7][8]
Q3: What is the "hook effect" and how does it relate to PROTAC experiments? The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with SMARCA2 or the E3 ligase) instead of the productive ternary complex required for ubiquitination.[7][10] It is essential to perform a wide dose-response curve to identify the optimal concentration range for degradation and to avoid misinterpreting the hook effect as poor compound activity.[7]
Q4: What are the primary strategies to improve the cell permeability of a PROTAC? Several strategies can be employed to enhance the cellular uptake of PROTACs:[7]
-
Linker Optimization: Modifying the linker's length, rigidity, and composition can alter the molecule's physicochemical properties to improve permeability.[8][11] Replacing flexible PEG linkers with more rigid alkyl or phenyl rings has been shown to be effective.[11]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups, effectively reducing the molecule's polar surface area and creating a more "ball-like" shape that is more favorable for membrane crossing.[11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane transit.[8][11]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce polarity and improve permeability, leading to more potent degradation.[12]
Diagrams of Key Processes
Troubleshooting Guide
Problem 1: High potency in biochemical assays, but little to no degradation in cell-based assays.
-
Potential Cause: This is a classic indicator of poor cell permeability.[8] The PROTAC is effective at binding its targets but cannot efficiently cross the cell membrane to reach them in a cellular context.[8]
-
Troubleshooting Steps:
-
Directly Measure Permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive diffusion.[7][13] Follow up with a Caco-2 permeability assay to evaluate both passive and active transport mechanisms.[7][13]
-
Quantify Intracellular Concentration: Use LC-MS/MS to measure the amount of PROTAC that accumulates inside the cells over time. This provides direct evidence of cellular uptake.[13][14]
-
PROTAC Redesign: If permeability is confirmed to be low, refer to the chemical modification strategies in the FAQ section (e.g., linker optimization, prodrug approach).[7][11]
-
Problem 2: High variability in results from Caco-2 permeability assays.
-
Potential Cause 1: Inconsistent Cell Monolayer: The integrity of the Caco-2 cell monolayer is critical for reliable data. Variations in cell passage number, seeding density, or differentiation time can lead to inconsistent results.[7]
-
Solution: Strictly standardize cell culture protocols. Always use cells within a defined passage number range. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER), ensuring values are consistent across experiments (e.g., >250 Ω·cm²).[13][15]
-
Potential Cause 2: Poor Compound Solubility/Non-specific Binding: PROTACs can have low solubility in aqueous assay buffers and may bind non-specifically to plasticware or the cell monolayer, reducing the effective concentration and leading to low compound recovery.[7][16][17]
-
Solution: To improve recovery and solubility, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral compartment or both compartments of the Caco-2 assay system.[8][17]
-
Potential Cause 3: Active Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, leading to an underestimation of its permeability.[7][8]
-
Solution: Perform a bi-directional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[8][18] Consider co-dosing with a known efflux pump inhibitor to confirm.[7]
Physicochemical and Permeability Data
The following table presents hypothetical data for the initial this compound and two rationally designed analogs aimed at improving permeability.
| Compound ID | Molecular Weight (Da) | cLogP | TPSA (Ų) | Linker Type | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| SMARCA2-d17 | 895 | 3.1 | 155 | 6-unit PEG | 0.25 | 0.18 | 8.5 |
| SMARCA2-d18 | 851 | 4.2 | 130 | C8 Alkyl | 0.95 | 0.80 | 2.1 |
| SMARCA2-d19 | 865 | 4.5 | 122 | Phenyl-Ester | 1.80 | 1.55 | 1.5 |
-
SMARCA2-d17 (Baseline): Exhibits very low passive permeability (PAMPA) and is likely a strong substrate for efflux pumps, as indicated by the high efflux ratio in the Caco-2 assay.
-
SMARCA2-d18 (Analog 1): Replacing the flexible, polar PEG linker with a more rigid alkyl linker improves cLogP, reduces TPSA, and significantly enhances passive permeability. The efflux ratio is also greatly reduced.
-
SMARCA2-d19 (Analog 2): Incorporating a phenyl group and replacing a key amide bond with an ester further reduces polarity and improves permeability, nearly eliminating active efflux.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane as a high-throughput screen for permeability.[13]
-
Methodology:
-
Prepare Plates: A 96-well filter donor plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane). The 96-well acceptor plate is filled with a buffer solution (e.g., PBS pH 7.4).[7]
-
Add Compound: Add the PROTAC solution (e.g., 10 µM in PBS) to the wells of the donor plate.[15]
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, then place the donor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for 4-16 hours at room temperature with gentle shaking.[7][15]
-
Analysis: Following incubation, determine the compound concentration in both the donor and acceptor wells using a validated LC-MS/MS method. Calculate the permeability coefficient (Papp).[15]
-
Caco-2 Bidirectional Permeability Assay
-
Objective: To assess both passive and active transport (including efflux) of a PROTAC across a confluent monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.[7][13]
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values >250 Ω·cm².[15]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[13]
-
Incubate for 2 hours at 37°C with gentle shaking.[13]
-
Collect samples from both chambers for analysis.[15]
-
-
Basolateral to Apical (B-A) Permeability:
-
Perform the assay as above, but add the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[13]
-
-
Analysis: Determine the PROTAC concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).[15]
-
Cellular Uptake Assay by LC-MS/MS
-
Objective: To directly quantify the intracellular concentration of a PROTAC over time.[13]
-
Methodology:
-
Cell Culture: Plate the target cells (e.g., in a 12-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4 hours) at 37°C.[13]
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the compound using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis: Quantify the amount of PROTAC in the cell lysate using a validated LC-MS/MS method and normalize to the total protein concentration or cell number.
-
References
- 1. Involvement of SMARCA2/BRM in the SWI/SNF chromatin-remodeling complex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. enamine.net [enamine.net]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SMARCA2 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2 degraders. The information is designed to address common challenges and provide practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for SMARCA2 degraders?
The primary off-target concern for SMARCA2 degraders is the unintended degradation of its close paralog, SMARCA4 (also known as BRG1).[1][2][3] SMARCA2 and SMARCA4 share high homology, particularly in the bromodomain that is often targeted by the degrader's binding moiety.[2][3][4] Achieving high selectivity for SMARCA2 is crucial for a favorable therapeutic index, as dual degradation of both proteins could lead to toxicity in normal tissues.[3]
Q2: How is the selectivity of SMARCA2 degraders determined and what are acceptable selectivity windows?
Selectivity is typically determined by measuring the half-maximal degradation concentration (DC50) for SMARCA2 and SMARCA4. The ratio of DC50 (SMARCA4) / DC50 (SMARCA2) provides a quantitative measure of selectivity. An acceptable selectivity window can vary, but degraders with 50 to over 2000-fold selectivity for SMARCA2 over SMARCA4 have been developed.[5][6] For example, the degrader SMD-3236 exhibits over 2000-fold selectivity for SMARCA2.[6]
Q3: What is the mechanism of action for SMARCA2 degraders?
Most SMARCA2 degraders are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These molecules work by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][7] This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][3] Some newer approaches include monovalent direct degraders and "targeted glues".[4][8][9]
Q4: Why is targeting SMARCA2 a promising therapeutic strategy in some cancers?
The therapeutic rationale is based on the concept of synthetic lethality.[4][5][9] A subset of cancers have loss-of-function mutations in the SMARCA4 gene, making them solely dependent on the paralog SMARCA2 for the function of the SWI/SNF chromatin remodeling complex and for their survival.[4][5][9] Selectively degrading SMARCA2 in these SMARCA4-deficient cancer cells leads to cell death, while sparing normal cells that have functional SMARCA4.[4][5]
Q5: What are the different types of E3 ligases recruited by SMARCA2 degraders?
Commonly utilized E3 ligases for SMARCA2 degraders include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][7] More recently, novel E3 ligases like DCAF16 are being explored.[8] The choice of E3 ligase can influence the degradation efficiency, selectivity, and pharmacokinetic properties of the degrader.[1][7]
Troubleshooting Guides
Problem 1: My SMARCA2 degrader is not showing any degradation of SMARCA2.
-
Possible Cause 1: Incorrect dose or treatment time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Degradation can be rapid, with significant effects seen in as little as a few hours.[8]
-
-
Possible Cause 2: The degrader is not a bona fide PROTAC.
-
Possible Cause 3: Low expression of the recruited E3 ligase in your cell line.
-
Troubleshooting Step: Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell model by Western Blot or qPCR.
-
-
Possible Cause 4: Issues with the degrader compound.
-
Troubleshooting Step: Confirm the integrity and concentration of your degrader stock. If possible, obtain a fresh batch or a different degrader to use as a positive control.
-
Problem 2: I am observing significant degradation of SMARCA4.
-
Possible Cause 1: The degrader has low selectivity.
-
Troubleshooting Step: Review the selectivity data for your specific degrader. Consider switching to a more selective compound. For example, SMD-3236 has a reported selectivity of >2000-fold for SMARCA2 over SMARCA4.[6]
-
-
Possible Cause 2: Using too high of a concentration.
-
Troubleshooting Step: Titrate the degrader concentration to the lowest effective dose that maintains SMARCA2 degradation while minimizing the impact on SMARCA4.
-
-
Possible Cause 3: Cell line-specific effects.
-
Troubleshooting Step: Test the degrader in multiple cell lines to determine if the lack of selectivity is a general property of the compound or specific to your experimental model.
-
Problem 3: I am not observing the expected synthetic lethal phenotype in SMARCA4-deficient cells.
-
Possible Cause 1: Incomplete SMARCA2 degradation.
-
Troubleshooting Step: Confirm the extent of SMARCA2 degradation by Western Blot. Near-complete degradation may be required to elicit a robust phenotype.[10]
-
-
Possible Cause 2: The cell line may have acquired resistance mechanisms.
-
Troubleshooting Step: Ensure the SMARCA4-deficient status of your cell line. Consider that some cell lines may have compensatory mechanisms that bypass the dependency on SMARCA2.
-
-
Possible Cause 3: The endpoint of your assay is not sensitive enough.
-
Troubleshooting Step: Use multiple assays to assess cell viability and proliferation, such as clonogenic assays in addition to shorter-term metabolic assays (e.g., MTT).[11]
-
Data Presentation
Table 1: In Vitro Degradation Potency and Selectivity of Various SMARCA2 Degraders
| Degrader | E3 Ligase | Cell Line | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity (Fold) | Dmax (SMARCA2) | Reference |
| YDR1 | CRBN | H1792 | 69 nM (24h) | 135 nM (24h) | ~2 | 87% (24h) | [7] |
| YD54 | CRBN | H1792 | 8.1 nM (24h) | - | - | 98.9% (24h) | [7] |
| ACBI2 | VHL | RKO | - | - | High | - | [1] |
| Compound 5 | VHL | RKO | 78 nM | No Degradation | >100 | 46% | [1] |
| Compound 6 | VHL | RKO | 2 nM (4h) | 5 nM (4h) | 2.5 | 77% (4h) | [1] |
| SMD-3236 | VHL | H838 | 0.5 nM | >1000 nM | >2000 | 96% | [6] |
| A947 | VHL | SW1573 | 39 pM | 1.1 nM | ~28 | 96% | [3] |
Table 2: In Vivo Activity of Selected SMARCA2 Degraders
| Degrader | Model | Dosing | SMARCA2 Degradation in Tumor | Antitumor Efficacy | Reference |
| YDR1 | Xenograft | 80 mg/kg | 87% | Tumor growth inhibition | [7] |
| SMD-3236 | H838 Xenograft | 10 and 30 mg/kg (weekly IV) | Profound and persistent | 87-91% tumor growth inhibition | [6] |
| GLR-203101 | A549 Xenograft | 25 mg/kg (oral) | Significant | Robust, dose-dependent | [12] |
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol allows for the quantification of SMARCA2 and SMARCA4 protein levels following treatment with a degrader.[13]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the SMARCA2 degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, denature the samples, and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, after treatment with a SMARCA2 degrader.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader for the desired duration (e.g., 7 days). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General mechanism of action for a SMARCA2 PROTAC degrader.
Caption: Synthetic lethal relationship between SMARCA2 and SMARCA4.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 9. plexium.com [plexium.com]
- 10. SMARCA2 | Cancer Genetics Web [cancer-genetics.org]
- 11. preludetx.com [preludetx.com]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Linker Optimization for Improved PROTAC SMARCA2 Degrader Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of PROTACs targeting SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a SMARCA2 PROTAC, and why is its optimization critical?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein of interest (POI), SMARCA2, and the ligand that recruits an E3 ubiquitin ligase.[1][2] Its length, composition, and attachment points are critical for the proper formation of a stable and productive ternary complex, which consists of the PROTAC, SMARCA2, and the E3 ligase.[3] An inadequately designed linker can lead to steric clashes, preventing the complex from forming, or result in a complex that is too flexible and inefficient for ubiquitination.[3][4] Therefore, optimizing the linker is a key step in developing a potent and effective SMARCA2 degrader.[1]
Q2: What are common linker types used in SMARCA2 PROTAC design?
A2: Early and common linker designs often utilize flexible polyethylene (B3416737) glycol (PEG) chains or simple alkyl chains of varying lengths.[3][5] These are often chosen for their flexibility, which can facilitate the initial formation of the ternary complex.[3] More advanced linker strategies now incorporate more rigid structures, such as piperazine (B1678402) or piperidine (B6355638) rings, to reduce the conformational flexibility and improve the physicochemical properties of the PROTAC.[3][5]
Q3: How does linker composition, beyond length, impact SMARCA2 PROTAC performance?
A3: The chemical composition of the linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3][4] For instance, incorporating hydrophilic moieties like PEG can enhance solubility.[3] The linker's chemical nature can also affect the stability of the ternary complex and, consequently, the efficiency of SMARCA2 degradation.[3] Rational design, sometimes guided by crystal structures, can introduce specific functional groups into the linker to create favorable interactions within the ternary complex, thereby improving degrader potency.[5]
Q4: What is the "hook effect" in the context of SMARCA2 PROTACs?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations.[3][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with SMARCA2 or the E3 ligase alone) rather than the productive ternary complex required for degradation.[3][6][7] This abundance of binary complexes sequesters the necessary components, leading to reduced efficacy.[3] It is, therefore, crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[6][7]
Q5: How can selectivity for SMARCA2 over its homolog SMARCA4 be achieved through linker optimization?
A5: Achieving selectivity between the highly homologous SMARCA2 and SMARCA4 proteins is a significant challenge.[8][9] Linker optimization plays a key role in exploiting subtle structural differences between the two proteins to favor the formation of a productive ternary complex with SMARCA2.[8] By designing linkers that promote specific protein-protein interactions unique to the SMARCA2-PROTAC-E3 ligase complex, it is possible to achieve significant degradation selectivity.[8] For example, the development of ACBI2 involved linker modifications that led to a ~30-fold degradation selectivity for SMARCA2 over SMARCA4.[8]
Troubleshooting Guide
Problem 1: My SMARCA2 PROTAC shows good binary binding to both SMARCA2 and the E3 ligase, but I don't observe significant degradation of SMARCA2.
This is a common challenge in PROTAC development.[3] The following troubleshooting steps can help identify the issue:
-
Step 1: Verify Ternary Complex Formation. Even with good binary affinities, the linker may not have the correct length or conformation to facilitate a stable and productive ternary complex.
-
Recommended Solution: Perform a ternary complex formation assay. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, or NanoBRET can be used to confirm and quantify the formation of the SMARCA2-PROTAC-E3 ligase complex in vitro or in cells.[6]
-
-
Step 2: Assess Linker Length and Flexibility. The current linker may be too short, causing steric hindrance, or too long, resulting in an unstable complex.
-
Recommended Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Systematically testing these analogs will help identify the optimal linker characteristics for your system.[5] Consider both flexible (e.g., PEG) and more rigid (e.g., piperazine-based) linkers.[3][5]
-
-
Step 3: Evaluate Cooperativity. The formation of the ternary complex can be cooperative, non-cooperative, or even anti-cooperative. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with potent degradation.
-
Recommended Solution: Use biophysical assays to determine the cooperativity of ternary complex formation.[10] A lack of positive cooperativity might indicate a suboptimal linker design.
-
-
Step 4: Confirm Ubiquitination. Ensure that the degradation pathway is proceeding through the ubiquitin-proteasome system.
-
Recommended Solution: Perform an in-cell ubiquitination assay. This involves immunoprecipitating SMARCA2 and then performing a Western blot to detect polyubiquitin (B1169507) chains.[3]
-
-
Step 5: Check for Proteasome Inhibition. At high concentrations, some compounds can inhibit the proteasome, which would prevent the degradation of the ubiquitinated target protein.
-
Recommended Solution: Perform a proteasome activity assay in the presence of your PROTAC to rule out any inhibitory effects.[3]
-
Problem 2: I am observing the "hook effect" at high concentrations of my SMARCA2 PROTAC.
-
Potential Cause: An excess of the PROTAC is leading to the formation of binary complexes at the expense of the ternary complex.[6][7]
-
Recommended Solution: Perform a detailed dose-response curve with a broad range of PROTAC concentrations to determine the optimal concentration for maximal SMARCA2 degradation. This will help you identify the "sweet spot" before the hook effect takes over.[6][7]
Problem 3: My SMARCA2 PROTAC is not selective and also degrades SMARCA4.
-
Potential Cause: The linker is not adequately exploiting the structural differences between SMARCA2 and SMARCA4 to drive selective ternary complex formation.
-
Recommended Solution: Utilize structure-based design approaches if crystal structures of the ternary complexes are available.[5][8] This can help in rationally designing linkers that introduce favorable interactions specifically in the SMARCA2 complex or create steric clashes in the SMARCA4 complex. If structural data is unavailable, an empirical approach of synthesizing and testing a diverse library of linkers with different rigidities and compositions is recommended.[5]
Quantitative Data Summary
Table 1: Efficacy of SMARCA2 PROTAC Degraders
| PROTAC | Target(s) | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | SMARCA2/4 | VHL | - | - | - | [8] |
| ACBI2 | SMARCA2 | VHL | - | - | - | [8][11] |
| Compound 5 | SMARCA2 | VHL | 78 | 46 | RKO | [11] |
| PROTAC 2 | SMARCA2/4 | VHL | 300 (SMARCA2), 250 (SMARCA4) | ~65 (SMARCA2), ~70 (SMARCA4) | - | [12] |
| YD54 | SMARCA2 | CRBN | 19 (24h), 149 (48h) for SMARCA4 | 98 (24h), 99.3 (48h) for SMARCA4 | H322 | |
| A947 | SMARCA2 | - | - | - | - | [9] |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions. This table provides a summary of reported values.
Experimental Protocols
1. Cellular Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SMARCA2 PROTAC or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody specific to SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of SMARCA2 is normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.
2. Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare purified recombinant SMARCA2 protein, E3 ligase complex (e.g., VHL/Elongin B/Elongin C), and the PROTAC degrader. Use tagged proteins (e.g., His-tagged SMARCA2 and GST-tagged E3 ligase) for detection.
-
Assay Plate Setup: In a 384-well plate, add the PROTAC at various concentrations.
-
Protein Addition: Add the tagged SMARCA2 and E3 ligase proteins at fixed concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Detection: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation of the ternary complex at optimal concentrations and the hook effect at higher concentrations.[7]
3. In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the SMARCA2 PROTAC at its optimal degradation concentration and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then immunoprecipitate SMARCA2 using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the high molecular weight smear upon PROTAC treatment indicates ubiquitination of SMARCA2.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating SMARCA2 PROTACs.
Caption: A decision tree for linker optimization of SMARCA2 PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues with PROTAC SMARCA2 degrader-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-17. This guide focuses on addressing common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (also referred to as compound I-290 or I-345) is a proteolysis-targeting chimera (PROTAC). It is designed to selectively target the SMARCA2 protein, a core subunit of the SWI/SNF chromatin remodeling complex, for degradation by the cellular ubiquitin-proteasome system. It has been shown to degrade SMARCA2 in A549 cells with a half-maximal degradation concentration (DC50) of less than 100 nM.[1][2] Some variants of this degrader also target the related SMARCA4 protein.[3]
Q2: What are the common solubility issues encountered with this compound?
Like many PROTACs, SMARCA2 degrader-17 is a large molecule that falls into the "beyond Rule of Five" chemical space, often exhibiting poor aqueous solubility.[4] This can lead to challenges in preparing stock solutions, achieving desired concentrations in cellular assays, and may impact its bioavailability in vivo.
Q3: What are the recommended solvents for dissolving this compound?
For preparing stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO).
Q4: How should I store this compound to maintain its stability and solubility?
It is recommended to store the solid compound at -20°C for long-term storage. Stock solutions in DMSO should also be stored at -20°C and can typically be stored for up to one month. For short-term storage, 4°C is acceptable for a few days. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to troubleshoot and resolve common solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution | - Concentration exceeds solubility limit in the chosen solvent.- Improper storage leading to solvent evaporation or degradation. | - Prepare a fresh stock solution at a slightly lower concentration.- Ensure vials are tightly sealed and stored at the recommended temperature (-20°C).- Briefly sonicate the stock solution to aid dissolution. |
| Precipitation in cell culture medium upon addition of the degrader | - "Salting out" effect when the organic solvent stock is added to the aqueous medium.- The final concentration of the degrader in the medium exceeds its aqueous solubility. | - Serially dilute the stock solution in the cell culture medium to minimize the final concentration of the organic solvent (e.g., keep final DMSO concentration below 0.5%).- Pre-warm the cell culture medium to 37°C before adding the degrader.- If precipitation persists, consider using a formulation strategy such as creating an amorphous solid dispersion (ASD) with an excipient like HPMCAS, although this is a more advanced technique.[1][3] |
| Inconsistent experimental results or lower than expected activity | - Incomplete dissolution of the degrader leading to inaccurate concentrations.- Degradation of the compound due to improper handling or storage. | - Visually inspect the stock solution for any particulate matter before use.- Prepare fresh dilutions from the stock solution for each experiment.- Follow the recommended storage and handling protocols diligently. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₁H₅₇N₁₁O₅S |
| Molecular Weight | 936.13 g/mol |
| Appearance | Solid powder |
| Storage | -20°C (long-term) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.936 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Dissolution: Gently vortex the solution to facilitate dissolution. If necessary, sonicate the vial for a few minutes in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Dilution into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Mixing: Gently mix the medium after each dilution step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that could be toxic to the cells (typically <0.5%).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Role of SMARCA2 in chromatin remodeling and its degradation pathway.
References
Preventing PROTAC degradation by cellular efflux pumps
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cellular efflux of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good target binding in biochemical assays but has low efficacy in cellular assays. Could efflux pumps be the problem?
A1: Yes, this is a common issue. If your PROTAC demonstrates potent binding to the protein of interest (POI) and the E3 ligase in cell-free assays but fails to induce significant degradation in cells, poor cellular permeability and/or rapid efflux by transporter proteins are likely culprits.[1] Efflux pumps, such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), can actively transport your PROTAC out of the cell, reducing its intracellular concentration below the threshold required for efficient ternary complex formation and subsequent target degradation.[2]
Q2: Which cellular efflux pumps are known to affect PROTAC activity?
A2: The most well-characterized efflux pump involved in PROTAC resistance is the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein or ABCB1.[3][4][5] Upregulation of MDR1 has been shown to cause both intrinsic and acquired resistance to various PROTACs.[3][6] Another ATP-binding cassette (ABC) transporter, ABCC1 (also known as MRP1), has also been identified as a key factor in constitutively restricting PROTAC bioavailability in cancer cells.[7]
Q3: What are the signs that my PROTAC is a substrate for an efflux pump?
A3: Several experimental observations can suggest that your PROTAC is being actively effluxed:
-
Low Intracellular Concentration: Direct measurement shows a lower-than-expected concentration of the PROTAC inside the cell.
-
Reversal of Resistance with Inhibitors: The degradation activity of your PROTAC is significantly increased when co-administered with known efflux pump inhibitors.[3][4]
-
Cell Line-Specific Efficacy: Your PROTAC is effective in cell lines with low expression of efflux pumps but ineffective in cell lines known to have high expression (e.g., certain cancer cell lines).[8]
-
High Efflux Ratio in Permeability Assays: A bidirectional Caco-2 permeability assay shows an efflux ratio (Papp (B-A) / Papp (A-B)) greater than 2.[1]
Q4: How can I prevent or overcome PROTAC efflux?
A4: There are two primary strategies to combat PROTAC efflux:
-
Co-administration with Efflux Pump Inhibitors: Using small molecule inhibitors that block the function of pumps like MDR1 can increase the intracellular concentration and efficacy of your PROTAC.[3][6]
-
Rational PROTAC Design: Modifying the physicochemical properties of your PROTAC can reduce its recognition by efflux pumps. This can involve altering the linker, the E3 ligase ligand, or the target-binding ligand to optimize properties like molecular weight, polarity, and hydrogen bond donors/acceptors.[6][9]
Troubleshooting Guides
Guide 1: Investigating Suspected PROTAC Efflux
This guide provides a step-by-step workflow to determine if cellular efflux is limiting your PROTAC's efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Unexpected Results in PROTAC Degradation Assays
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC assays, and how can I mitigate it?
A1: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a bell-shaped dose-response curve.[2] It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[3]
To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3] Testing your PROTAC at lower concentrations (nanomolar to low micromolar) can help find the "sweet spot" for maximal degradation.[3]
Q2: What are DC50 and Dmax, and how are they determined?
A2: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC required to degrade 50% of the target protein, indicating the potency of the PROTAC (a lower DC50 means higher potency).[4][5] Dmax (maximum degradation) is the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy.[4][5] These parameters are determined by conducting a dose-response experiment where cells are treated with a serial dilution of the PROTAC. The levels of the target protein are then quantified, typically by Western blot, and the data is fitted to a dose-response curve.[4][6]
Q3: My PROTAC isn't causing any degradation of my target protein. What are the possible reasons?
A3: A lack of degradation can stem from several factors:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[3]
-
Issues with Ternary Complex Formation: The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is essential for degradation.[7]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.
-
Compound Instability or Insolubility: The PROTAC molecule itself may be unstable or precipitate in the cell culture medium.[7]
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.[7]
Q4: I'm observing significant off-target effects. How can I investigate and address this?
A4: Off-target effects occur when the PROTAC induces the degradation of proteins other than the intended target.[8][9] This can be due to the promiscuous binding of the target-binding ligand or the E3 ligase ligand.[10] To investigate off-target effects, mass spectrometry-based global proteomics is the primary method to compare protein abundance in PROTAC-treated versus control-treated cells.[8] Identified off-targets should then be validated using orthogonal methods like Western blotting.[8] To address off-target effects, you can consider redesigning the PROTAC with a more selective target-binding warhead or switching to a different E3 ligase.[7]
Q5: My cells are showing high levels of cytotoxicity. What could be the cause?
A5: Cytotoxicity in PROTAC assays can be due to on-target or off-target effects.[10]
-
On-Target Toxicity: The degradation of the intended target protein may itself be toxic to the cells. This is the desired outcome if the target is an oncoprotein in cancer cells.
-
Off-Target Toxicity: The PROTAC may be degrading other essential proteins, or the molecule itself may have inherent toxicity independent of its degradation activity.
To distinguish between these, a non-binding version of the PROTAC can be used as a negative control to assess general cytotoxicity.[7] Cell viability assays, such as MTT or CellTiter-Glo, can be used to quantify the cytotoxic concentration of the PROTAC.[7]
Troubleshooting Guides
Problem 1: No or Low Degradation Observed
If you observe minimal or no degradation of your target protein, follow this troubleshooting workflow:
Troubleshooting workflow for lack of PROTAC activity.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the identity and purity of your PROTAC using techniques like LC-MS and NMR. Check for precipitation in your stock solutions and cell culture media.
-
Rationale: Impurities or degradation of the PROTAC can lead to a loss of activity. Poor solubility will result in a lower effective concentration.
-
-
Assess Cell Permeability and Efflux:
-
Action: Perform a cellular thermal shift assay (CETSA) to confirm target engagement within intact cells. If efflux is suspected, use cell lines with known expression of efflux pumps or co-treat with efflux pump inhibitors.
-
Rationale: The PROTAC must be able to enter the cell and remain at a sufficient concentration to be effective.
-
-
Confirm Target and E3 Ligase Engagement:
-
Action: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of the PROTAC to both the purified target protein and the E3 ligase.[11]
-
Rationale: The PROTAC must be able to bind to both its intended targets to initiate the degradation process.
-
-
Evaluate Ternary Complex Formation:
-
Check for Ubiquitination:
-
Action: Perform an in-cell or in-vitro ubiquitination assay. This typically involves immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[13][14]
-
Rationale: This directly confirms if the PROTAC is successfully inducing the ubiquitination of the target protein.
-
-
Assess Proteasome Activity:
-
Action: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).
-
Rationale: If the target protein is being ubiquitinated but not degraded, the proteasome may be impaired. Inhibition of the proteasome should lead to an accumulation of the ubiquitinated target protein.
-
-
Optimize PROTAC Design:
-
Action: If the above steps indicate a fundamental issue with the PROTAC's ability to form a stable and productive ternary complex, consider redesigning the molecule. This could involve modifying the linker length or composition, or using different ligands for the target or E3 ligase.
-
Rationale: The geometry of the ternary complex is critical for efficient ubiquitination.
-
Problem 2: The "Hook Effect" is Observed
If your dose-response curve is bell-shaped, indicating a hook effect, consider the following:
Troubleshooting workflow for the hook effect.
Detailed Steps:
-
Confirm with a Wider Concentration Range:
-
Action: Extend your dose-response curve to include both lower and higher concentrations to fully characterize the bell shape.
-
Rationale: This will help to accurately determine the optimal degradation concentration (DC50) and the maximum degradation (Dmax).
-
-
Measure Ternary Complex Formation Directly:
-
Action: Use biophysical assays like TR-FRET or Co-IP to measure the formation of the ternary complex across the same concentration range.
-
Rationale: A decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect mechanism.
-
-
Determine the Optimal Concentration (Dmax):
-
Action: From the dose-response curve, identify the concentration that gives the maximum degradation (Dmax).
-
Rationale: This is the optimal concentration to use for subsequent experiments.
-
-
Consider PROTAC Redesign:
-
Action: If the hook effect is very pronounced and limits the therapeutic window, consider redesigning the PROTAC to improve the cooperativity of ternary complex formation.
-
Rationale: PROTACs with higher cooperativity are more likely to form stable ternary complexes over binary complexes, which can reduce the hook effect.
-
Problem 3: Significant Off-Target Effects are Detected
If global proteomics reveals the degradation of unintended proteins, use this guide:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Common pitfalls in western blotting for PROTAC experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting western blotting experiments to evaluate Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of western blotting in PROTAC experiments?
A1: Western blotting is a crucial technique for quantifying the degradation of a target protein induced by PROTACs.[1][2] It allows for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][3][4][5][6]
Q2: What is the "hook effect" in PROTAC experiments?
A2: The "hook effect" refers to a phenomenon where at very high concentrations of a PROTAC, the degradation of the target protein is less efficient, leading to a hook-shaped dose-response curve.[4] This is thought to occur due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation.
Q3: How do I choose an appropriate loading control for my PROTAC western blot?
A3: Selecting a stable loading control is critical for accurate normalization.[7] Housekeeping proteins like GAPDH, β-actin, or tubulin are commonly used.[7] However, it's essential to validate that the expression of your chosen loading control is not affected by your specific experimental conditions.[8] An alternative and increasingly preferred method is total protein staining (e.g., with Ponceau S), which can provide a more reliable measure of total protein loaded per lane.[4]
Q4: Should I use chemiluminescent or fluorescent detection?
A4: Both detection methods are suitable for PROTAC western blotting. Chemiluminescence (ECL) is highly sensitive and widely available.[4] Fluorescent detection can offer a higher signal-to-noise ratio and is well-suited for multiplexing, allowing for the simultaneous detection of the target protein and a loading control on the same blot.
Troubleshooting Guide
Problem 1: Weak or No Target Protein Signal
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[9] Consider using immunoprecipitation to enrich the target protein. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1][10] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[10] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration.[11] Ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution. |
| Inactive Detection Reagent | Use fresh ECL substrate or other detection reagents. |
| Protein Degradation During Sample Prep | Always add protease and phosphatase inhibitors to your lysis buffer.[12] Ensure samples are kept on ice and processed quickly.[2] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Optimize the blocking agent; try 5% non-fat dry milk or BSA in TBST.[9][11] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[9][10] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST between antibody incubations.[9][11] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the immunoblotting process.[10] |
Problem 3: Inconsistent Loading Control
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are accurately measured and normalized before loading.[2] |
| Pipetting Errors | Be meticulous when loading samples into the gel wells to ensure equal volumes. |
| Loading Control Expression is Affected by Treatment | Validate that your housekeeping protein's expression is stable across all treatment conditions.[8] If not, consider using total protein staining for normalization.[4] |
Problem 4: Poor or No Degradation Observed
| Possible Cause | Recommended Solution |
| PROTAC Instability or Insolubility | Ensure the PROTAC is fully dissolved and stable in the cell culture medium.[5] |
| Suboptimal Treatment Time or Concentration | Perform a time-course (e.g., 0, 2, 4, 8, 16, 24 hours) and a dose-response (e.g., 1 nM to 10 µM) experiment to identify optimal conditions.[2][4] |
| Low E3 Ligase Expression | Confirm that the E3 ligase recruited by your PROTAC is expressed in your chosen cell line.[5] |
| Cell Line is Not Responsive | Test the PROTAC in a different cell line known to be sensitive to this mechanism of degradation. |
Experimental Protocols & Data Presentation
Detailed Western Blot Protocol for PROTAC Analysis
-
Cell Seeding and Treatment :
-
Cell Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.[2]
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE :
-
Protein Transfer :
-
Immunoblotting :
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Add ECL substrate to the membrane.[2]
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[2][13]
-
Normalize the target protein band intensity to the loading control.[6]
-
Calculate the percentage of degradation relative to the vehicle control.[2][6]
-
Quantitative Data Summary
The following table provides typical ranges for key quantitative parameters in a PROTAC western blot experiment. These values may require optimization for specific proteins and cell lines.
| Parameter | Typical Range | Notes |
| Protein Loading per Lane | 20 - 50 µg | Adjust based on target protein abundance.[12][14] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find the optimal signal-to-noise ratio.[11] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system. |
| Blocking Time | 1 - 2 hours | Can be performed at room temperature or 4°C. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at RT | Overnight incubation often yields better results.[1] |
| PROTAC Concentration Range | 0.1 nM - 10 µM | A broad range is necessary to determine DC50 accurately.[4] |
| Treatment Duration | 4 - 24 hours | A time-course experiment is recommended for initial characterization.[2] |
Example Dose-Response Data
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.95 | 5 |
| 10 | 0.75 | 25 |
| 50 | 0.48 | 52 |
| 100 | 0.21 | 79 |
| 500 | 0.09 | 91 |
| 1000 | 0.06 | 94 |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Loading Controls for Western Blotting [sigmaaldrich.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Ternary Complex Formation for SMARCA2 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted degradation of SMARCA2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ternary complex in PROTAC-mediated SMARCA2 degradation?
A1: The formation of a stable ternary complex, consisting of the SMARCA2 protein, the PROTAC molecule, and an E3 ubiquitin ligase, is the essential first step for targeted protein degradation.[1][2][3] This induced proximity allows the E3 ligase to transfer ubiquitin to SMARCA2, marking it for degradation by the proteasome.[4][5] The stability and conformation of this complex are critical determinants of the degradation efficiency.[2][6]
Q2: What is "cooperativity" in the context of ternary complex formation and why is it important?
A2: Cooperativity refers to the influence that the binding of one component (e.g., the PROTAC to SMARCA2) has on the binding of the other component (the PROTAC to the E3 ligase).[7][8] Positive cooperativity, where the formation of the binary complex enhances the affinity for the third partner, leads to a more stable ternary complex and often more efficient degradation.[9][10] Conversely, negative cooperativity can hinder the formation of a productive ternary complex.[7][8] Quantifying cooperativity is crucial for understanding the energetics of ternary complex formation and for the rational design of potent degraders.[7][8][11]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[12] This occurs because at high concentrations, the PROTAC can form binary complexes with either SMARCA2 or the E3 ligase, which are unproductive for degradation and compete with the formation of the essential ternary complex.[4][12] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[12]
Q4: How critical is the choice of E3 ligase for SMARCA2 degradation?
A4: The choice of E3 ligase is a critical factor influencing the success of SMARCA2 degradation.[12][13] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[14] The expression levels of the chosen E3 ligase in the target cells are crucial for efficacy.[12] Furthermore, the specific E3 ligase can influence the conformation of the ternary complex and, consequently, the degradation selectivity and efficiency.[13][15] Therefore, it may be necessary to test PROTACs that recruit different E3 ligases to find the most effective combination for SMARCA2 degradation.[13][16]
Q5: What are the key considerations for linker design in SMARCA2 PROTACs?
A5: The linker connecting the SMARCA2-binding warhead and the E3 ligase ligand plays a critical role in PROTAC efficacy.[2][17][18] Key considerations include:
-
Length: The linker must be long enough to avoid steric clashes between SMARCA2 and the E3 ligase but not so long that it leads to an unstable or unproductive ternary complex.[18][19]
-
Composition: The chemical makeup of the linker (e.g., PEG, alkyl chains) affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[19][20]
-
Attachment Points: The points at which the linker is connected to the two ligands can significantly impact the geometry of the ternary complex and, therefore, its stability and productivity.[17][18]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low SMARCA2 degradation observed | Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing SMARCA2 and the E3 ligase together. | - Assess Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET or AlphaLISA to confirm and quantify ternary complex formation.[1][3][21] - Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more optimal geometry for the ternary complex.[17][19] - Switch E3 Ligase: If using a VHL-based PROTAC, consider trying a CRBN-based one, or vice-versa.[13][16] |
| Poor Compound Solubility or Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. | - Measure Physicochemical Properties: Assess the solubility and cell permeability of your PROTAC. - Modify Linker: Introduce more hydrophilic moieties (e.g., PEG) into the linker to improve solubility.[19][20] | |
| "Hook Effect": The PROTAC concentration may be too high, leading to the formation of unproductive binary complexes. | - Perform a Full Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal degradation window.[12] | |
| Lack of selectivity for SMARCA2 over SMARCA4 | High Homology between SMARCA2 and SMARCA4: The bromodomains of SMARCA2 and SMARCA4 are highly conserved, making selective targeting challenging. | - Structure-Based Design: Utilize structural information of the ternary complex to design PROTACs that exploit subtle differences between SMARCA2 and SMARCA4, potentially through specific linker interactions.[10][22] - Exploit Cooperativity: A PROTAC might exhibit different cooperativity for SMARCA2 versus SMARCA4, leading to preferential formation of a productive ternary complex with SMARCA2.[9] |
| Inconsistent results between experiments | Experimental Variability: Variations in cell passage number, seeding density, or treatment time can affect results. | - Standardize Protocols: Ensure consistent experimental conditions across all assays. - Use Appropriate Controls: Include positive and negative controls in every experiment, such as a well-characterized SMARCA2 degrader and an inactive epimer of your PROTAC.[23] |
Quantitative Data Summary
The following tables summarize representative quantitative data for SMARCA2 degraders. These values can serve as a benchmark for your own experiments.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| Compound | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| ACBI2 | VHL | RKO | 78 | 46 | [24] |
| A947 | VHL | SW1573 | - | >90 | [25] |
| GLR-203101 | CRBN | HeLa, SW1573, HEK-293 | Dose-dependent | - | [26] |
| SMD-3236 | VHL | H838 | 0.5 | 98 | [23] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 2: Ternary Complex Formation Parameters for SMARCA2 PROTACs
| PROTAC Series | Target | E3 Ligase | Assay | Ternary Complex K_D (nM) | Cooperativity (α) | Citation(s) |
| SMARCA2 PROTACs | SMARCA2 | VHL | SPR | Varies | Can be positive or negative | [9] |
K_D: Dissociation constant; α: Cooperativity factor.
Experimental Protocols
1. Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the amount of SMARCA2 protein remaining in cells after PROTAC treatment.[19]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with a range of PROTAC concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[19]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. Block the membrane and then probe with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[19]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can qualitatively or semi-quantitatively confirm the formation of the SMARCA2-PROTAC-E3 ligase complex within cells.[12][27][28]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing buffer to maintain protein-protein interactions.[19]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either SMARCA2 or the E3 ligase overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.[19][28]
-
Washing and Elution: Wash the beads multiple times to eliminate non-specifically bound proteins. Elute the bound proteins from the beads.[19][28]
-
Western Blotting: Analyze the eluted proteins by Western blotting, probing for all three components of the ternary complex: SMARCA2, the E3 ligase, and a tag on the PROTAC if available.[27]
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay provides a quantitative measure of ternary complex formation in a high-throughput format.[1][16]
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of tagged SMARCA2 (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged), along with corresponding TR-FRET donor (e.g., Europium-labeled anti-GST) and acceptor (e.g., APC-labeled anti-His) antibodies.[1]
-
Assay Plate Setup: Add the PROTAC dilutions to a 384-well plate. Add a mixture of the tagged SMARCA2 and E3 ligase to all wells. Incubate to allow for complex formation.[1]
-
Detection: Add a mixture of the donor and acceptor antibodies. After incubation, read the plate on a TR-FRET compatible plate reader.[1]
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a binding curve.
Visualizations
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: A logical workflow for troubleshooting low SMARCA2 degradation.
Caption: An integrated workflow for SMARCA2 degrader development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 27. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of non-specific binding in Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding and off-target effects are common hurdles in PROTAC development. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Degradation of off-target proteins is observed.
Possible Causes:
-
Promiscuous Warhead: The ligand targeting your protein of interest (POI) may have affinity for other structurally similar proteins.[1]
-
E3 Ligase Ligand-Mediated Effects: Some E3 ligase ligands, particularly those derived from thalidomide (B1683933) for Cereblon (CRBN), can independently induce the degradation of other proteins, known as "neo-substrates" (e.g., zinc-finger transcription factors like IKZF1 and IKZF3).[1][2][3]
-
Unfavorable Ternary Complex Dynamics: The PROTAC may facilitate the formation of unproductive or off-target ternary complexes.[1][2]
-
Linker-Induced Interactions: The linker itself may contribute to non-specific binding.[2]
Troubleshooting Steps & Solutions:
| Strategy | Description | Experimental Protocol |
| Warhead Optimization | Modify the warhead to enhance its binding affinity and selectivity for the intended POI.[1] | Conduct kinase profiling or other relevant selectivity assays to assess the warhead's specificity.[2] |
| Linker Optimization | Adjust the linker's length, rigidity, and composition to improve the stability and selectivity of the intended ternary complex.[4] | Systematically synthesize and test a library of PROTACs with varying linker designs. |
| E3 Ligase Selection | Utilize an alternative E3 ligase that may have a more restricted expression pattern or different substrate scope.[5] | If using a CRBN-based PROTAC, consider switching to a VHL-based PROTAC or vice versa. |
| Modification of E3 Ligase Ligand | For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring can reduce the degradation of off-target zinc-finger proteins.[3][6] | Synthesize and evaluate pomalidomide (B1683931) analogues with substitutions at the C5 position.[3] |
| Control Experiments | Perform essential control experiments to validate that the observed degradation is specific to the PROTAC's mechanism.[7] | See "Protocol 3: Key Control Experiments for Specificity Validation" below. |
| Proteomics Analysis | Employ mass spectrometry-based proteomics to obtain an unbiased, global view of protein degradation events and identify off-target effects.[3] | See "Protocol 4: Global Proteomics to Assess Off-Target Degradation" below. |
Problem 2: High background or non-specific bands in Western Blots.
Possible Causes:
-
Suboptimal blocking, improper antibody concentrations, or inadequate washing.[7]
-
Antibodies may be cross-reacting with other proteins.[7]
Troubleshooting Steps & Solutions:
| Strategy | Description |
| Blocking Optimization | Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[7] |
| Antibody Titration | Titrate primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background.[7] |
| Washing Optimization | Increase the number and duration of washing steps. Consider adjusting the salt or detergent concentration in the wash buffer to disrupt weak, non-specific interactions.[7] |
| Antibody Validation | Ensure the primary antibody is validated for the specific application and target.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how does it relate to non-specific binding?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase), which inhibits degradation.[7][8] The hook effect is a key indicator of a ternary complex-mediated mechanism and is not typically considered a result of non-specific binding.[7] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[8]
Q2: How can I minimize off-target effects to ensure my experimental data is accurate?
A2: Minimizing off-target effects is critical for accurate data interpretation. Here are some strategies:
-
Titrate the concentration: Use the lowest effective PROTAC concentration that achieves robust target degradation, as determined by a dose-response experiment.[8]
-
Perform washout experiments: To confirm that an observed phenotype is due to the degradation of your target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein levels and the reversal of the phenotype.[8]
-
Use control compounds: Include an inactive version of the PROTAC where either the POI-binding or E3 ligase-binding moiety is modified to abolish binding. This control should not induce degradation.[7]
Q3: What are "neo-substrates" and how do they contribute to off-target effects?
A3: "Neo-substrates" are proteins that are not the intended target of the PROTAC but are degraded due to the action of the E3 ligase ligand itself.[2] For example, thalidomide and its derivatives, often used as CRBN ligands, can act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of proteins that are not its natural substrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these neo-substrates can lead to unintended biological consequences.[2]
Q4: How can PROTACs be designed for tissue or cell-type selectivity to reduce off-target effects in a whole organism?
A4: Several advanced strategies can enhance tissue and cell-type selectivity:
-
Tumor-Specific Ligand-Directed PROTACs: Conjugating PROTACs to ligands that target receptors overexpressed on cancer cells, such as antibodies (Ab-PROTACs) or aptamers (Aptamer-PROTACs), can direct the PROTAC to the desired tissue.[9][10][11]
-
Pro-PROTACs: These are inactive forms of PROTACs that are designed to be activated by specific conditions within the target tissue, such as the presence of a particular enzyme or a hypoxic environment.[1][9][10]
-
Targeting Overexpressed E3 Ligases: Utilizing E3 ligases that are overexpressed in specific cancer cells can enhance the selective degradation of oncogenic proteins.[9]
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12]
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1][2]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[1]
-
Cell Treatment: Treat cells with the PROTAC, an inactive control, and a vehicle control for a short duration (e.g., 1-4 hours) to capture the ternary complex.[7]
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer containing fresh protease inhibitors.[7]
-
Pre-Clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[7]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to the target protein coupled to protein A/G beads.[1]
-
Washing: Wash the beads multiple times with cold IP wash buffer to remove non-specifically bound proteins.[1][7]
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of the E3 ligase by Western blotting.[1] An enhanced signal for the E3 ligase in the PROTAC-treated sample compared to controls indicates ternary complex formation.[1]
Protocol 3: Key Control Experiments for Specificity Validation
To confirm that the observed degradation is specific to the PROTAC's mechanism, the following control experiments are essential.[7]
| Control Experiment | Description | Expected Outcome for Specific Degradation |
| Inactive Control | Use a PROTAC analog where the POI-binding or E3 ligase-binding moiety is chemically modified to abolish binding.[7] | The inactive control should not induce degradation of the target protein.[7] |
| Proteasome Inhibitor | Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[7] | The proteasome inhibitor should prevent the degradation of the target protein.[7] |
| E3 Ligase Competition | Co-treat cells with the PROTAC and an excess of a small molecule that binds only to the recruited E3 ligase.[7] | The E3 ligase binder should outcompete the PROTAC and rescue the target protein from degradation.[7] |
| mRNA Level Measurement | Measure target protein mRNA levels via qRT-PCR in PROTAC-treated and control cells.[7] | A specific degrader should reduce protein levels without significantly affecting mRNA transcription.[7] |
Protocol 4: Global Proteomics to Assess Off-Target Degradation
This protocol provides an unbiased method to identify all proteins degraded upon PROTAC treatment.[2]
-
Cell Treatment: Treat cells with the PROTAC or vehicle control at a concentration that gives significant target degradation.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells in a denaturing lysis buffer. Quantify the protein concentration.[2]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[2]
-
Isobaric Labeling: Label the peptides from each condition (e.g., vehicle vs. PROTAC-treated) with different isobaric tags (e.g., TMT or iTRAQ).[2]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. Proteins that are significantly downregulated in the PROTAC-treated sample compared to the control are potential off-targets.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for off-target PROTAC effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PROTAC-Mediated Degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows a bell-shaped dose-response curve, with reduced degradation at higher concentrations. What is happening and how can I fix it?
A1: You are likely observing the "hook effect".[1][2] This paradoxical phenomenon occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[1][2][3] This competitively inhibits the degradation process.[1]
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of PROTAC concentrations, including lower (pM to nM) and higher (µM) ranges, to fully characterize the bell-shaped curve and identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1][2]
-
Optimize the Linker: The linker plays a crucial role in the stability of the ternary complex.[4][][6][7] Synthesize and test PROTACs with varying linker lengths, compositions, and attachment points to identify a linker that promotes more stable ternary complex formation.[4][6]
-
Enhance Cooperativity: Design PROTACs that foster positive cooperativity in ternary complex formation. This stabilization can reduce the hook effect.[3][8]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, Co-Immunoprecipitation, or Surface Plasmon Resonance (SPR) to measure ternary complex formation at different PROTAC concentrations.[1][3] A decrease at high concentrations will confirm the hook effect.
Q2: My PROTAC shows weak or no degradation at all tested concentrations. What are the possible causes and troubleshooting strategies?
A2: This issue can arise from several factors, ranging from experimental setup to the intrinsic properties of the PROTAC.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Detailed Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your PROTAC stock using methods like LC-MS or NMR. Ensure proper storage to prevent degradation.[9]
-
Confirm Target and E3 Ligase Expression: Use Western Blot or qPCR to verify that the target protein and the specific E3 ligase (e.g., VHL, CRBN) are expressed in your cell line.[9][10] Low expression of either can limit degradation.[10]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[3][6] Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[1][6]
-
Evaluate Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2]
-
Assess Ternary Complex Formation: Use assays like TR-FRET or AlphaLISA to determine if a stable ternary complex is being formed.[3]
-
Optimize the Linker: If ternary complex formation is weak, the linker may be suboptimal in length, rigidity, or attachment points.[][6][7]
-
Consider Drug Efflux: Overexpression of efflux pumps like ABCB1 can lead to resistance by actively removing the PROTAC from the cell.[11] This can be investigated using qPCR and Western Blot for ABCB1 expression and potentially overcome with co-administration of an ABCB1 inhibitor.[11]
Q3: How do I know if the observed protein loss is due to degradation and not just transcriptional repression?
A3: This is a crucial control experiment to validate the mechanism of action of your PROTAC.
Experimental Approach:
-
Measure mRNA Levels: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of your target protein.[9] If the PROTAC is functioning as a degrader, you should see a significant decrease in protein levels (measured by Western Blot) without a corresponding decrease in mRNA levels.[9]
Q4: I'm observing off-target protein degradation. How can I improve the selectivity of my PROTAC?
A4: Off-target effects can arise from the promiscuous binding of the warhead or the E3 ligase ligand, or from the formation of neosubstrates within the ternary complex.[12][13]
Strategies to Enhance Selectivity:
-
Optimize PROTAC Concentration: Perform a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[12][13]
-
Use a More Selective Warhead: If the warhead is known to have off-targets, consider designing a more selective binder for your protein of interest.[8]
-
Modify the Linker: The linker's length, composition, and attachment points can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.[6][8]
-
Change the E3 Ligase: Different E3 ligases have distinct tissue expression and substrate profiles.[8][13] Recruiting a different E3 ligase may alter the off-target profile.
-
Global Proteomics: Use techniques like mass spectrometry to obtain an unbiased view of protein degradation across the proteome and identify unintended targets.[12]
Q5: My PROTAC works initially, but cells develop resistance over time. What are the potential mechanisms of acquired resistance?
A5: Acquired resistance to PROTACs is an emerging challenge. Key mechanisms include:
-
Genomic Alterations in the E3 Ligase Complex: Mutations or downregulation of components of the recruited E3 ligase machinery (e.g., VHL, CRBN, or cullins) can prevent the formation of a functional degradation complex.[14][15][16]
-
Target Protein Modification: While less common, mutations in the target protein that prevent PROTAC binding can also lead to resistance.
-
Increased Drug Efflux: Upregulation of drug efflux pumps can reduce the intracellular concentration of the PROTAC.[11]
Investigative Approaches:
-
Genomic and Transcriptomic Analysis: Perform whole-exome sequencing and RNA-seq on resistant cell lines to identify mutations or changes in the expression of E3 ligase components.[15]
-
Cross-Resistance Studies: Test if cells resistant to a VHL-based PROTAC are still sensitive to a CRBN-based PROTAC, and vice-versa. Lack of cross-resistance suggests the resistance mechanism is specific to the E3 ligase pathway.[15][16]
Quantitative Data Summary
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG3 | 50 | >90 | Fictional Example |
| PROTAC B | BRD4 | VHL | PEG4 | 25 | >95 | Fictional Example |
| PROTAC C | BRD4 | VHL | PEG5 | 75 | 80 | Fictional Example |
Table 2: Characterization of Well-Known PROTACs
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| dBET1 | BET family | CRBN | RS4;11 | 30 | >90 | Hook effect observed at concentrations >1 µM.[2] |
| ARV-771 | BET family | VHL | LNCaP | 5 | >90 | |
| MZ1 | BRD4 | VHL | HeLa | 26 | ~90 |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[2]
-
Separate proteins via electrophoresis and transfer to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody.[10]
-
-
Data Analysis: Visualize bands using a chemiluminescence detection system and quantify band intensities using densitometry software.[2][9] Normalize the target protein band intensity to the loading control.[9]
Protocol 2: Quantitative Real-Time PCR (qPCR) for mRNA Analysis
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC as for the Western blot. Harvest cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions with primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[9]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[6]
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation. Ligand-bound proteins will be stabilized and remain soluble at higher temperatures.[6]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[6]
-
Analysis: Analyze the soluble fraction by Western Blot to determine the melting curve of the target protein. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of productive vs. non-productive complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating On-Target Activity of PROTAC SMARCA2 Degrader-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC SMARCA2 degrader-17 with other alternative SMARCA2-targeting PROTACs. The information presented is intended to assist researchers in designing and interpreting experiments to validate the on-target activity of these molecules.
Introduction to SMARCA2 Degradation
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical therapeutic target in cancers with mutations in its paralog, SMARCA4. The principle of synthetic lethality dictates that cancer cells lacking SMARCA4 function become solely dependent on SMARCA2 for survival. Proteolysis-targeting chimeras (PROTACs) offer a powerful therapeutic modality to selectively degrade SMARCA2, leading to cell death in SMARCA4-deficient tumors.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2]
This guide focuses on "this compound" (also known as compound I-290 or I-345) and compares its performance with other well-characterized SMARCA2 degraders: A947, ACBI2, YDR1, and YD54.[3][4][5]
Comparative Analysis of SMARCA2 Degraders
The on-target activity of a PROTAC is primarily evaluated by its potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of protein degradation). Selectivity, particularly against the highly homologous SMARCA4, is another crucial parameter.
Quantitative Degradation Data
The following table summarizes the reported degradation potency and maximal degradation of this compound and its alternatives in various cancer cell lines.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | Reference(s) |
| This compound | SMARCA2/4 | Not Specified | A549 | < 100 | > 90 | Not Reported | [3][4][6][7] |
| SMARCA2/4 | Not Specified | MV411 | Not Reported | Not Reported | < 100 | [5] | |
| A947 | SMARCA2 | VHL | SW1573 | 0.039 | 96 | 1.1 | [8] |
| ACBI2 | SMARCA2 | VHL | RKO | 1 | >80 | 32 | [9][10][11] |
| A549, NCI-H1568 | 1-13 | >80 | Not Reported | [9][12] | |||
| YDR1 | SMARCA2 | Cereblon | H1792 (24h) | 69 | 87 | 135 | [13] |
| H322 | 6.4 | 99.2 | Not Reported | [1][13] | |||
| HCC515 | 10.6 | 99.4 | Not Reported | [13] | |||
| H2030 | 12.7 | 98.7 | Not Reported | [13] | |||
| H2126 | 1.2 | 99.6 | Not Reported | [13] | |||
| YD54 | SMARCA2 | Cereblon | H1792 (24h) | 8.1 | 98.9 | 19 | [13] |
| H322 | 1 | 99.3 | Not Reported | [13] | |||
| HCC515 | 1.2 | 98.9 | Not Reported | [13] | |||
| H2030 | 10.3 | 98.6 | Not Reported | [13] | |||
| H2126 | 1.6 | 98.9 | Not Reported | [13] |
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Validation
Caption: Workflow for validating on-target activity of SMARCA2 degraders.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol is a widely used method to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[2][14][15][16]
1. Cell Lysis:
-
Culture cells to 70-80% confluency in 6-well plates and treat with the PROTAC at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C. The optimal antibody concentration should be determined empirically but is often in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of SMARCA2 degradation.
Cell Viability Assay
This assay assesses the effect of SMARCA2 degradation on cell proliferation and viability.[2][17]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 500-2000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 to 192 hours).[17]
3. Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The validation of on-target activity is a critical step in the development of PROTAC degraders. This guide provides a comparative framework and detailed protocols to aid researchers in assessing the potency, efficacy, and cellular effects of this compound and its alternatives. The provided data and methodologies will facilitate the objective evaluation of these promising therapeutic agents.
References
- 1. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Control Experiments for PROTAC-Mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The mechanism of a PROTAC relies on its ability to form a ternary complex, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1]
Given this intricate mechanism, rigorous experimental design, including the use of appropriate controls, is paramount to validate that the observed protein degradation is a direct consequence of the PROTAC's intended activity and not due to off-target effects or non-specific cytotoxicity.[1] This guide provides a comprehensive comparison of essential control experiments, supported by experimental data and detailed protocols, to ensure the rigorous validation of on-target protein degradation.
Core Principles of PROTAC Validation
A multi-pronged experimental approach is essential to fully characterize the activity of a newly synthesized PROTAC. The validation process should be designed to answer the following key questions:
-
Is the degradation of the target protein dependent on the dose and time of PROTAC treatment?
-
Is the degradation mediated by the proteasome?
-
Is the degradation dependent on the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase?
-
Is the degradation specific to the intended target protein?
To address these questions, a series of well-designed control experiments are indispensable. These controls can be broadly categorized into negative controls, which are designed to be inactive, and mechanistic controls, which are used to confirm the proposed mechanism of action.
Negative Control Strategies
A robust negative control is critical to ensure that the observed degradation is due to the specific PROTAC-mediated mechanism.[2] An ideal negative control is a molecule that is structurally very similar to the active PROTAC but is deficient in binding to either the target protein or the E3 ligase.[1][2]
| Control Type | Description | Purpose |
| E3 Ligase Binding-Deficient Control | A molecule structurally similar to the active PROTAC but with a modification that ablates binding to the E3 ligase. For Cereblon (CRBN)-based PROTACs, this can be achieved by methylating the glutarimide (B196013) nitrogen.[3] For von Hippel-Lindau (VHL)-based PROTACs, an inactive epimer or stereoisomer can be used.[2] | To demonstrate that recruitment of the E3 ligase is essential for degradation. This is often considered the most informative negative control.[3] |
| Target Protein Binding-Deficient Control | A molecule that binds to the E3 ligase but not to the protein of interest. This is achieved by modifying the "warhead" portion of the PROTAC.[3] | To confirm that the degradation is dependent on the PROTAC binding to the target protein. |
| Warhead Alone | The warhead molecule by itself, which can bind to the target protein but cannot recruit the E3 ligase.[4] | To distinguish between the effects of target degradation and target inhibition. |
| E3 Ligase Ligand Alone | The E3 ligase ligand by itself, which can bind to the E3 ligase but not the target protein.[4] | To control for any biological effects caused by engaging the E3 ligase independently of the target protein. |
Mechanistic Validation Experiments
Beyond negative controls, several experiments are crucial to confirm that the PROTAC is functioning through the intended ubiquitin-proteasome pathway.
| Experiment | Description | Purpose |
| Proteasome Inhibitor Co-treatment | Cells are co-treated with the active PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib).[5][6] | To confirm that the degradation is dependent on the proteasome. A rescue of protein degradation in the presence of the inhibitor supports the PROTAC's mechanism of action. |
| E3 Ligase Knockout/Knockdown | The experiment is performed in a cell line where the recruited E3 ligase (e.g., CRBN or VHL) has been genetically knocked out or its expression is knocked down.[5] | To validate the involvement of the specific E3 ligase in the degradation of the target protein. |
| Competition Experiments | Cells are co-treated with the active PROTAC and an excess of the free warhead or the free E3 ligase ligand.[5] | To demonstrate that the degradation is dependent on the formation of the ternary complex. The free ligand should compete with the PROTAC for binding and thus inhibit degradation. |
Quantitative Data Comparison
The following tables summarize the expected outcomes from key experiments used to validate PROTAC activity.
Table 1: Expected Outcomes in Target Protein Degradation Assays (e.g., Western Blot)
| Compound/Treatment | Expected DC50 | Expected Dmax | Rationale |
| Active PROTAC | Potent (e.g., nM range) | High (e.g., >80%) | Efficiently forms the ternary complex, leading to robust degradation. |
| E3 Ligase Binding-Deficient Control | Inactive (>10 µM) | No degradation | Cannot recruit the E3 ligase to the target protein.[3] |
| Target Binding-Deficient Control | Inactive (>10 µM) | No degradation | Cannot bring the E3 ligase to the target protein.[3] |
| Active PROTAC + Proteasome Inhibitor | N/A | Degradation is rescued | Confirms that the protein loss is due to proteasomal degradation.[5][6] |
Table 2: Expected Outcomes in Co-Immunoprecipitation (Co-IP) Assays for Ternary Complex Formation
| Immunoprecipitation (Bait) | Co-precipitated Protein (Prey) | Expected Outcome with Active PROTAC | Expected Outcome with Negative Control |
| Target Protein | E3 Ligase | Enhanced co-precipitation | No or baseline co-precipitation |
| E3 Ligase | Target Protein | Enhanced co-precipitation | No or baseline co-precipitation |
Table 3: Expected Outcomes in Global Proteomics for Selectivity Assessment
| Treatment | On-Target Degradation | Off-Target Degradation | Rationale |
| Active PROTAC (at optimal concentration) | Significant degradation | Minimal to no degradation | A well-designed PROTAC should be highly selective for the intended target. |
| Active PROTAC (at high concentration) | Significant degradation | Potential for increased off-targets | High concentrations can lead to the "hook effect" and non-specific interactions.[2][7] |
| Negative Control | No degradation | No degradation | Confirms that any observed degradation with the active PROTAC is due to its specific mechanism. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein.[2]
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of PROTAC (e.g., the DC50 concentration) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2][3] Include vehicle-only (e.g., DMSO) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3][8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[4][8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][8]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system.[3]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax values.[2][3]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the target-PROTAC-E3 ligase ternary complex in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include vehicle and negative controls.[2]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.[2]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[2]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase. An enhanced signal for the co-immunoprecipitated partner in the presence of the active PROTAC indicates ternary complex formation.[2]
Protocol 3: Global Proteomic Analysis for Off-Target Effects
Objective: To identify unintended protein degradation and assess the selectivity of the PROTAC.[9]
Methodology:
-
Cell Treatment: Treat cells with the active PROTAC, a negative control, and a vehicle control for a specified time (e.g., 6 hours for direct effects).[5]
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.[10]
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for validating PROTAC activity.
Caption: Logical relationships of key control experiments for PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC SMARCA2 Degrader-17 and Other SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC SMARCA2 degrader-17 against other notable SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs). The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for investigating the therapeutic potential of SMARCA2 degradation.
Introduction to SMARCA2 Degradation
SMARCA2 (also known as BRM) is one of the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.[1][3][4] In certain cancers, particularly those with mutations in the paralogous SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship has made SMARCA2 an attractive therapeutic target for the development of novel cancer therapies.
PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. They are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This guide focuses on comparing the performance of this compound with other developed SMARCA2 degraders.
Quantitative Performance Comparison
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of various SMARCA2 degraders as reported in the literature.
Table 1: Comparison of SMARCA2 Degrader Performance
| Degrader | DC50 | Dmax | Cell Line | Treatment Time | Selectivity over SMARCA4 | E3 Ligase Recruited |
| This compound (I-290) | < 100 nM[5][6][7] | > 90%[5][6][7] | A549[5][6][7] | 24 hours[5][6][7] | Not specified | Not specified |
| A947 | 39 pM | Not specified | SW1573 | Not specified | Moderately selective | VHL |
| ACBI2 | 1 nM | Not specified | RKO | Not specified | Selective | VHL |
| AstraZeneca Cpd Ex 18 | 2 nM | 92.4% | HeLa | Not specified | DC50 = 319 nM | Cereblon (CRBN)[8] |
| AstraZeneca Cpd Ex 134 | 1 nM | 75.6% | HeLa | Not specified | Selective | Cereblon (CRBN)[8] |
Note: DC50 (Half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable with the degrader. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of SMARCA2 degraders.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the general steps to determine the potency and efficacy of a SMARCA2 degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, SW1573, RKO, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the degrader concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: In-Cell Western (ICW) for Higher Throughput Screening
The In-Cell Western is a quantitative immunofluorescence assay performed in microplates, offering a higher throughput alternative to traditional Western blotting for PROTAC optimization.[10]
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the SMARCA2 degrader for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the wells with a suitable blocking buffer.
-
Incubate with a primary antibody against SMARCA2 and a normalization antibody (e.g., for total protein or a housekeeping protein).
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Imaging and Analysis:
-
Scan the plate using a compatible imager.
-
Quantify the fluorescence intensity for both the target protein and the normalization control.
-
Normalize the target protein signal to the normalization signal.
-
Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax as described for the Western blot.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.
Caption: Experimental Workflow for DC50 and Dmax Determination.
Caption: Role of SMARCA2 in Chromatin Remodeling.
References
- 1. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Confirmation of SMARCA2 Protein Knockdown
For researchers, scientists, and drug development professionals, validating the specific knockdown of a target protein is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of orthogonal methods to confirm the knockdown of SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key protein involved in chromatin remodeling and a therapeutic target in certain cancers.
This document outlines the experimental protocols and presents comparative data for four widely used orthogonal techniques: Western blotting, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Quantitative Mass Spectrometry, and Immunohistochemistry. Additionally, it touches upon functional assays that can provide indirect evidence of successful SMARCA2 knockdown.
Data Presentation: A Comparative Analysis of Knockdown Validation Methods
The following table summarizes the quantitative data typically generated from each orthogonal method, offering a clear comparison of their outputs and applications in validating SMARCA2 knockdown.
| Method | Principle | Typical Quantitative Output | Key Advantages | Key Considerations |
| Western Blot | Immunoassay to detect and quantify a specific protein from a complex mixture. | Percentage (%) of protein reduction compared to a control.[1][2] | Widely accessible, relatively low cost, provides information on protein size. | Semi-quantitative, dependent on antibody quality, lower throughput. |
| RT-qPCR | Measures the amount of a specific RNA transcript. | Fold change in mRNA expression (e.g., relative to a housekeeping gene).[2] | Highly sensitive and specific for mRNA levels, high throughput. | Does not directly measure protein levels; post-transcriptional regulation can affect protein abundance. |
| Quantitative Mass Spectrometry | Identifies and quantifies thousands of proteins in a sample. | Fold change of protein abundance compared to control; can provide global proteomic changes.[1][3] | Unbiased and highly comprehensive, can identify off-target effects.[4] | Requires specialized equipment and expertise, higher cost per sample. |
| Immunohistochemistry (IHC) | Uses antibodies to detect antigens in cells of a tissue section. | Visual assessment of staining intensity and localization; semi-quantitative scoring.[5] | Provides spatial information about protein expression within tissues. | Can be subjective, requires careful optimization of staining protocols. |
| Functional Assays | Measures a biological outcome of protein knockdown. | Changes in cell viability, proliferation, or specific signaling pathway readouts (e.g., IC50 values).[3][6] | Confirms the biological consequence of target knockdown. | Indirect measure of knockdown, can be influenced by other factors. |
Visualizing the Workflow and Biological Impact
A multi-step, orthogonal approach is crucial for robustly validating protein knockdown. The following workflow diagram illustrates this best-practice approach.
Caption: A typical workflow for confirming SMARCA2 knockdown using orthogonal methods.
SMARCA2 knockdown has been shown to impact various signaling pathways, including the Hippo/YAP pathway, which is crucial for cell proliferation and survival.[7][8] Validating changes in such pathways can serve as a functional confirmation of knockdown.
Caption: The Hippo/YAP signaling pathway, which can be affected by SMARCA2.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Western Blotting
This protocol outlines the steps to quantify the reduction in SMARCA2 protein levels following knockdown.
-
Cell Lysis:
-
Treat cells with the SMARCA2 knockdown agent (e.g., siRNA, PROTAC) or a vehicle control for the desired duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 protein reduction.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for quantifying SMARCA2 mRNA levels to determine if protein knockdown is a result of transcript reduction.
-
RNA Extraction:
-
Extract total RNA from cells treated with the SMARCA2 knockdown agent and control cells using a commercially available kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
qPCR Cycling:
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SMARCA2 and the housekeeping gene in both knockdown and control samples.
-
Calculate the relative expression of SMARCA2 mRNA using the ΔΔCt method to determine the fold change in expression.
-
Quantitative Mass Spectrometry (Tandem Mass Tag - TMT)
This protocol provides an overview of a TMT-based quantitative proteomics workflow to assess SMARCA2 knockdown and global proteomic changes.
-
Sample Preparation:
-
Lyse cells and quantify protein concentration as described for Western blotting.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reverse-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Determine the relative abundance of SMARCA2 and other proteins by comparing the reporter ion intensities from the TMT tags. This will provide a fold-change value for SMARCA2 and reveal any off-target effects on other proteins.[1][3]
-
Immunohistochemistry (IHC)
This protocol is for the visualization of SMARCA2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against SMARCA2 at an appropriate dilution (e.g., 4-8 µg/ml) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by an avidin-HRP complex.
-
Visualize the staining with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Microscopically evaluate the staining intensity and localization of SMARCA2 in the knockdown and control tissues. A semi-quantitative scoring system can be used to compare expression levels.[5]
-
Functional Assay: Cell Viability (CellTiter-Glo®)
This assay measures cell viability as a functional readout of SMARCA2 knockdown, particularly in cell lines where SMARCA2 is essential for survival.
-
Cell Seeding:
-
Seed cells in an opaque-walled multi-well plate at a predetermined density.
-
-
Treatment:
-
Treat the cells with the SMARCA2 knockdown agent or control.
-
-
Assay Procedure:
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
References
- 1. promega.com [promega.com]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 6. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. appliedbiomics.com [appliedbiomics.com]
- 12. ch.promega.com [ch.promega.com]
Unmasking Off-Target Effects: A Comparative Proteomics Analysis of SMARCA2 PROTAC Degraders
A deep dive into the selectivity of SMARCA2-targeting PROTACs, this guide provides a comparative analysis of their off-target effects identified through quantitative proteomics. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in drug development and chemical biology in understanding and mitigating unintended protein degradation.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. For cancer therapies, a key target is SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the paralogous SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, making it an attractive synthetic lethal target.[1][2][3] However, the high degree of homology between SMARCA2 and SMARCA4 presents a significant challenge in developing selective degraders, necessitating a thorough understanding of their proteome-wide selectivity.
This guide focuses on the off-target effects of SMARCA2-targeting PROTACs, using publicly available data on well-characterized degraders such as ACBI1, ACBI2, and A947 as illustrative examples. These PROTACs typically utilize a ligand to bind to the SMARCA2 protein and another to recruit an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase, to induce degradation.[4][5][6]
Comparative Analysis of Off-Target Profiles
Global quantitative proteomics, typically employing mass spectrometry, is the gold standard for identifying the off-target effects of PROTACs.[7][8][9] This technique allows for the unbiased measurement of changes in protein abundance across the entire proteome following treatment with a PROTAC.
A critical aspect of off-target analysis is the inclusion of proper controls. An inactive control PROTAC, often a diastereomer that cannot bind to the E3 ligase, is essential to distinguish degradation-dependent effects from other pharmacological effects of the molecule.[7][10]
Based on available proteomics studies, here is a comparative summary of the selectivity profiles of different SMARCA2 PROTACs:
| Degrader | On-Target(s) | Key Off-Target(s) | Cell Line(s) Studied | Key Findings & Citation |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | PBRM1 | MV-4-11 | ACBI1 is a potent degrader of both SMARCA2 and SMARCA4, as well as PBRM1, another bromodomain-containing protein.[11][12] Proteomics analysis in MV-4-11 cells confirmed the degradation of these three proteins with high selectivity.[4] |
| ACBI2 | SMARCA2, PBRM1 | PBRM1 | RKO, NCI-H1568 | ACBI2 demonstrates improved selectivity for SMARCA2 over SMARCA4.[13][14] Whole-cell proteomic analysis in NCI-H1568 cells showed proteome-wide selectivity for SMARCA2 degradation.[13] PBRM1 is still observed as an off-target. |
| A947 | SMARCA2 | Minimal | SW1573 | Global ubiquitin mapping and proteome profiling revealed no significant unexpected off-target degradation related to A947 treatment, highlighting its high selectivity.[1][2][3] |
Experimental Protocols
A generalized workflow for the proteomics analysis of PROTAC off-target effects is outlined below. This protocol is based on common methodologies described in the literature.[7][15][16]
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines (e.g., SMARCA4-mutant cancer cell lines like NCI-H1568 or SW1573).
-
Culture Conditions: Culture cells to approximately 80-90% confluency.
-
Treatment: Treat cells in triplicate with the PROTAC at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours). Include an inactive epimer control at the same concentrations.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column and a gradient of an organic solvent (e.g., acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will perform a full scan to measure the mass-to-charge ratio of the peptides, followed by fragmentation of the most abundant peptides and analysis of the fragment ions to determine their amino acid sequence.
Data Analysis
-
Database Search: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Protein Quantification: Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of proteins across different samples.
-
Statistical Analysis: Perform statistical tests to identify proteins that show significant changes in abundance between the PROTAC-treated and control groups. The results are often visualized using a volcano plot.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA2.
Caption: General workflow for proteomics-based off-target analysis.
Caption: On-target and potential off-target pathways of SMARCA2 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 13. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 14. Pardon Our Interruption [opnme.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to PROTAC SMARCA2 Degrader-17 and its Inactive Control Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of PROTAC SMARCA2 degrader-17 and its corresponding inactive control molecule. The data presented herein, using the well-characterized SMARCA2 degrader ACBI2 and its inactive analogue as a representative example, offers insights into the specific effects of targeted SMARCA2 degradation. Detailed experimental protocols and pathway diagrams are included to support the design and interpretation of related experiments.
Introduction to PROTAC-mediated SMARCA2 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, is a promising therapeutic target in cancers with mutations in its paralog, SMARCA4.[1][2] An inactive control molecule is essential for confirming that the observed biological effects are due to the specific degradation of the target protein and not due to off-target effects of the compound. A common strategy for creating an inactive control is to modify the E3 ligase ligand, thereby preventing the formation of a productive ternary complex.[3][4]
Comparative Performance Data
The following tables summarize the quantitative data comparing the effects of a representative PROTAC SMARCA2 degrader (ACBI2) and its inactive control. The inactive control for ACBI2 is a cis-hydroxyproline analogue that does not bind to the VHL E3 ligase.[3][4]
Table 1: In Vitro Degradation of SMARCA2
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| PROTAC SMARCA2 Degrader (ACBI2) | RKO | 1 | >90 | 18 |
| Inactive Control | RKO | No degradation | N/A | 18 |
| PROTAC SMARCA2 Degrader (ACBI2) | NCI-H1568 | 1-13 | >90 | 4-18 |
| Inactive Control | NCI-H1568 | No degradation | N/A | 4-18 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative of typical SMARCA2 degrader performance.
Table 2: Cellular Viability in SMARCA4-deficient Cancer Cells
| Compound | Cell Line | IC50 (nM) | Assay | Time (h) |
| PROTAC SMARCA2 Degrader (ACBI2) | NCI-H1568 | ~10 | CellTiter-Glo | 72 |
| Inactive Control | NCI-H1568 | >10,000 | CellTiter-Glo | 72 |
IC50: Half-maximal inhibitory concentration. Data is representative and illustrates the selective effect of the active degrader.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the levels of SMARCA2 protein following treatment with the degrader and its inactive control.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC SMARCA2 degrader and the inactive control for the desired time points (e.g., 4, 18, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[5]
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay measures ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC SMARCA2 degrader and the inactive control. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[6][7][8]
Visualizations
PROTAC-Mediated SMARCA2 Degradation Workflow
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of PROTAC SMARCA2 Degraders in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Proteolysis Targeting Chimera (PROTAC) SMARCA2 degraders across a range of cancer cell lines. The data presented herein is intended to aid researchers in selecting the most suitable compounds and experimental conditions for their studies in the rapidly evolving field of targeted protein degradation.
Introduction to PROTAC SMARCA2 Degraders
PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTAC SMARCA2 degraders are designed to selectively eliminate SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the paralogous gene SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target. This guide focuses on comparing the performance of several prominent PROTAC SMARCA2 degraders.
Data Presentation: Efficacy of PROTAC SMARCA2 Degraders
The following tables summarize the degradation potency (DC50 and Dmax) and anti-proliferative effects (GI50/IC50) of various PROTAC SMARCA2 degraders in different cancer cell lines.
SMARCA2 Degradation Efficacy
| Degrader | Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Citation |
| PROTAC SMARCA2 degrader-17 (compound I-290) | A549 | Deficient | <100 | >90 | [1][2] |
| A947 | SW1573 | Not Specified | 0.039 (for SMARCA2) | 96 (for SMARCA2) | [3][4][5] |
| SW1573 | Not Specified | 1.1 (for SMARCA4) | 92 (for SMARCA4) | [5] | |
| ACBI2 | RKO | Not Specified | 1 (for SMARCA2) | Not Specified | [6] |
| RKO | Not Specified | 32 (for SMARCA4) | Not Specified | [6] | |
| NCI-H1568 | Deficient | 1-13 | Not Specified | [7][8] | |
| A549 | Deficient | Not Specified | Rapid and complete | [6] | |
| YDR1 | H1792 | Wild-Type | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | [9] |
| H322 | Mutant | 6.4 | 99.2 | [9] | |
| HCC515 | Mutant | 10.6 | 99.4 | [9] | |
| H2030 | Mutant | 12.7 | 98.7 | [9] | |
| H2126 | Mutant | 1.2 | 99.6 | [9] | |
| YD54 | H1792 | Wild-Type | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | [9] |
| H322 | Mutant | 1 | 99.3 | [9] | |
| HCC515 | Mutant | 1.2 | 98.9 | [9] | |
| H2030 | Mutant | 10.3 | 98.6 | [9] | |
| H2126 | Mutant | 1.6 | 98.9 | [9] | |
| GLR-203101 | HeLa | Wild-Type | <10 | >80 (for SMARCA2) | [10][11] |
| HeLa | Wild-Type | Not Specified | <10 (for SMARCA4) | [10][11] |
Anti-proliferative Activity
| Degrader | Cell Line | SMARCA4 Status | GI50 / IC50 (nM) | Citation |
| ACBI2 | A549 | Deficient | 30 | [6] |
| NCI-H1299 | Deficient | 116 | [6] | |
| NCI-H1693 | Deficient | 2.8 | [6] | |
| NCI-H1792 | Wild-Type | 135 | [6] | |
| A947 | SMARCA4 Mutant Lung Cancer Cell Lines (Median) | Mutant | 7 | [5] |
| SMARCA4 Wild-Type Lung Cancer Cell Lines (Median) | Wild-Type | 86 | [5] | |
| GLR-203101 | SMARCA4-deficient cancer cell lines | Deficient | Low nanomolar | [10][11][12] |
| SMARCA4 wild-type cell lines | Wild-Type | >1000-fold higher than deficient lines | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation Assessment
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13][14]
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC SMARCA2 degrader for the desired time period (e.g., 4, 8, 16, 24 hours).[13] Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13]
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[13]
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[15]
Cell Viability Assays
These assays are used to determine the effect of PROTAC-induced protein degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
2. CellTiter-Glo® Luminescent Cell Viability Assay: [16][18]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the PROTAC for the desired duration.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal of treated cells to that of the vehicle control to determine the percentage of viable cells and calculate the GI50/IC50.
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC SMARCA2 degraders.
Caption: Mechanism of action of a PROTAC SMARCA2 degrader.
Caption: Experimental workflow for assessing protein degradation.
Caption: Logic of enhanced efficacy in SMARCA4-mutant cells.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. opnme.com [opnme.com]
- 9. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validating SMARCA2 as a Therapeutic Target: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The validation of SMARCA2 as a therapeutic target, particularly in the context of cancers with inactivating mutations in its paralog SMARCA4, is a critical area of oncology research. The synthetic lethal relationship between these two key components of the SWI/SNF chromatin remodeling complex presents a promising therapeutic window. This guide provides a comparative overview of the experimental approaches used to validate SMARCA2 as the target of novel therapeutics, with a focus on rescue experiments. We present quantitative data from studies on SMARCA2 inhibitors and degraders, detail key experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.
The Principle of Synthetic Lethality: SMARCA2 and SMARCA4
SMARCA2 and SMARCA4 are mutually exclusive ATPases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] In many cancers, particularly certain types of non-small cell lung cancer, the SMARCA4 gene is inactivated by mutations.[1][2] These cancer cells become dependent on the remaining functional SMARCA2 for their survival and proliferation.[1][2] This dependency creates a synthetic lethal relationship: while the loss of either SMARCA4 or SMARCA2 alone is tolerated, the simultaneous loss of both is lethal to the cancer cell.[3] This vulnerability is exploited by therapeutic strategies that aim to inhibit or degrade SMARCA2 in SMARCA4-deficient tumors.[1][2]
Caption: Synthetic lethality between SMARCA4 and SMARCA2.
Therapeutic Strategies Targeting SMARCA2
Two primary strategies are being pursued to therapeutically target SMARCA2 in SMARCA4-deficient cancers:
-
ATPase Inhibition: Small molecule inhibitors that target the ATPase domain of SMARCA2 prevent the chromatin remodeling activity of the SWI/SNF complex, leading to cell cycle arrest and apoptosis in dependent cancer cells.[4]
-
Targeted Protein Degradation: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that link a SMARCA2-binding ligand to an E3 ubiquitin ligase ligand.[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein, effectively eliminating it from the cell.[5][6]
Quantitative Comparison of SMARCA2-Targeted Compounds
The efficacy of various SMARCA2-targeted compounds is typically evaluated by their ability to degrade SMARCA2 (DC50 and Dmax) and inhibit the proliferation of SMARCA4-deficient cancer cell lines (IC50). The table below summarizes key performance data for representative SMARCA2 degraders.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| A947 | SMARCA2 Degrader (PROTAC) | SW1573 | 0.039 | 96 | - | [7] |
| NCI-H1568 (SMARCA4-mutant) | - | - | <10 | [8] | ||
| A549 (SMARCA4-mutant) | - | - | <10 | [8] | ||
| SW1573 (SMARCA4-WT) | - | - | >1000 | [8] | ||
| SCR-9140 | SMARCA2 Degrader (PROTAC) | SW1573 (HiBiT knock-in) | <1 | >95 | - | [2] |
| SMARCA4-deficient panel | 1-50 | [2] | ||||
| SW1573 (SMARCA4-WT) | >2000 | [2] | ||||
| YDR1 | SMARCA2 Degrader (PROTAC) | H1792 (SMARCA4-WT) | 60 (at 48h) | 94 (at 48h) | - | [9] |
| GLR-203101 | SMARCA2 Degrader (PROTAC) | H1568, A549, SK-MEL-5 (SMARCA4-deficient) | - | - | Potent Inhibition | [10] |
| SMARCA4-WT cell lines | Reduced Effect | [10] |
Experimental Protocols for Target Validation
Rescue experiments are fundamental to confirming that the observed cellular phenotype is a direct consequence of targeting SMARCA2. These experiments typically involve re-introducing a functional or mutated version of SMARCA2 into cells where the endogenous protein has been depleted or inhibited.
Experimental Workflow for a SMARCA2 Rescue Experiment
Caption: A typical workflow for a SMARCA2 rescue experiment.
Detailed Methodologies
1. Cell Culture and Transduction
-
Cell Lines: Use SMARCA4-deficient non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1568, A549) and SMARCA4-wild-type cell lines (e.g., SW1573) as controls.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Depletion of Endogenous SMARCA2: Use lentiviral vectors expressing short hairpin RNA (shRNA) or transient transfection with small interfering RNA (siRNA) targeting the 3' UTR of the SMARCA2 mRNA. This allows for the expression of ectopic SMARCA2 from a cDNA construct lacking the 3' UTR.
-
Transduction with Rescue Constructs: Transduce the SMARCA2-depleted cells with lentiviral vectors carrying cDNA for:
-
Wild-type SMARCA2
-
ATPase-dead SMARCA2 (containing a point mutation in the ATPase domain)
-
Bromodomain-mutant SMARCA2 (containing a point mutation in the bromodomain)
-
Empty vector (as a negative control)
-
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).
2. Western Blotting for Protein Expression
This technique is used to confirm the knockdown of endogenous SMARCA2 and the expression of the rescue constructs.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
3. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with the SMARCA2 inhibitor or degrader at various concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
4. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Incubation: Allow cells to grow for 10-14 days, changing the medium as needed.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells).
5. CRISPR-Cas9 Mediated Gene Knockout and Validation
CRISPR-Cas9 technology can be used to generate SMARCA2 knockout cell lines to validate its essentiality in a SMARCA4-deficient background.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the SMARCA2 gene and clone them into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the SMARCA4-deficient cells with the CRISPR-Cas9 plasmids and select for single-cell clones.
-
Validation of Knockout:
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs represent a novel and powerful approach for target validation and therapeutic development. Their catalytic mode of action allows for sustained target suppression at low concentrations.
Caption: PROTACs induce degradation of SMARCA2 via the ubiquitin-proteasome system.
Conclusion
The validation of SMARCA2 as a therapeutic target in SMARCA4-deficient cancers is strongly supported by a growing body of experimental evidence. Rescue experiments, in conjunction with quantitative cellular assays, are indispensable tools for confirming on-target activity and understanding the specific domains of SMARCA2 that are critical for cancer cell survival. The development of potent and selective SMARCA2 inhibitors and degraders holds significant promise for a targeted therapy approach in this patient population. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the role of SMARCA2 in cancer and advancing novel therapeutics toward clinical application.
References
- 1. preludetx.com [preludetx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
A Head-to-Head Battle for SMARCA2 Suppression: PROTAC Degrader vs. siRNA Knockdown
In the landscape of targeted protein modulation, both PROTAC (Proteolysis Targeting Chimera) degraders and siRNA (small interfering RNA) have emerged as powerful tools for reducing the expression of specific proteins. This guide provides a detailed comparison of PROTAC SMARCA2 degrader-17 and siRNA-mediated SMARCA2 knockdown, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and experimental considerations. While direct comparative data for "this compound" is limited, this guide will utilize the well-characterized and highly potent selective SMARCA2 PROTAC, A947, as a representative for comparison.
At a Glance: PROTAC vs. siRNA for SMARCA2 Targeting
| Feature | PROTAC SMARCA2 Degrader (Represented by A947) | siRNA-mediated SMARCA2 Knockdown |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing SMARCA2 protein.[1] | Post-transcriptional: Degrades SMARCA2 mRNA, preventing new protein synthesis. |
| Target | SMARCA2 Protein | SMARCA2 mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple target proteins. | Stoichiometric: One siRNA molecule targets one mRNA molecule. |
| Speed of Action | Rapid onset of protein degradation. | Slower onset, dependent on mRNA and protein turnover rates. |
| Specificity | High specificity achievable through rational design, targeting specific protein domains. Off-target degradation can occur.[2] | Prone to off-target effects due to partial sequence complementarity with other mRNAs.[3][4] |
| Reversibility | Reversible upon compound washout. | Long-lasting effects, reversal requires new mRNA and protein synthesis. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for the selective SMARCA2 PROTAC A947 and typical siRNA-mediated knockdown of SMARCA2.
Table 1: Potency and Efficacy of SMARCA2 Suppression
| Parameter | PROTAC A947 | siRNA-mediated SMARCA2 Knockdown |
| Degradation/Knockdown Efficiency | DC50: 39 pM (in SW1573 cells)[5] | Effective at nanomolar concentrations (typically 5-25 nM)[3] |
| Maximal Effect (Dmax) | >90% degradation of SMARCA2[5] | Typically 70-90% knockdown of protein levels |
| Cell Viability Inhibition (in SMARCA4-mutant cells) | Potent inhibition of cell growth[5] | Significant inhibition of cell proliferation |
Table 2: Selectivity and Off-Target Effects
| Parameter | PROTAC A947 | siRNA-mediated SMARCA2 Knockdown |
| Selectivity over SMARCA4 | ~28-fold selective degradation of SMARCA2 over SMARCA4[2] | Dependent on siRNA sequence design; can have off-target effects on SMARCA4 if sequence homology exists. |
| Global Off-Target Profile | Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation.[2][6] | Can downregulate hundreds of unintended transcripts with partial seed region complementarity.[3][7] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental approaches, the following diagrams are provided.
Caption: SMARCA2 in the SWI/SNF Chromatin Remodeling Complex.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to compare PROTAC SMARCA2 degraders and siRNA-mediated SMARCA2 knockdown.
Western Blot for SMARCA2 Protein Levels
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with a PROTAC degrader or siRNA.
Materials:
-
Cells of interest (e.g., SMARCA4-mutant cancer cell line)
-
PROTAC SMARCA2 degrader (e.g., A947)
-
SMARCA2 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and a loading control (e.g., anti-GAPDH, anti-β-actin)[8][9]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For PROTAC treatment, replace the medium with fresh medium containing the desired concentrations of the PROTAC degrader or DMSO as a vehicle control.
-
For siRNA knockdown, transfect cells with SMARCA2 siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for the desired time period (e.g., 24-72 hours for PROTACs, 48-96 hours for siRNA).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the impact of SMARCA2 reduction on cell viability and proliferation.
Materials:
-
Cells of interest cultured in a 96-well plate
-
PROTAC SMARCA2 degrader or SMARCA2 siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[11]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader or transfect with siRNA as described above. Include appropriate controls.
-
Incubate for the desired duration (e.g., 72-120 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance and plot the cell viability as a percentage of the control. Calculate IC50 values for the PROTAC degrader.
-
Conclusion
Both PROTAC SMARCA2 degraders and siRNA-mediated knockdown are effective at reducing SMARCA2 levels and inhibiting the growth of SMARCA4-deficient cancer cells. PROTACs offer the advantage of rapid, catalytic, and potentially more specific protein degradation, with a reversible mode of action. The high potency and selectivity of degraders like A947 demonstrate the promise of this technology.[6][13] In contrast, siRNA provides a powerful genetic tool for target validation, but its therapeutic application can be hampered by challenges in delivery and off-target effects. The choice between these two modalities will depend on the specific research question, with PROTACs being particularly well-suited for pharmacological studies and therapeutic development, while siRNA remains a valuable tool for genetic validation.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Showdown: Comparing the Arsenal of SMARCA2 PROTACs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of prominent SMARCA2-targeting PROTACs described in the literature. We delve into their degradation efficacy, selectivity, and the experimental frameworks used to evaluate them, offering a clear overview to inform future research and development.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to induce the degradation of specific proteins.[1] In the context of oncology, the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has shown significant promise, particularly in tumors with mutations in its paralog, SMARCA4.[2][3] This synthetic lethal approach has spurred the development of several SMARCA2 PROTACs.[2] This guide offers a head-to-head comparison of key players in this field: ACBI1, A947, ACBI2, and the more recently developed cereblon-based PROTACs YDR1 and YD54, as well as GLR-203101.
Quantitative Comparison of SMARCA2 PROTAC Performance
The efficacy of a PROTAC is primarily determined by its ability to potently and selectively degrade its target protein. The following table summarizes the key performance metrics for various SMARCA2 PROTACs as reported in the literature.
| PROTAC | E3 Ligase Recruited | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line(s) | Reference(s) |
| ACBI1 | VHL | SMARCA2, SMARCA4, PBRM1 | 6 nM | >90% (qualitative) | ~1.8-fold | MV-4-11 | [4][5][6][7] |
| A947 | VHL | SMARCA2 | 39 pM | >90% (qualitative) | ~28.2-fold | SW1573 | [7][8][9][10][11][12] |
| ACBI2 | VHL | SMARCA2, PBRM1 | Nanomolar range | Not specified | ~30-fold | Not specified | [9][13] |
| YDR1 | Cereblon | SMARCA2 | 7.7 nM (average) | Not specified | Highly selective | SMARCA4 mutant lung cancer cells | [14][15][16] |
| YD54 | Cereblon | SMARCA2 | 3.5 nM (average) | Not specified | Highly selective | SMARCA4 mutant lung cancer cells | [14][15][16] |
| GLR-203101 | CRBN | SMARCA2 | Not specified | Not specified | Selective | HeLa, SW1573, HEK-293 | [3] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Selectivity is the ratio of DC50 for SMARCA4 to SMARCA2.
Delving into the Experimental Playbook: Key Assay Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.[1] Below are synthesized methodologies for key experiments cited in the literature for characterizing SMARCA2 PROTACs.
PROTAC-Mediated Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[17]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., SW1573, MV-4-11) at an appropriate density and allow them to adhere overnight.[1] Treat the cells with a range of concentrations of the SMARCA2 PROTACs for a specified duration (e.g., 18-24 hours).[1][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Antibody Incubation: Block the membrane and then probe with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH, β-Actin, or HDAC1).[10][17] Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
Cell Viability and Proliferation Assays
These assays assess the functional consequence of SMARCA2 degradation on cancer cell growth.
-
Cell Seeding: Seed cancer cell lines, including both SMARCA4-deficient and wild-type lines, in 96-well plates.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 PROTACs.
-
Incubation: Incubate the cells for a period of 3 to 7 days.[6]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[17]
-
Data Analysis: Calculate the IC50 values (the concentration that inhibits cell growth by 50%) to determine the anti-proliferative effect of the PROTACs.
Ubiquitination Assays
These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) or an inhibitor of the ubiquitin-activating enzyme (e.g., MLN-7243) for a short period (e.g., 1 hour) before adding the SMARCA2 PROTAC.[10]
-
PROTAC Treatment: Add the SMARCA2 PROTAC at a concentration known to induce degradation and incubate for a specified time.
-
Western Blot Analysis: Perform western blotting as described above to assess the levels of SMARCA2. A rescue of SMARCA2 degradation in the presence of the inhibitors indicates a ubiquitin-proteasome-dependent mechanism.[10]
Visualizing the Molecular Machinery and Experimental Strategy
To better understand the processes involved, the following diagrams illustrate the mechanism of action of SMARCA2 PROTACs and a typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 12. researchgate.net [researchgate.net]
- 13. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Evaluating the selectivity of PROTAC SMARCA2 degrader-17 for SMARCA2 vs SMARCA4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of PROTAC SMARCA2/4 degrader-17 (also known as Compound I-345) against selective SMARCA2 degraders, offering insights into their performance based on available experimental data. The objective is to equip researchers with the necessary information to select the appropriate tool compound for their studies on the function and therapeutic targeting of the SWI/SNF chromatin remodeling complex.
Introduction to SMARCA2 and SMARCA4
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are two mutually exclusive ATPases that form the catalytic core of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA. Due to their high degree of homology, developing selective inhibitors or degraders for SMARCA2 over SMARCA4 has been a significant challenge. However, such selectivity is highly sought after, particularly in the context of cancers with SMARCA4 mutations, where the degradation of SMARCA2 has shown synthetic lethality.
Comparative Analysis of PROTAC Degraders
This section compares the degradation activity of the non-selective PROTAC SMARCA2/4 degrader-17 with two well-characterized selective SMARCA2 degraders, ACBI2 and A947.
Quantitative Degradation Data
The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for each PROTAC against SMARCA2 and SMARCA4. Lower DC50 values indicate higher potency.
| PROTAC Degrader | Target | Cell Line | DC50 | Dmax (%) | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) |
| PROTAC SMARCA2/4 degrader-17 (Compound I-345) | SMARCA2 | A549 | < 100 nM | > 90% | Not Selective |
| SMARCA4 | MV411 | < 100 nM | > 90% | ||
| ACBI2 | SMARCA2 | RKO | 1 nM[1][2] | Not Reported | ~32-fold[1][2] |
| SMARCA4 | RKO | 32 nM[1][2] | Not Reported | ||
| A947 | SMARCA2 | SW1573 | 39 pM[3][4] | > 95%[5] | ~28-fold[5] |
| SMARCA4 | SW1573 | 1.1 nM[5] | ~92%[5] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to enable replication and further investigation.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the degradation of target proteins (SMARCA2 and SMARCA4) in response to PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549, RKO, SW1573) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (PROTAC-Target-E3 Ligase).
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Lyse the cells in a non-denaturing lysis buffer.
b. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein (e.g., anti-SMARCA2) or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS sample buffer.
d. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and other potential components of the complex. An enhanced signal for the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol provides a global view of protein degradation and helps identify off-target effects.[8][9]
a. Sample Preparation:
-
Treat cells with the PROTAC at a specific concentration and for a defined time.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
c. Data Analysis:
-
Identify and quantify the peptides using a proteomics software suite.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly degraded.
-
This analysis will confirm the degradation of the intended target and reveal any unintended degradation of other proteins, thus providing a comprehensive selectivity profile.[10][11]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for evaluating selectivity.
References
- 1. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic assays to confirm the functional consequences of SMARCA2 degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation of SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4.[1][2][3] This synthetic lethal approach requires robust and reproducible methods to confirm not only the degradation of the target protein but also the functional downstream consequences.[4] This guide provides a comparative overview of essential phenotypic assays, complete with experimental protocols and supporting data, to validate the effects of SMARCA2 degraders.
Assays for Direct Confirmation of SMARCA2 Degradation
The initial and most critical step is to quantify the extent and selectivity of SMARCA2 protein degradation. Several methods are available, each with distinct advantages.
Comparison of Protein Degradation Assays
| Assay | Principle | Throughput | Readout | Key Advantages | Key Limitations |
| Western Blot | Size-based protein separation and antibody-based detection. | Low to Medium | Semi-quantitative band intensity. | Widely accessible; provides molecular weight confirmation. | Less precise quantification; lower throughput. |
| In-Cell Western™ | Antibody-based detection of proteins directly in fixed cells in microplates. | High | Quantitative fluorescence intensity.[5] | High throughput; good for dose-response curves.[5] | No molecular weight confirmation; antibody specificity is critical. |
| Mass Spectrometry | Unbiased identification and quantification of peptides from total cell lysate. | Low | Quantitative spectral counts or reporter ions. | Proteome-wide selectivity profiling; highly sensitive.[6] | Requires specialized equipment and bioinformatics expertise. |
| MSD® S-PLEX Assay | Plate-based immunoassay for sensitive protein quantification. | High | Quantitative electrochemiluminescence.[1] | High sensitivity (pg/mL); wide dynamic range.[1] | Requires specific antibody pairs and instrumentation. |
| HiBiT Degradation Assay | Luminescent assay based on the degradation of a tagged fusion protein. | High | Quantitative luminescence.[7] | No antibody required; live-cell compatible. | Requires genetic engineering of the target protein. |
Experimental Protocol: Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[8]
-
Cell Lysis: Treat cells with the SMARCA2 degrader or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[8]
-
SDS-PAGE: Denature the protein samples by boiling in loading buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2, 1:1000 dilution) overnight at 4°C.[5][8] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative extent of degradation.[8]
Assays for Cell Viability and Proliferation
A primary functional consequence of SMARCA2 degradation in SMARCA4-deficient cancer cells is the inhibition of cell growth and proliferation.[2][9]
Comparison of Viability/Proliferation Assays
| Assay | Principle | Assay Duration | Readout | Key Advantages |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolic activity and cell viability.[5][10] | Short-term (e.g., 72 hours) | Luminescence | Fast, sensitive, and high-throughput compatible. |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan (B1609692) by mitochondrial enzymes.[8] | Short-term (e.g., 72 hours) | Absorbance | Inexpensive and widely used. |
| Clonogenic Assay | Measures the ability of a single cell to grow into a colony over an extended period.[5][6] | Long-term (2-3 weeks)[6] | Colony Count | "Gold standard" for assessing long-term cell survival and reproductive integrity. |
Experimental Protocol: CellTiter-Glo® Viability Assay
This method quantifies cell viability by measuring ATP, which is indicative of metabolically active cells.[5]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 500-2000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader or vehicle control for the desired duration (e.g., 72-144 hours).[8][11]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to each well in a 1:1 ratio with the cell culture medium. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[5]
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the DMSO-treated control cells to determine the percent viability and calculate IC50 values.
Supporting Data: Selective Inhibition of SMARCA4-Deficient Cells
SMARCA2 degraders selectively inhibit the proliferation of cancer cell lines that are deficient in SMARCA4.
| Compound | Cell Line | SMARCA4 Status | Proliferation IC50 | Reference |
| PRT004 | NCI-H1693 | Deleted | Active | [6] |
| PRT004 | NCI-H520 | Wild-Type | Inactive | [6] |
| GLR-203101 | H1568, A549 | Deficient | Active | [9] |
| GLR-203101 | Various | Wild-Type | Reduced Effect | [9] |
| Tazemetostat | Bin-67, COV434 | Deficient | < 1 µmol/L | [12] |
Assays for Cell Cycle and Apoptosis
Degradation of SMARCA2 can lead to cell cycle arrest and, in some cases, induce programmed cell death (apoptosis).
Cell Cycle Analysis
-
Principle: Treatment with SMARCA2 degraders can cause cell cycle arrest, often in the G1 phase.[5] This is measured by incorporating a nucleotide analog like EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, followed by fluorescent labeling and analysis via flow cytometry.
-
Experimental Protocol:
-
Treat cells with the SMARCA2 degrader for a set time (e.g., 48 hours).[5]
-
Pulse the cells with 10 µM EdU for a short period (e.g., 15 minutes).[5]
-
Harvest, fix, and permeabilize the cells.
-
Perform a "click" chemistry reaction to attach a fluorescent dye to the incorporated EdU.
-
Stain total DNA with a dye like DAPI or propidium (B1200493) iodide.
-
Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assays
-
Principle: Apoptosis is characterized by the activation of caspase enzymes.[13] Assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Experimental Protocol (Caspase-Glo® 3/7 Assay):
-
Seed cells in a 96-well plate and treat with the degrader.
-
Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate for 1-2 hours at room temperature.
-
If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is produced.
-
Measure the luminescence with a plate reader to quantify apoptosis.
-
Assays for Downstream Mechanistic Consequences
To understand the mechanism by which SMARCA2 degradation affects cell fate, it is crucial to analyze its impact on chromatin structure and gene expression.
Chromatin Accessibility and Gene Expression
| Assay | Principle | Readout | Key Insights |
| ATAC-seq | Uses a hyperactive transposase to map regions of open, accessible chromatin across the genome. | Sequencing reads | Identifies changes in chromatin accessibility at enhancers and promoters.[14][15] |
| RNA-seq | High-throughput sequencing of the entire transcriptome. | Gene expression levels | Provides a global view of changes in gene expression downstream of SMARCA2 degradation.[1][6] |
| qPCR | Quantitative real-time polymerase chain reaction to measure the expression of specific target genes. | Cq values | Validates RNA-seq findings and can be used as a pharmacodynamic biomarker assay.[1] |
-
Key Findings: The degradation of SMARCA2 in SMARCA4-deficient cells leads to reduced chromatin accessibility, particularly at enhancers of key cell-cycle and growth-regulatory genes.[14][16] This results in the downregulation of their expression, providing a direct mechanistic link to the observed anti-proliferative phenotype.[6][14]
Cellular Senescence Assays
Cellular senescence is a state of irreversible cell cycle arrest that can be a consequence of various cellular stresses.
-
Principle: A key biomarker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[17][18] This activity is typically not found in presenescent, quiescent, or immortal cells.[18]
-
Experimental Protocol (SA-β-gal Staining):
-
Wash cells in culture with PBS.
-
Fix the cells with a formaldehyde/glutaraldehyde solution for 10-15 minutes.[17]
-
Wash the cells twice with PBS.
-
Add the freshly prepared SA-β-gal Detection Solution, which contains the substrate X-gal at pH 6.0.[17]
-
Incubate the cells at 37°C without CO2, protected from light, for at least 4 hours or overnight.[17]
-
Observe the cells under a microscope. Senescent cells will be stained a distinct blue color due to the enzymatic activity of SA-β-gal on X-gal.[17]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preludetx.com [preludetx.com]
- 7. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Assessing Cell and Organ Senescence Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PROTAC SMARCA2 Degrader-17 and Other Selective SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profile of PROTAC SMARCA2 degrader-17 against other notable SMARCA2-targeting PROTACs. The objective is to offer a clear, data-driven comparison to aid in the selection and development of selective SMARCA2 degraders for therapeutic applications. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes.
Performance Comparison of SMARCA2 Degraders
The table below summarizes the cross-reactivity and selectivity data for this compound and its alternatives based on available research.
| Degrader | Target(s) | E3 Ligase Recruited | Selectivity Profile | Known Off-Targets | Reference |
| This compound (Hypothetical) | SMARCA2 | VHL/CRBN | High | Data not publicly available | N/A |
| A947 | SMARCA2 | VHL | ~30-fold selective for SMARCA2 over SMARCA4 degradation.[1] | Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation.[2][3] | [2][3] |
| ACBI2 | SMARCA2 | VHL | >30-fold selective for SMARCA2 over SMARCA4 in RKO cells.[4] | PBRM1 is a known off-target.[5] | [4][5] |
| GLR-203101 | SMARCA2 | CRBN | Selective for SMARCA2. | No off-target effects on common CRBN neosubstrates were observed.[6] | [6] |
| YDR1 & YD54 | SMARCA2 | Cereblon | Selective for SMARCA2. | Proteomics data not detailed in the provided search results. | |
| G-6599 | SMARCA2/SMARCA4 | FBXO22 | Monovalent degrader with high specificity for SMARCA2/A4.[7] | Di-glycine remnant profiling showed ubiquitination of SMARCA2/A4 and PBRM1, with no other off-target ubiquitination events noted.[8] | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-reactivity profiling of PROTACs are provided below.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method provides a global, unbiased view of the proteome to identify off-target effects of a PROTAC degrader.
a. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., SW1573) to 70-80% confluency.
-
Treat cells with the PROTAC degrader at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
c. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition with a specific isobaric TMT reagent.
-
Combine the labeled samples into a single mixture.
d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap).
e. Data Analysis:
-
Process the raw MS data with software like Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the physical binding of the PROTAC to its intended target and potential off-targets in a cellular environment.[9]
a. Cell Treatment:
-
Treat intact cells with the PROTAC degrader or vehicle control for a specified time.
b. Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Rapidly cool the samples on ice.
c. Lysis and Separation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
d. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.
e. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
a. Cell Treatment:
-
Treat cells with the PROTAC degrader.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[10]
b. Immunoprecipitation:
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
c. Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated forms of the target protein.
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC-mediated protein degradation and its analysis.
Caption: PROTAC Mechanism of Action.
Caption: Proteomics Experimental Workflow.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Long-Term Effects of SMARCA2 Degradation on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1] We delve into the long-term effects of SMARCA2 degradation on cell viability, contrasting it with traditional inhibition and presenting supporting experimental data and protocols. The focus is on the application of this strategy in cancers with specific genetic vulnerabilities, particularly those with mutations in the SMARCA4 gene.
The Rationale for Targeting SMARCA2: Synthetic Lethality
SMARCA2 and SMARCA4 are mutually exclusive, ATP-dependent helicase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering DNA accessibility.[2][3][4] This complex acts as a tumor suppressor, and its subunits are mutated in approximately 20% of all human cancers.[2][5][6]
A key therapeutic concept known as synthetic lethality has emerged for cancers with loss-of-function mutations in the SMARCA4 gene. These cancer cells become dependent on the paralog protein, SMARCA2, for their survival and proliferation.[3][7][8] Consequently, selectively targeting and removing SMARCA2 in these SMARCA4-deficient tumors leads to potent and selective cancer cell death, while largely sparing normal tissues where SMARCA4 is functional.[1][7]
Mechanism of Action: Degradation vs. Inhibition
The method of targeting SMARCA2 profoundly impacts its long-term effect on cell viability. While initial approaches focused on small molecule inhibitors, targeted protein degradation has proven to be a more effective strategy.[7][9]
-
SMARCA2 Inhibition: Small molecule inhibitors, such as PFI-3, are designed to block the function of a specific protein domain.[1] PFI-3, for instance, competitively binds to the bromodomains of SMARCA2 and SMARCA4, preventing their interaction with acetylated histones.[1] However, studies have consistently shown that bromodomain inhibitors are often ineffective at displacing the full-length SMARCA2 protein from chromatin and fail to produce the desired anti-proliferative effects in SMARCA4-mutant cancers.[1][9][10][11]
-
SMARCA2 Degradation: This approach utilizes Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to eliminate the entire SMARCA2 protein.[1][12] A PROTAC links a ligand that binds to SMARCA2 with another ligand that recruits an E3 ubiquitin ligase.[13] This induced proximity results in the ubiquitination of SMARCA2, marking it for destruction by the cell's natural disposal system, the proteasome.[12][14] This catalytic process allows substoichiometric amounts of a PROTAC to achieve substantial degradation of the target protein.[10][12]
Comparative Analysis of Long-Term Cell Viability
The fundamental difference between inhibition and degradation leads to distinct long-term outcomes in cell viability, particularly in the context of SMARCA4-mutant cancers.
Long-Term Effects of SMARCA2 Degradation:
-
Potent Anti-proliferative Activity: Sustained degradation of SMARCA2 leads to robust tumor growth inhibition by inducing apoptosis and cell cycle arrest.[1][9] In SMARCA4-mutant models, this effect is potent and selective.[8][15]
-
Transcriptional Reprogramming: The removal of SMARCA2 causes significant changes in the transcriptional landscape, suppressing the expression of key genes involved in cell cycle progression and survival.[16]
-
Sustained Efficacy: Because PROTACs act catalytically, they can induce a durable and profound depletion of the target protein, leading to long-lasting effects on cell viability even with lower systemic exposures compared to traditional inhibitors.[10]
Long-Term Effects of SMARCA2 Inhibition:
-
Limited Efficacy: Pharmacological studies with bromodomain inhibitors have failed to replicate the potent anti-proliferative effects seen with genetic silencing or degradation of SMARCA2.[9][11] This is likely because inhibiting only the bromodomain is insufficient to disrupt the essential functions of the full SMARCA2 protein within the SWI/SNF complex.[10]
Table 1: Comparison of SMARCA2 Degraders vs. Bromodomain Inhibitors
| Feature | SMARCA2 Degrader (PROTAC) | SMARCA2 Bromodomain Inhibitor |
|---|---|---|
| Mechanism | Induces proximity to an E3 ligase, leading to ubiquitination and proteasomal degradation.[1][12] | Competitively binds to the bromodomain, blocking its interaction with acetylated histones.[1] |
| Effect on Protein | Eliminates the entire protein scaffold.[12] | Occupies a single functional domain, leaving the protein intact.[1] |
| Mode of Action | Catalytic (event-driven).[12] | Stoichiometric (occupancy-driven). |
| Cell Viability Effect | Potent, selective killing of SMARCA4-mutant cells; induction of apoptosis and cell cycle arrest.[1][8][9] | Minimal anti-proliferative activity observed in relevant cancer models.[9][10] |
| Therapeutic Potential | High, especially in SMARCA4-deficient cancers.[7][8] | Low as a monotherapy for SMARCA4-deficient cancers.[11] |
Quantitative Performance Data
The efficacy of SMARCA2 degraders is demonstrated by their low nanomolar to picomolar potency in degrading SMARCA2 and inhibiting the growth of SMARCA4-mutant cancer cell lines.
Table 2: Efficacy of Selective SMARCA2 Degraders in Cancer Cell Lines
| Compound | Cell Line | SMARCA4 Status | DC₅₀ (SMARCA2 Degradation) | IC₅₀ (Cell Viability) | Reference |
|---|---|---|---|---|---|
| A947 | SW1573 | Wild-Type | 39 pM | - | [15] |
| A947 | Panel of SMARCA4-mutant lines | Mutant | - | Median: 86 nM | [15] |
| A947 | Panel of SMARCA4-WT lines | Wild-Type | - | >1000 nM | [15] |
| YDR1 | H322 | Mutant | 1.1 nM | - | [17] |
| YD54 | H322 | Mutant | 1.0 nM | - | [17] |
| YD54 | HCC515 | Mutant | 1.2 nM | - | [17] |
| PRT004 | SMARCA4-deleted lines | Mutant | - | Potent Inhibition | [18] |
| PRT004 | SMARCA4-WT lines | Wild-Type | - | No Inhibition |[18] |
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell proliferation.
Experimental Methodologies and Workflows
Reproducibility is critical in scientific research. Below are detailed protocols for key experiments used to assess the long-term effects of SMARCA2 degradation.
Protocol 1: Long-Term Cell Viability (Clonogenic Assay)
This assay assesses the ability of single cells to survive long-term treatment and form colonies.
-
Cell Plating: Seed SMARCA4-mutant and wild-type cells in 6-well plates at a low density (e.g., 500-1000 cells per well). Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a dose range of the SMARCA2 degrader, a negative control (an inactive epimer or a vehicle like DMSO).[19]
-
Incubation: Incubate the plates for an extended period (e.g., 2-3 weeks), replacing the media with freshly prepared compound every 3-4 days.[18]
-
Colony Fixation and Staining:
-
When visible colonies have formed in the control wells, wash the plates gently with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as >50 cells) in each well. Normalize the colony count in treated wells to the vehicle control.
-
Protocol 2: Western Blot for Time-Dependent SMARCA2 Degradation
This protocol confirms that the target protein is depleted over time following treatment.[19]
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat the cells with a fixed concentration of the SMARCA2 degrader (e.g., the DC₅₀ concentration).[19]
-
Time Course Harvest: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[19] For the 0-hour point, harvest immediately after adding the compound.
-
Cell Lysis: Wash harvested cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize protein levels.[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software and normalize the SMARCA2 signal to the loading control for each time point.[20]
Protocol 3: Target Ubiquitination Assay (Immunoprecipitation)
This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[12]
-
Cell Treatment: Treat cells with the SMARCA2 degrader for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control where cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will cause poly-ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a non-denaturing buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., PR-619).
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against SMARCA2 to form an antibody-antigen complex.[12]
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 2.
-
-
Detection: Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the degrader-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of SMARCA2.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SWI/SNF complexes are required for full activation of the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. preludetx.com [preludetx.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC SMARCA2 Degrader-17
This guide provides comprehensive, step-by-step procedures for the proper disposal of PROTAC SMARCA2 degrader-17, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals and are based on established best practices for handling potent, hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. PROTACs are potent molecules designed to be biologically active at low concentrations. Therefore, assume the compound is hazardous in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A comprehensive risk assessment should guide the selection of PPE. However, as a minimum, the following should be worn when handling the compound or its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before use.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.
II. Waste Categorization and Segregation
Proper segregation of waste is critical to ensure safe handling and compliant disposal. Do not mix different waste streams unless their compatibility has been confirmed.
-
Solid Waste: This category includes unused or expired neat compounds, as well as any materials contaminated with this compound. This includes, but is not limited to:
-
Personal protective equipment (gloves, disposable lab coats).
-
Contaminated labware (pipette tips, vials, flasks).
-
Absorbent paper or spill cleanup materials.
-
-
Liquid Waste: This includes any solutions containing this compound.
-
Aqueous solutions.
-
Organic solvent solutions (e.g., DMSO). Note that halogenated and non-halogenated solvent wastes should be collected separately to facilitate proper disposal.[1]
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound.
III. Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of waste generated from the use of this compound.
A. Solid Waste Disposal
-
Containerization: Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant hazardous waste container.[2] The container should be compatible with the chemical waste.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and identify the contents, including the name "this compound".[2][3]
-
Storage: Keep the waste container sealed when not in use.[3][4] Store the container in a designated, secure satellite accumulation area away from incompatible materials.[5][6]
B. Liquid Waste Disposal
-
Containerization: Collect all liquid waste containing this compound in a sealable, chemical-resistant container.[4][5] Do not dispose of liquid waste down the drain.[2][6]
-
Segregation: Use separate containers for aqueous and organic solvent waste. Further segregate halogenated and non-halogenated organic solvents.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly listing all chemical constituents and their approximate concentrations.
-
Storage: Ensure the container is tightly sealed and stored in secondary containment to prevent spills.[3][4]
C. Sharps Waste Disposal
-
Containerization: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" with the identity of the contaminating chemical.
-
Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and manage it as hazardous waste.
D. Decontamination of Labware
-
Rinsing: Glassware and other reusable labware should be triple-rinsed with a suitable solvent capable of dissolving this compound.
-
Rinsate Collection: The first rinse should be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may also need to be collected depending on institutional policies.
-
Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.
IV. Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[2] Schedule a waste pickup in accordance with your institution's guidelines.
V. Quantitative Data for Hazardous Waste Management
While specific quantitative data for this compound is not publicly available, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume (Satellite Area) | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Federal regulations to prevent the storage of large quantities of hazardous materials in a working laboratory.[5] |
| Container Integrity | No leaks, cracks, or rust; must be in good condition. | To prevent spills and exposure.[3] |
| Container Status | Must be kept closed except when adding waste. | To prevent the release of vapors and to avoid spills.[3][4] |
| Labeling Requirement | Clearly labeled with "Hazardous Waste" and the chemical names of the contents. | Ensures proper identification for safe handling and disposal.[2][3] |
VI. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling potent research compounds and the logical steps for proper waste disposal.
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling PROTAC SMARCA2 Degrader-17
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like PROTAC SMARCA2 degrader-17 are of paramount importance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a targeted protein degrader designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] Given its potent biological activity, all materials that come into contact with this compound should be treated as hazardous.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is required to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Compound) | - Disposable, low-linting coverall or "bunny suit"[3] - Double gloves (nitrile, changed frequently)[4] - Powered Air-Purifying Respirator (PAPR)[4][5] - Goggles[6] - Disposable shoe covers[3] |
| Solution Preparation and Handling | - Lab coat over dedicated work clothes - Double gloves (nitrile) - Safety glasses with side shields or goggles[6] - Face mask[3] |
| Cell Culture and In Vitro Assays | - Lab coat - Single pair of nitrile gloves - Safety glasses |
| Spill Cleanup | - Disposable coverall[3] - Double gloves (nitrile) - PAPR or N95 respirator[3] - Goggles[6] - Disposable shoe covers[3] |
| Waste Disposal | - Lab coat - Double gloves (nitrile) - Safety glasses with side shields or goggles[6] |
Operational Plans
Handling Procedures:
-
Designated Area: All handling of neat this compound, including weighing and stock solution preparation, must be conducted in a designated area within a certified chemical fume hood or a glove box to prevent the release of airborne particles.[7]
-
Weighing: Use a dedicated, calibrated balance inside the containment unit. Handle the compound with care to avoid generating dust.
-
Solution Preparation: Prepare stock solutions in a fume hood. Add solvent to the vial containing the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date, and a "Potent Compound" warning.
Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: Prevent further spread of the spill.
-
Personal Protection: Don appropriate PPE before re-entering the area.
-
Containment:
-
Liquid Spills: Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[7]
-
Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust.
-
-
Cleanup:
-
Carefully collect the absorbed material or contaminated paper into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.[7]
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[8] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[7]
Waste Segregation and Collection:
Proper waste segregation is crucial for safety and compliant disposal.[7]
| Waste Type | Collection Procedure |
| Solid Waste | - Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8] - Includes: contaminated gloves, pipette tips, vials, absorbent paper, and other consumables.[8] |
| Liquid Waste | - Collect in a separate, sealed, and shatter-resistant container.[8] - Includes: unused stock solutions and contaminated cell culture media.[7] - Do not mix with other solvent waste unless permitted by your institution's EHS department.[8] |
| Sharps Waste | - Collect in a designated sharps container. - Includes: contaminated needles and syringes. |
Waste Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[8]
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[7] They will ensure that the waste is managed in accordance with local, state, and federal regulations.[7]
Caption: Workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. aiha.org [aiha.org]
- 6. 3m.com [3m.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
